molecular formula C46H45K3N4O15S4 B15552340 Sulfo-Cyanine5.5 maleimide potassium

Sulfo-Cyanine5.5 maleimide potassium

Número de catálogo: B15552340
Peso molecular: 1139.4 g/mol
Clave InChI: PNUNNGKSEARZHM-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulfo-Cyanine5.5 maleimide potassium is a useful research compound. Its molecular formula is C46H45K3N4O15S4 and its molecular weight is 1139.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H45K3N4O15S4

Peso molecular

1139.4 g/mol

Nombre IUPAC

tripotassium;(2Z)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C46H48N4O15S4.3K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;;;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65);;;/q;3*+1/p-3

Clave InChI

PNUNNGKSEARZHM-UHFFFAOYSA-K

Origen del producto

United States

Foundational & Exploratory

Sulfo-Cyanine5.5 Maleimide Potassium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine5.5 maleimide (B117702) potassium, a near-infrared (NIR) fluorescent dye crucial for the specific labeling of biomolecules. This document details its chemical and physical properties, provides explicit experimental protocols for its use in bioconjugation, and illustrates the key chemical reactions and workflows involved.

Core Properties of Sulfo-Cyanine5.5 Maleimide

Sulfo-Cyanine5.5 maleimide is a water-soluble fluorescent probe belonging to the cyanine (B1664457) dye family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling sensitive proteins, nanoparticles, and other biopolymers in aqueous environments without the need for organic co-solvents[1][2][3]. The maleimide functional group confers high reactivity and specificity towards sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins[4][5]. This specificity allows for targeted labeling under mild pH conditions[1][4].

Quantitative Data Summary

The following tables summarize the key quantitative properties of Sulfo-Cyanine5.5 maleimide potassium, compiled from various sources.

Table 1: Physicochemical Properties

PropertyValueReferences
Molecular FormulaC₄₆H₄₅K₃N₄O₁₅S₄[2]
Molecular Weight1139.43 g/mol [2]
AppearanceDark colored solid[2][6]
SolubilityGood in water, DMSO, and DMF[2][3][6]
Purity>95% (by ¹H NMR and HPLC-MS)[2]
Storage ConditionsStore at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. Desiccate.[3]

Table 2: Spectroscopic Properties

PropertyValueReferences
Excitation Maximum (λ_abs_)~673-675 nm[2][7]
Emission Maximum (λ_em_)~691-694 nm[2][7]
Molar Extinction Coefficient (ε)~235,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ)Not consistently reported
Correction Factor (CF₂₆₀)0.09[2]
Correction Factor (CF₂₈₀)0.11[2]

Thiol-Maleimide Conjugation Chemistry

The conjugation of Sulfo-Cyanine5.5 maleimide to a biomolecule is achieved through a Michael addition reaction between the maleimide group and a thiol group[1][7]. This reaction is highly efficient and selective for thiols within a specific pH range.

Reaction Mechanism and pH Dependence

The reaction is most effective in the pH range of 6.5 to 7.5[1][4]. Within this range, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide, while minimizing the competing reaction with primary amines (e.g., lysine (B10760008) residues)[4]. At pH values above 7.5, the reactivity of amines towards the maleimide increases, leading to a loss of selectivity[4]. Conversely, at pH values below 6.5, the protonation of the thiol group reduces its nucleophilicity, slowing down the reaction rate. The resulting thioether bond is stable[1].

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Biomolecule_SH Biomolecule-SH (e.g., Cysteine residue) Conjugate Biomolecule-S-Sulfo-Cyanine5.5 (Stable Thioether Bond) Biomolecule_SH->Conjugate Michael Addition Sulfo_Cy55_Maleimide Sulfo-Cyanine5.5-Maleimide Sulfo_Cy55_Maleimide->Conjugate pH pH 6.5 - 7.5

Figure 1: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins with Sulfo-Cyanine5.5 maleimide.

Materials and Reagents
  • This compound

  • Protein or other thiol-containing biomolecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent (optional): 2-Mercaptoethanol (B42355) or L-cysteine.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Step-by-Step Protein Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Step 1: Preparation of Protein Solution

  • Dissolve the protein to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL[8].

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature[8][9]. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye[9].

Step 2: Preparation of Dye Stock Solution

  • Prepare a 10 mM stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous DMSO or DMF[9]. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh before use.

Step 3: Conjugation Reaction

  • While gently stirring the protein solution, add the Sulfo-Cyanine5.5 maleimide stock solution. A 10-20 fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically[9][10].

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light[10].

Step 4: Quenching the Reaction (Optional)

  • To stop the labeling reaction, a quenching reagent such as 2-mercaptoethanol or L-cysteine can be added to react with any excess maleimide.

Step 5: Purification of the Conjugate

  • Separate the labeled protein from the unreacted dye and other small molecules using size-exclusion chromatography, dialysis, or HPLC[6][11]. The choice of method will depend on the properties of the biomolecule and the desired purity of the final conjugate.

Experimental Workflow Diagram

Protein_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) Disulfide_Reduction Reduce Disulfide Bonds (optional) (Add TCEP or DTT) Protein_Prep->Disulfide_Reduction Conjugation Conjugation (Add dye to protein, 10-20x molar excess) Disulfide_Reduction->Conjugation Dye_Prep Prepare Dye Stock Solution (10 mM in DMSO or DMF) Dye_Prep->Conjugation Incubation Incubate (2h at RT or overnight at 4°C, dark) Conjugation->Incubation Quenching Quench Reaction (optional) (Add 2-Mercaptoethanol) Incubation->Quenching Purification Purify Conjugate (Size-Exclusion Chromatography, Dialysis, or HPLC) Quenching->Purification Analysis Characterize Conjugate (Spectroscopy, etc.) Purification->Analysis

Figure 2: Experimental Workflow for Protein Labeling.

Applications in Research and Development

The high water solubility, near-infrared fluorescence, and specific reactivity of Sulfo-Cyanine5.5 maleimide make it a valuable tool in various applications:

  • Fluorescence Microscopy and In Vivo Imaging: Its emission in the near-infrared spectrum minimizes autofluorescence from biological samples, enabling high-contrast imaging in cells, tissues, and whole organisms[12].

  • Flow Cytometry: Labeled antibodies and other probes can be used for the detection and sorting of specific cell populations[5].

  • Protein Labeling and Tracking: It is widely used to fluorescently tag proteins for studies of their localization, trafficking, and interactions within living systems[4][5].

  • Drug Development: In the development of antibody-drug conjugates (ADCs), maleimide chemistry is a common method for attaching cytotoxic payloads to antibodies.

Conclusion

This compound is a versatile and robust fluorescent probe for the targeted labeling of thiol-containing biomolecules. Its favorable spectroscopic properties and high water solubility make it an excellent choice for a wide range of applications in biological research and drug development. Adherence to optimized labeling and purification protocols is essential for achieving high-quality, specifically labeled conjugates for reliable downstream analysis.

References

A Technical Guide to Sulfo-Cyanine5.5 Maleimide Potassium Salt: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core chemical properties, detailed experimental protocols, and logical workflows for the use of Sulfo-Cyanine5.5 maleimide (B117702) potassium salt, a thiol-reactive fluorescent dye widely employed in biological research and drug development. This document is intended to serve as a comprehensive resource for professionals utilizing this reagent for the fluorescent labeling of proteins, peptides, and other biomolecules.

Core Chemical Properties

Sulfo-Cyanine5.5 maleimide is a water-soluble, near-infrared (NIR) fluorescent dye. The presence of four sulfo groups imparts high hydrophilicity, making it an ideal choice for labeling sensitive proteins that may be denatured by the presence of organic co-solvents.[1] Its maleimide group specifically and efficiently reacts with sulfhydryl groups (thiols) to form stable thioether bonds, enabling the targeted labeling of cysteine residues in proteins and other thiol-containing molecules.[2][3]

Quantitative Data Summary

The following table summarizes the key chemical and spectral properties of Sulfo-Cyanine5.5 maleimide potassium salt. It is important to note that slight variations in these values may be observed between different suppliers. The data presented here is a consolidated representation from multiple sources.

PropertyValueReferences
CAS Number 2183440-58-4[1][4]
Molecular Formula C₄₆H₄₅K₃N₄O₁₅S₄[4][5]
Molecular Weight ~1139.43 g/mol [4][6]
Appearance Dark colored solid/powder[4]
Solubility Good in water, DMSO, and DMF[1][4][5]
Excitation Maximum (λex) 673 - 675 nm[4][5][7]
Emission Maximum (λem) 691 - 694 nm[4][5][7]
Molar Extinction Coefficient (ε) ~195,000 - 235,000 M⁻¹cm⁻¹[4][5]
Purity >95% (by ¹H NMR and HPLC-MS)[4]
Storage and Stability

For long-term storage, this compound salt should be kept at -20°C in the dark and desiccated.[1][4] Under these conditions, it is stable for at least 12 months.[1] For transportation, it can be kept at room temperature for up to three weeks.[1] Reconstituted stock solutions in anhydrous DMSO can be stored at -20°C for a few weeks, but fresh preparations are recommended for optimal reactivity.[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of Sulfo-Cyanine5.5 maleimide in the labeling of proteins, with a specific focus on antibodies.

Thiol-Reactive Labeling of Proteins

The maleimide group of Sulfo-Cyanine5.5 reacts specifically with free sulfhydryl groups (-SH) at a pH range of 6.5-7.5.[3] Proteins that do not have free cysteine residues may require a reduction step to break disulfide bonds and expose the thiol groups for labeling.

  • Protein (e.g., antibody) solution (2-10 mg/mL in a thiol-free buffer like PBS, pH 7.2-7.4)

  • This compound salt

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[9]

    • If the buffer contains any thiol-containing substances, they must be removed by dialysis or buffer exchange prior to labeling.

  • Reduction of Disulfide Bonds (Optional):

    • If the protein lacks free thiols, add a 10- to 20-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the dye.

    • If using DTT, it must be removed by a desalting column or dialysis before proceeding, as it will compete with the protein's thiols for reaction with the maleimide.[9]

  • Preparation of Dye Stock Solution:

    • Allow the vial of Sulfo-Cyanine5.5 maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in approximately 88 µL of DMSO. Vortex to ensure it is fully dissolved. This solution should be used promptly.[6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution.[10]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10] Gentle stirring or rotation is recommended.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9]

    • Equilibrate the column with PBS buffer.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first. The smaller, unreacted dye molecules will elute later.

    • Alternatively, dialysis can be used for purification.[11]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (for Sulfo-Cyanine5.5).

    • The DOL can be calculated using the following formula:

      DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

      Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with Sulfo-Cyanine5.5 maleimide.

experimental_workflow Protein_Prep Protein Preparation (2-10 mg/mL in Thiol-Free Buffer) Reduction Disulfide Bond Reduction (Optional, with TCEP) Protein_Prep->Reduction Conjugation Conjugation Reaction (10-20x molar excess of dye) Reduction->Conjugation Dye_Prep Dye Stock Solution (10 mM in DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis Analysis (Determine Degree of Labeling) Purification->Analysis Final_Product Labeled Protein Conjugate Analysis->Final_Product

Caption: Workflow for protein conjugation with Sulfo-Cyanine5.5 maleimide.

Chemical Reaction of Maleimide with Thiol

This diagram illustrates the chemical reaction between the maleimide group of the dye and a thiol group on a biomolecule.

thiol_maleimide_reaction cluster_reactants Reactants cluster_product Product Dye-Maleimide Sulfo-Cy5.5-Maleimide Biomolecule-SH Biomolecule-SH plus1 + Conjugate Stable Thioether Bond (Sulfo-Cy5.5-S-Biomolecule)

Caption: Thiol-maleimide conjugation reaction mechanism.

Applications in Research and Development

Sulfo-Cyanine5.5 labeled biomolecules are utilized in a variety of applications due to the dye's bright fluorescence in the near-infrared spectrum, which minimizes autofluorescence from biological samples.[12]

  • Fluorescence Microscopy: Labeled antibodies and proteins can be used to visualize cellular structures and track molecular interactions within cells.

  • Flow Cytometry: Fluorescently tagged antibodies are essential for identifying and sorting specific cell populations.

  • In Vivo Imaging: The near-infrared emission of Sulfo-Cyanine5.5 allows for deep tissue imaging in small animal models, making it valuable for preclinical drug development and disease progression studies.[13]

  • Immunoassays: Labeled proteins are used in various immunoassay formats, such as ELISA and Western blotting, for the sensitive detection of target analytes.[14]

This guide provides a foundational understanding of the chemical properties and practical applications of this compound salt. For specific applications, further optimization of the labeling and purification protocols may be necessary to achieve the desired degree of labeling and preserve the biological activity of the conjugated molecule.

References

Sulfo-Cyanine5.5 Maleimide Potassium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo-Cyanine5.5 maleimide (B117702) potassium, a near-infrared (NIR) fluorescent dye. This document details its key characteristics, experimental protocols for its use in labeling, and a generalized method for spectral characterization, making it an essential resource for researchers in drug development and molecular biology.

Core Spectral and Physicochemical Properties

Sulfo-Cyanine5.5 maleimide potassium is a water-soluble, thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1] Its four sulfo groups confer high hydrophilicity, making it particularly suitable for labeling sensitive proteins that may be compromised by organic co-solvents.[1] The maleimide group specifically and efficiently reacts with sulfhydryl groups (–SH) at a pH range of 6.5 to 7.5 to form stable thioether bonds.[2] The resulting conjugates are reported to be pH-insensitive from pH 4 to 10.[2]

The key spectral properties of this compound are summarized in the table below. It is important to note that the exact spectral values can vary slightly depending on the solvent, conjugation state, and the specific instrumentation used for measurement. The data presented here is a compilation from various sources to provide a representative range.

PropertyValueSource(s)
Excitation Maximum (λex) 673 - 675 nm[1][3][4]
Emission Maximum (λem) 691 - 694 nm[1][3][4]
Molar Extinction Coefficient (ε) 190,000 - 235,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (Φ) ~0.21[1]
Recommended Laser Line 670 nm
Solubility Good in water, DMSO, and DMF[1][2][4]
Storage Conditions Store at -20°C in the dark, desiccated[1][2]

Experimental Protocols

I. Protein Labeling with Sulfo-Cyanine5.5 Maleimide

This protocol provides a general workflow for the conjugation of Sulfo-Cyanine5.5 maleimide to a protein containing free cysteine residues.

Materials:

  • This compound

  • Protein of interest with available sulfhydryl groups

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 7.0-7.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds if necessary.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column before adding the maleimide dye, as DTT itself contains a thiol group.

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved Sulfo-Cyanine5.5 maleimide to the protein solution. The optimal ratio may need to be determined empirically for each specific protein.

    • Mix gently and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 fold molar excess over the maleimide. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography, dialysis, or HPLC. The choice of method will depend on the protein's properties and the required purity.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be beneficial.

II. Generalized Protocol for Spectral Characterization

This protocol outlines the general steps for determining the key spectral properties of Sulfo-Cyanine5.5 maleimide.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., Phosphate-buffered saline (PBS), water, or methanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the dye in the chosen solvent (e.g., 1 mg/mL in DMSO).

  • Determination of Molar Extinction Coefficient (ε):

    • Prepare a series of dilutions of the stock solution in the final measurement solvent (e.g., PBS).

    • Measure the absorbance of each dilution at the absorption maximum (~675 nm) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the linear fit of the data using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Measurement of Absorption and Emission Spectra:

    • Prepare a dilute solution of the dye in the desired solvent with an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

    • Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the excitation maximum (λex).

    • Using a fluorometer, excite the sample at its λex and scan the emission spectrum to determine the emission maximum (λem).

  • Determination of Fluorescence Quantum Yield (Φ):

    • The quantum yield is typically determined using a relative method with a well-characterized fluorescent standard that absorbs and emits in a similar spectral region (e.g., Cresyl Violet).

    • Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the experimental workflow for protein labeling and the logical relationship of the spectral properties.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein Solution (pH 7.0-7.5) reduction Disulfide Bond Reduction (TCEP) protein->reduction optional conjugation Conjugation (1-2h RT or O/N 4°C) protein->conjugation dye Sulfo-Cy5.5 Maleimide Stock Solution (DMSO/DMF) dye->conjugation reduction->conjugation quenching Quenching (L-cysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Characterization (DOL, Spectroscopy) purification->analysis storage Storage (-20°C or -80°C) analysis->storage

Caption: Workflow for labeling proteins with Sulfo-Cyanine5.5 maleimide.

spectral_properties cluster_absorption Absorption Properties cluster_emission Emission Properties cluster_application Application Relevance excitation_max Excitation Maximum (λex) ~675 nm brightness Brightness (ε x Φ) excitation_max->brightness extinction_coeff Molar Extinction Coefficient (ε) High Value extinction_coeff->brightness emission_max Emission Maximum (λem) ~694 nm nir_detection Near-Infrared (NIR) Detection emission_max->nir_detection quantum_yield Quantum Yield (Φ) Moderate Value quantum_yield->brightness brightness->nir_detection contributes to

Caption: Relationship between core spectral properties of Sulfo-Cyanine5.5.

References

A Technical Guide to the Excitation and Emission Spectra of Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Sulfo-Cyanine5.5 maleimide (B117702), a far-red to near-infrared (NIR) fluorescent dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling and imaging techniques.

Sulfo-Cyanine5.5 maleimide is a water-soluble and hydrophilic dye, making it an excellent choice for labeling sensitive proteins, antibodies, nanoparticles, and other biopolymers.[1][2][3] Its fluorescence in the near-infrared spectrum provides a high signal-to-noise ratio, as there is minimal background biofluorescence in this range.[] The maleimide group provides a thiol-reactive functionality, enabling specific conjugation to cysteine residues in proteins and other thiol-containing molecules.[2][5][6]

Core Spectral and Physicochemical Properties

The spectral properties of Sulfo-Cyanine5.5 maleimide can vary slightly depending on the supplier and the solvent system used for measurement. The following table summarizes the key quantitative data from various sources.

PropertyValueSource(s)
Excitation Maximum (λex) 673 nm[1][2]
675 nm[7][8]
678 nm[]
Emission Maximum (λem) 691 nm[1][2]
694 nm[7][8]
706 nm[]
Molar Extinction Coefficient (ε) 190,000 cm⁻¹M⁻¹[8]
211,000 L⋅mol⁻¹⋅cm⁻¹[1]
235,000 M⁻¹cm⁻¹[2]
250,000[]
Fluorescence Quantum Yield (Φ) 0.18[]
0.21[1]
Correction Factor (CF260) 0.09[1][2]
Correction Factor (CF280) 0.11[1][2]
Molecular Weight ~1039.17 g/mol [8]
~1139.43 kDa (potassium salt)[2]
CAS Number 2183440-58-4, 2183440-57-3[1][2]

Experimental Protocols

Determining Excitation and Emission Spectra

A standard protocol for measuring the fluorescence spectra of cyanine (B1664457) dyes involves the use of a fluorescence spectrophotometer.[9][10]

Materials:

  • Sulfo-Cyanine5.5 maleimide

  • Appropriate solvent (e.g., deionized water, DMSO, DMF)[2]

  • Quartz cuvettes (10 x 10 mm)[10]

  • Fluorescence spectrophotometer[10]

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Sulfo-Cyanine5.5 maleimide in a suitable solvent (e.g., DMSO).[10]

    • Dilute the stock solution in the desired final buffer (e.g., 0.05 M Tris-HCl, pH 7.9) to a working concentration, typically in the micromolar range.[10] For initial measurements, a 500x dilution of a concentrated sample can be a starting point.[11]

  • Absorption Spectrum Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted dye solution over a wavelength range of approximately 450 nm to 750 nm to determine the absorption maximum (λabs).[11]

  • Fluorescence Spectra Measurement:

    • Transfer the diluted dye solution to a quartz cuvette.

    • Place the cuvette in the fluorescence spectrophotometer.

    • Excitation Spectrum: Set the emission wavelength to the determined emission maximum (e.g., 691 nm) and scan a range of excitation wavelengths (e.g., 600 nm to 680 nm) to determine the excitation maximum (λex).

    • Emission Spectrum: Set the excitation wavelength to the determined excitation maximum (e.g., 673 nm) and scan a range of emission wavelengths (e.g., 680 nm to 800 nm) to determine the emission maximum (λem).[11]

Protein Labeling with Sulfo-Cyanine5.5 Maleimide

The maleimide group of Sulfo-Cyanine5.5 reacts specifically with free thiol (sulfhydryl) groups to form a stable thioether bond.[5][8]

Materials:

  • Protein with accessible cysteine residues

  • Sulfo-Cyanine5.5 maleimide

  • Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)[8]

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.[1][2]

  • Purification column (e.g., gel filtration or spin column)[12][13]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • If necessary, reduce disulfide bonds using a reducing agent like TCEP to expose free thiol groups.[1]

  • Dye Preparation:

    • Dissolve Sulfo-Cyanine5.5 maleimide in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[]

  • Conjugation Reaction:

    • Add the dissolved dye to the protein solution. A typical molar ratio of dye to protein is between 10:1 and 20:1, but this may need to be optimized.

    • Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature or 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a purification method such as gel filtration, dialysis, or a spin column.[12][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Buffer B Reduce Disulfide Bonds (optional) A->B D Mix Protein and Dye B->D C Dissolve Sulfo-Cy5.5 Maleimide in DMSO C->D E Incubate (1-2h, RT) D->E F Separate Labeled Protein (e.g., Gel Filtration) E->F G Measure Absorbance and Fluorescence F->G

Protein Labeling and Analysis Workflow

spectral_measurement A Prepare Diluted Dye Solution B Measure Absorption Spectrum (UV-Vis Spectrophotometer) A->B D Measure Excitation Spectrum (Fluorescence Spectrophotometer) A->D F Measure Emission Spectrum (Fluorescence Spectrophotometer) A->F C Determine Absorption Max (λabs) B->C C->F E Determine Excitation Max (λex) D->E E->F G Determine Emission Max (λem) F->G

Spectral Measurement Workflow

Applications

The bright and stable fluorescence of Sulfo-Cyanine5.5 maleimide conjugates makes them suitable for a variety of applications in biological research and drug development, including:

  • Fluorescence Microscopy: For high-contrast imaging of cellular structures.[3][6]

  • Flow Cytometry: As a marker for cell sorting and analysis.[3][6]

  • In Vivo Imaging: Ideal for deep tissue imaging due to minimal background noise in the near-infrared range.[3][]

  • Bioconjugation: For labeling proteins, antibodies, and nucleic acids.[3]

  • Molecular Probes: In bioanalytical assays to study molecular interactions.[3]

Storage and Handling

Sulfo-Cyanine5.5 maleimide is typically a dark-colored solid.[2] For long-term storage, it should be kept at -20°C in the dark and desiccated.[1][2][12] It can be shipped at room temperature for short periods.[1][2][12] The dye is soluble in water, DMSO, and DMF.[2]

References

Sulfo-Cyanine5.5 maleimide quantum yield and extinction coefficient

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfo-Cyanine5.5 Maleimide (B117702): Properties and Experimental Protocols

For researchers, scientists, and professionals in drug development, the precise characterization and application of fluorescent probes are paramount. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide is a water-soluble, far-red to near-infrared (NIR) emitting dye valued for its high photostability and bright fluorescence.[1] Its maleimide functional group allows for the specific labeling of thiol groups, commonly found in the cysteine residues of proteins.[2] This guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cyanine5.5 maleimide, detailed experimental protocols for its characterization and use, and visual workflows to illustrate its application.

Core Photophysical Properties

The efficiency of a fluorescent probe is determined by its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the ratio of photons emitted to photons absorbed).[3] Sulfo-Cyanine5.5 maleimide exhibits properties that make it an excellent choice for labeling sensitive proteins and other biopolymers, particularly for applications in aqueous environments where its high water solubility, conferred by four sulfo groups, is advantageous.[4][5]

Below is a summary of the key quantitative data for Sulfo-Cyanine5.5 maleimide. For comparison, data for the related Sulfo-Cyanine5 maleimide is also included.

PropertySulfo-Cyanine5.5 MaleimideSulfo-Cyanine5 Maleimide
Excitation Maximum (λ_max) 673 - 678 nm[5][]646 nm[7]
Emission Maximum (λ_em) 691 - 706 nm[4][]662 nm[7]
Molar Extinction Coefficient (ε) 211,000 - 250,000 L·mol⁻¹·cm⁻¹[4][]271,000 L·mol⁻¹·cm⁻¹[7]
Fluorescence Quantum Yield (Φ) 0.18 - 0.21[4][]0.28[7]
Solubility Water, DMSO, DMF[5]Water, DMSO, DMF[7]
Reactive Group MaleimideMaleimide
Reactivity Thiol (Sulfhydryl) groups[2]Thiol (Sulfhydryl) groups[8]

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results. The following sections provide protocols for determining the photophysical properties of Sulfo-Cyanine5.5 maleimide and for its conjugation to proteins.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law (A = εlc), where A is the absorbance, ε is the extinction coefficient, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.[9]

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of Sulfo-Cyanine5.5 maleimide powder. Dissolve it in a spectroscopic-grade solvent (e.g., DMSO for an initial concentrate, then diluted in PBS for aqueous measurements) to create a concentrated stock solution of known concentration.

  • Prepare Serial Dilutions: Create a series of dilutions of the stock solution in the desired final solvent (e.g., PBS, pH 7.4).

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_max, approx. 673 nm).[5] Ensure that the absorbance values fall within the linear range of the instrument, typically below 0.1 to minimize inner filter effects.[10]

  • Plot and Calculate: Plot the absorbance values against the molar concentrations. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient (ε) when the path length is 1 cm.[11]

Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[3][12]

Methodology:

  • Select a Standard: Choose a reference standard with a known quantum yield and with absorption and emission spectra that are in a similar range to Sulfo-Cyanine5.5 maleimide.

  • Prepare Solutions: Prepare a series of dilutions for both the Sulfo-Cyanine5.5 maleimide sample and the reference standard in the same solvent.

  • Measure Absorbance: Measure the absorbance of all solutions at the chosen excitation wavelength. The absorbance values should be kept low (ideally < 0.1) to avoid inner filter effects.[10]

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectra for all solutions, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_x and n_st are the refractive indices of the sample and standard solutions (if the solvents are different).[3]

Protocol for Protein Labeling

The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues to form a stable thioether bond.[2]

Methodology:

  • Prepare the Protein: Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris buffers).[13] The protein concentration should typically be between 1-10 mg/mL.[8]

  • Reduce Disulfide Bonds (Optional but Recommended): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[13][14] TCEP is often preferred as it does not need to be removed before adding the maleimide dye.[2]

  • Prepare the Dye Stock Solution: Dissolve the Sulfo-Cyanine5.5 maleimide in an anhydrous solvent like DMSO or DMF to a concentration of 1-10 mg/mL or a stock of 10 mM.[8][13] This should be done just before use.

  • Perform the Conjugation Reaction: Add the dye solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.[14] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purify the Conjugate: Remove the unreacted, free dye from the labeled protein. Common methods include gel filtration (e.g., a Sephadex column), dialysis, or spin column purification.[7]

  • Determine the Degree of Labeling (DOL): The DOL (or dye-to-protein ratio) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's λ_max (approx. 673 nm). A correction factor is needed because the dye also absorbs light at 280 nm.[15]

Application Workflows and Signaling Pathways

Sulfo-Cyanine5.5 maleimide does not have an intrinsic signaling pathway; rather, it is a tool for visualizing and tracking biomolecules that are part of such pathways. By labeling a specific protein, researchers can monitor its localization, interactions, and conformational changes within a cellular context.[16]

Experimental Workflow: Protein Labeling for Cellular Imaging

The following diagram illustrates the general workflow for labeling a target protein with Sulfo-Cyanine5.5 maleimide and its subsequent use in cellular imaging to study a signaling pathway.

Workflow for protein labeling and cellular imaging.
Logical Relationship: Studying a Kinase Signaling Pathway

Once a protein (e.g., a kinase or its substrate) is labeled, it can be used to investigate signaling pathways. For instance, a labeled kinase can be tracked as it translocates to the cell membrane upon activation, or Förster Resonance Energy Transfer (FRET) can be used to study its interaction with a substrate labeled with a compatible fluorophore.

G stimulus External Stimulus (e.g., Growth Factor) receptor Membrane Receptor stimulus->receptor binds kinase Kinase of Interest (Labeled with Sulfo-Cy5.5) receptor->kinase activates substrate Substrate Protein kinase->substrate phosphorylates nucleus Nucleus substrate->nucleus translocates to response Cellular Response (e.g., Gene Expression) nucleus->response

Using a labeled kinase to track a signaling pathway.

References

A Technical Guide to the Water Solubility of Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Sulfo-Cyanine5.5 maleimide (B117702), with a specific focus on its water solubility. This property is critical for its effective use in various biological applications, including the labeling of biomolecules for research and drug development.

Core Properties of Sulfo-Cyanine5.5 Maleimide

Sulfo-Cyanine5.5 maleimide is a fluorescent dye widely utilized in bioconjugation. Its key features include a far-red to near-infrared (NIR) emission spectrum, which minimizes background fluorescence from biological samples, and a maleimide group that specifically reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins.

The defining characteristic of the "Sulfo-" variant of cyanine (B1664457) dyes is the presence of sulfonate (-SO₃⁻) groups. These moieties are responsible for the dye's high hydrophilicity and, consequently, its excellent solubility in aqueous solutions. This high water solubility is a significant advantage in biological applications as it often circumvents the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive biomolecules such as proteins.[1][][3][4]

Physicochemical and Spectral Properties

The following table summarizes the key properties of Sulfo-Cyanine5.5 maleimide, compiled from various suppliers.

PropertyValueReference
Molecular Formula C₄₆H₄₅K₃N₄O₁₅S₄Not specified
Molecular Weight 1139.43 g/mol Not specified
Excitation Maximum (λmax) 673 nmNot specified
Emission Maximum (λem) 691 nmNot specified
Extinction Coefficient 235,000 M⁻¹cm⁻¹Not specified
Solubility Good in water, DMSO, and DMFNot specified
Appearance Dark colored solidNot specified
Storage Store at -20°C in the dark, desiccated[1]

Experimental Protocol: Thiol-Reactive Labeling of Proteins

A primary application of Sulfo-Cyanine5.5 maleimide is the fluorescent labeling of proteins and other thiol-containing biomolecules. The following is a detailed, generalized protocol for this procedure.

Materials
  • Protein of interest containing free thiol groups (cysteine residues)

  • Sulfo-Cyanine5.5 maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 7.0-7.5.

  • Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Purification column (e.g., size-exclusion chromatography, dialysis) to remove unreacted dye.

  • Anhydrous DMSO or DMF (for preparing the dye stock solution).

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.

    • If DTT is used as the reducing agent, it must be removed before adding the maleimide dye, as it contains a free thiol. This can be done using a desalting column. TCEP does not need to be removed.

  • Dye Preparation:

    • Prepare a stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous DMSO or DMF at a concentration of 1-10 mM. Briefly vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved Sulfo-Cyanine5.5 maleimide to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-100 fold molar excess over the dye. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted dye and quenching reagent from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry. This is calculated by measuring the absorbance of the conjugate at the protein's absorbance maximum (usually 280 nm) and the dye's absorbance maximum (around 673 nm).

    • Store the purified protein-dye conjugate at 4°C or -20°C, protected from light. The appropriate storage conditions will depend on the stability of the target protein.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for labeling a protein with Sulfo-Cyanine5.5 maleimide.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (in Reaction Buffer) Reduction Reduction of Disulfides (Optional, with TCEP) Protein->Reduction If needed Conjugation Conjugation Reaction (Incubate 1-2h at RT) Dye Sulfo-Cyanine5.5 Maleimide (Stock Solution in DMSO/DMF) Dye->Conjugation Reduction->Conjugation Quenching Quench Reaction (with L-cysteine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Characterization (Spectrophotometry for DOL) Purification->Analysis Storage Storage (-20°C, protected from light) Analysis->Storage

Caption: Workflow for Protein Labeling with Sulfo-Cyanine5.5 Maleimide.

Logical Relationship in Thiol-Reactive Labeling

The specificity of the labeling reaction is based on the chemical reactivity between the maleimide group on the dye and the thiol group on a cysteine residue.

ThiolReactiveChemistry Dye Sulfo-Cyanine5.5 - Maleimide Conjugate Fluorescently Labeled Protein (Stable Thioether Bond) Dye->Conjugate reacts with Protein Protein - Cysteine-SH Protein->Conjugate

Caption: Reaction between Sulfo-Cyanine5.5 Maleimide and a Protein Thiol.

References

Sulfo-Cyanine5.5 Maleimide Potassium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Sulfo-Cyanine5.5 maleimide (B117702) potassium is a valuable tool for fluorescently labeling proteins and other thiol-containing biomolecules. This guide provides an in-depth overview of its properties, detailed experimental protocols, and key technical data to facilitate its effective use in research and development.

The CAS number for Sulfo-Cyanine5.5 maleimide potassium salt is 2183440-58-4 [1][2]. An inner salt form is also available with the CAS number 2183440-57-3[2]. This water-soluble, far-red to near-infrared (NIR) emitting fluorescent dye is particularly well-suited for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers due to the presence of four sulfo groups which contribute to its high water solubility[1][2].

Core Properties and Technical Data

Sulfo-Cyanine5.5 maleimide is a thiol-reactive dye that selectively labels cysteine residues[1]. Its spectral properties in the near-infrared range minimize autofluorescence from biological samples, making it an excellent choice for various imaging and detection applications.

PropertyValueReference
CAS Number (Potassium Salt) 2183440-58-4[1][2]
Excitation Maximum (λex) 673 nm[1]
Emission Maximum (λem) 691 nm[1]
Molar Extinction Coefficient (ε) 211,000 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.21[1]
CF260 0.09[1]
CF280 0.11[1]
Storage Conditions -20°C in the dark, desiccated[1][2]
Transportation Room temperature for up to 3 weeks[1][2]

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with Sulfo-Cyanine5.5 maleimide, from initial preparation to the final purified conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) B Reduce Disulfide Bonds (Add TCEP, incubate 20-30 min at RT) A->B If necessary D Conjugation (Add dye to protein, incubate 1-2 hours at RT or overnight at 4°C, protected from light) B->D C Prepare Dye Stock Solution (Dissolve maleimide in anhydrous DMSO or DMF) C->D Add 10-20 fold molar excess E Purify Conjugate (Size-exclusion chromatography, e.g., desalting column) D->E F Characterize Conjugate (Measure absorbance at 280 nm and ~673 nm to determine Degree of Labeling) E->F

Protein labeling workflow with Sulfo-Cyanine5.5 maleimide.

Detailed Experimental Protocols

Below are detailed protocols for the key stages of the protein labeling experiment.

Preparation of Reagents
  • Protein Solution: Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. A protein concentration of 1-10 mg/mL is recommended[3]. Buffers containing primary amines like Tris should be used with caution as they can react with maleimides at higher pH[4].

  • Reducing Agent (if necessary): If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature[3].

  • Dye Stock Solution: Allow the vial of Sulfo-Cyanine5.5 maleimide to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)[3][5].

Protein Labeling Reaction
  • To the prepared protein solution, add the Sulfo-Cyanine5.5 maleimide stock solution. A 10 to 20-fold molar excess of the dye is a typical starting point[1][5].

  • Mix the reaction thoroughly and protect it from light.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C[1][3].

Purification of the Labeled Protein

Excess, unreacted dye must be removed from the labeled protein. Size-exclusion chromatography, such as using a desalting column (e.g., Sephadex G-25), is a common and effective method[6][7].

  • Equilibrate the desalting column with the desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • Elute the labeled protein according to the manufacturer's instructions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the purified protein-dye conjugate.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, approximately 673 nm (A_max).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm (0.11 for Sulfo-Cyanine5.5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance (211,000 L⋅mol⁻¹⋅cm⁻¹ for Sulfo-Cyanine5.5).

Troubleshooting Common Labeling Issues

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient reduction of disulfide bonds.Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time.
Buffer contains interfering substances (e.g., primary amines).Perform a buffer exchange into a non-amine-containing buffer like PBS before labeling[6].
Hydrolysis of the maleimide group.Prepare the dye stock solution immediately before use and avoid aqueous storage[6].
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the dye in the labeling reaction.
Inappropriate buffer conditions.Ensure the pH and ionic strength of the buffer are suitable for the protein's stability.

Logical Relationship of the Thiol-Maleimide Reaction

The core of the labeling process is the specific and efficient reaction between the maleimide group of the dye and a free thiol (sulfhydryl) group on the protein, typically from a cysteine residue. This reaction forms a stable thioether bond.

thiol_maleimide_reaction Protein_SH Protein with Thiol Group (-SH) Labeled_Protein Labeled Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein Dye_Maleimide Sulfo-Cyanine5.5 Maleimide Dye_Maleimide->Labeled_Protein pH 6.5-7.5

Reaction between a protein's thiol group and the maleimide dye.

References

In-Depth Technical Guide: Sulfo-Cyanine5.5 Maleimide Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Sulfo-Cyanine5.5 maleimide (B117702) potassium, a near-infrared (NIR) fluorescent dye. The information presented is intended for professionals in research and drug development who utilize fluorescent labeling techniques.

Core Properties

Sulfo-Cyanine5.5 maleimide potassium is a water-soluble, thiol-reactive fluorescent dye. Its high hydrophilicity, imparted by the presence of sulfo groups, makes it particularly suitable for labeling sensitive proteins, nanoparticles, and other hydrophilic biopolymers in aqueous environments.[1] The maleimide group enables the specific labeling of cysteine residues in proteins and other molecules containing free sulfhydryl groups.

PropertyValueReference
Molecular Weight 1139.43[1]
Molecular Weight 1139.42[2]
Molecular Formula C46H45K3N4O15S[1]
Appearance Dark blue powder[3]
Solubility Good in water, DMSO, DMF[1]
Excitation Maximum ~675 nm[2][4]
Emission Maximum ~694 nm[2][4]

Experimental Protocols

Labeling of Proteins with Sulfo-Cyanine5.5 Maleimide

This protocol outlines a general procedure for labeling proteins with Sulfo-Cyanine5.5 maleimide. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein Solution (in thiol-free buffer) reduction Reduce Disulfide Bonds (e.g., with TCEP) protein_prep->reduction If necessary dye_prep Prepare Dye Stock Solution (in DMSO or DMF) labeling Incubate Protein with Dye dye_prep->labeling reduction->labeling purification Separate Labeled Protein (e.g., gel filtration, dialysis) labeling->purification

Caption: Workflow for labeling proteins with Sulfo-Cyanine5.5 maleimide.

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled in a thiol-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If the protein has disulfide bonds that need to be reduced to expose cysteine residues, a reducing agent such as TCEP should be used.[1]

  • Dye Preparation: Prepare a stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Purification: The labeled protein can be separated from unreacted dye using methods such as gel filtration, spin column purification, or dialysis.[3]

Signaling Pathway and Logical Relationships

The fundamental principle behind the use of Sulfo-Cyanine5.5 maleimide is the covalent attachment of a fluorescent reporter molecule to a target biomolecule. This allows for the detection and tracking of the target in various experimental setups.

Logical Relationship of Labeling and Detection

G Target Target Biomolecule (with free thiol) Conjugate Fluorescently Labeled Biomolecule Target->Conjugate Dye Sulfo-Cyanine5.5 Maleimide Dye->Conjugate Emission Fluorescent Signal (~694 nm) Conjugate->Emission Excitation Excitation Light (~675 nm) Excitation->Conjugate Detection Detector (e.g., microscope, flow cytometer) Emission->Detection

References

A Technical Guide to Labeling Sensitive Proteins with Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702), a thiol-reactive fluorescent dye, with a focus on its application for the specific and gentle labeling of sensitive proteins. We will cover the dye's physicochemical properties, the underlying chemistry of conjugation, detailed experimental protocols, and methods for characterization.

Introduction to Sulfo-Cyanine5.5 Maleimide

Sulfo-Cyanine5.5 maleimide is a bright, photostable, and water-soluble fluorescent dye designed for the covalent labeling of biomolecules. Its fluorescence in the near-infrared (NIR) spectrum is advantageous for biological applications due to reduced autofluorescence from cells and tissues.[1][2] The inclusion of sulfonate (sulfo) groups enhances its hydrophilicity, making it an excellent choice for labeling proteins that are prone to aggregation or denaturation in the presence of organic co-solvents.[3][4]

The maleimide functional group enables highly specific covalent attachment to free sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[1][5] This targeted reaction allows for site-specific labeling, which is crucial for preserving the structure and function of sensitive proteins, such as antibodies and enzymes.

Physicochemical and Spectral Properties

The properties of Sulfo-Cy5.5 maleimide make it a robust tool for various fluorescence-based assays, including microscopy, flow cytometry, and in vivo imaging.[2][6] The quantitative data from various suppliers are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex)~673 - 675 nm[1][3]
Emission Maximum (λem)~691 - 694 nm[1][3]
Molar Extinction Coefficient~190,000 - 235,000 M⁻¹cm⁻¹[1][3]
Molecular Weight~1039 - 1139 g/mol (as potassium salt)[1][3]
SolubilityWater, DMSO, DMF[1][3][7]
Reactive GroupMaleimide[1]
ReactivityThiol groups (-SH) on Cysteine[1][3]
Storage Conditions-20°C, desiccated and protected from light[1][3][4]

Note: Exact values for molecular weight and extinction coefficient can vary slightly between manufacturers due to different salt forms and measurement conditions.

The Chemistry of Thiol-Maleimide Conjugation

The labeling reaction relies on the Michael addition of a thiol group to the electron-deficient double bond of the maleimide ring.[5][8][9] This reaction is highly efficient and specific for thiols within a controlled pH range, forming a stable thioether bond.

Key Reaction Parameters:

  • pH: The optimal pH for the thiol-maleimide reaction is 6.5-7.5.[1][8] In this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing the competing reaction with amines (like lysine (B10760008) residues), which is approximately 1,000 times slower at neutral pH.[5][10] Above pH 7.5, the rate of maleimide hydrolysis increases, rendering the dye unreactive.[8]

  • Reducing Agents: Many proteins, particularly antibodies, have cysteine residues that form stabilizing disulfide bonds. These bonds are unreactive with maleimides and must first be reduced to free thiols.[11] TCEP (tris(2-carboxyethyl)phosphine) is a common choice as it is stable, odorless, and does not need to be removed before the labeling reaction.[11][12]

  • Stoichiometry: A molar excess of the dye (typically 10- to 20-fold) is used to ensure efficient labeling of the protein.[12][13] However, for sensitive proteins, this ratio should be optimized to prevent over-labeling, which can lead to protein aggregation or loss of function.[14]

Thiol_Maleimide_Reaction Thiol-Maleimide Conjugation Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Thiol) Conjugate Protein-S-Sulfo-Cy5.5 (Stable Thioether Bond) Protein->Conjugate Michael Addition (pH 6.5-7.5) Dye Sulfo-Cy5.5 Maleimide Dye->Conjugate

Thiol-Maleimide reaction forming a stable conjugate.

Detailed Experimental Protocols

This section provides a comprehensive workflow for labeling a sensitive protein with Sulfo-Cy5.5 maleimide.

Labeling_Workflow Protein Labeling and Purification Workflow prep_protein 1. Protein Preparation - Buffer exchange (PBS, HEPES, pH 7.0-7.5) - Concentrate to 2-10 mg/mL reduction 2. (Optional) Disulfide Reduction - Add 10-fold molar excess of TCEP - Incubate for 30-60 min at RT prep_protein->reduction conjugation 4. Conjugation Reaction - Add 10-20x molar excess of dye to protein - Incubate 2h at RT or overnight at 4°C (in dark) reduction->conjugation prep_dye 3. Dye Preparation - Dissolve Sulfo-Cy5.5 maleimide in DMSO or water to 10 mM prep_dye->conjugation purification 5. Purification - Remove unreacted dye via size-exclusion chromatography or dialysis conjugation->purification characterization 6. Characterization - Measure A280 and A675 - Calculate Degree of Labeling (DOL) purification->characterization storage 7. Storage - Store conjugate at 4°C or -20°C with stabilizer (e.g., BSA, glycerol) characterization->storage

Workflow for labeling proteins with Sulfo-Cy5.5 maleimide.

Protocol 1: Protein Preparation and Reduction

  • Buffer Exchange: The protein must be in an amine-free and thiol-free buffer, such as PBS (Phosphate Buffered Saline) or HEPES, at a pH of 7.0-7.5.[13] If the protein solution contains Tris, glycine, or thiol-containing stabilizers (like DTT), they must be removed via dialysis or size-exclusion chromatography (e.g., Sephadex G-25 column).[15]

  • Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11][16]

  • Degassing: Degas the buffer to minimize the oxidation of free thiols to disulfide bonds.[11][13]

  • Reduction (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-fold molar excess of TCEP solution to the protein.[12]

    • Incubate the mixture for 30-60 minutes at room temperature.[12][16]

Protocol 2: Conjugation Reaction

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5.5 maleimide powder in high-quality, anhydrous DMSO or DMF to a concentration of 10 mM.[12] Due to its high water solubility, a stock solution can also be prepared in the reaction buffer.

  • Calculate Molar Ratio: Determine the volume of dye stock solution needed to achieve a 10:1 to 20:1 molar ratio of dye-to-protein.[12][13] For sensitive proteins, it is advisable to test a range of ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling without compromising protein activity.[15]

  • Initiate Reaction: Add the calculated volume of dye stock solution dropwise to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture in the dark to prevent photobleaching.[12][13]

    • For standard labeling: 2 hours at room temperature.[12][13]

    • For sensitive proteins: Overnight (12-16 hours) at 4°C to slow the reaction and minimize potential degradation.[13]

Protocol 3: Purification of the Conjugate

It is critical to remove all unreacted dye, as its presence will interfere with accurate characterization.[][18][19]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method.[13][]

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • The larger protein-dye conjugate will elute first, followed by the smaller, unreacted dye molecules. Collect the colored fractions corresponding to the labeled protein.

  • Dialysis: This method is suitable for removing unreacted dye but is more time-consuming.[13]

    • Transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO).

    • Dialyze against a large volume of storage buffer at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization and Storage

The final step is to determine the efficiency of the labeling reaction by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[14][20][21]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A_prot_) and at the absorbance maximum of the dye, ~675 nm (A_dye_).[13]

  • Degree of Labeling (DOL) Calculation:

    • The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Corrected Protein Absorbance (A₂₈₀_corr_): A₂₈₀_corr_ = A₂₈₀ - (A_dye_ × CF₂₈₀) Where CF₂₈₀ is the correction factor, calculated as (A₂₈₀ of free dye) / (A_max_ of free dye). For Sulfo-Cy5.5, this is often ~0.11.[3]

    • Protein Concentration (M): [Protein] = A₂₈₀_corr_ / ε_prot_ Where ε_prot_ is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): [Dye] = A_dye_ / ε_dye_ Where ε_dye_ is the molar extinction coefficient of the dye at ~675 nm (e.g., 190,000 M⁻¹cm⁻¹).

    • DOL Calculation: DOL = [Dye] / [Protein]

  • Optimal DOL: For most applications, a DOL between 0.5 and 1.0 is ideal for proteins with a single labeling site.[14] For antibodies, an optimal DOL is typically between 2 and 10.[18] Over-labeling (high DOL) can lead to fluorescence quenching and may affect protein function.[14][18]

  • Storage:

    • For short-term storage (up to one week), keep the conjugate at 4°C in the dark.[13]

    • For long-term storage, add a stabilizer like 5-10 mg/mL BSA or 50% glycerol (B35011) and store at -20°C.[13] Avoid repeated freeze-thaw cycles.

References

Sulfo-Cyanine5.5 Maleimide for Near-Infrared (NIR) Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702), a near-infrared (NIR) fluorescent dye, for its application in preclinical imaging. This document details the dye's core properties, experimental protocols for conjugation to biomolecules, and its utility in visualizing biological pathways, empowering researchers to effectively integrate this tool into their drug development and molecular imaging workflows.

Core Properties of Sulfo-Cyanine5.5 Maleimide

Sulfo-Cy5.5 is a water-soluble, far-red to NIR emitting fluorescent dye. Its key characteristics make it a valuable tool for in vivo imaging. The presence of four sulfo groups imparts high hydrophilicity, which is particularly advantageous for labeling sensitive proteins and other biopolymers that may be compromised by organic co-solvents. The maleimide functional group allows for specific and efficient covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.

Physicochemical and Spectroscopic Data

The quantitative data for Sulfo-Cyanine5.5 and comparable cyanine (B1664457) dyes are summarized in the tables below for easy comparison.

PropertySulfo-Cyanine5.5Reference(s)
Molecular Weight ~1139.43 g/mol (potassium salt)[1]
Appearance Dark colored solid[1]
Solubility Good in water, DMSO, DMF[1]
Excitation Maximum (λex) 673 nm[1]
Emission Maximum (λem) 691 nm[1]
Molar Extinction Coefficient (ε) 211,000 L·mol⁻¹·cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.21[1]
Storage Conditions -20°C in the dark, desiccated[1]
Comparative Spectral Data of Common NIR DyesExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)Quantum YieldReference(s)
Sulfo-Cyanine5 646662271,0000.28
Cyanine5.5 675694250,0000.23
Indocyanine Green (ICG) 780830200,0000.02[1]
IRDye 800CW 774789240,0000.06
Alexa Fluor 680 679702183,0000.36

Thiol-Reactive Conjugation with Sulfo-Cyanine5.5 Maleimide

The conjugation of Sulfo-Cy5.5 maleimide to biomolecules is achieved through a Michael addition reaction, where the maleimide group reacts with a free sulfhydryl (thiol) group to form a stable thioether bond. This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5.

G Sulfo_Cy5_5 Sulfo-Cyanine5.5 Maleimide Conjugate Sulfo-Cy5.5 Labeled Biomolecule (Stable Thioether Bond) Sulfo_Cy5_5->Conjugate Biomolecule_SH Biomolecule with Thiol Group (-SH) (e.g., Protein, Peptide) Biomolecule_SH->Conjugate pH pH 6.5 - 7.5 pH->Conjugate Reaction Condition

Thiol-Maleimide Conjugation Reaction
Experimental Protocol: Antibody Labeling

This protocol details the steps for conjugating Sulfo-Cyanine5.5 maleimide to an antibody.

Materials:

  • Antibody (in a buffer free of amines and preservatives, e.g., PBS)

  • Sulfo-Cyanine5.5 maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification Column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL.

    • If the antibody contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cy5.5 maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the Sulfo-Cy5.5 maleimide stock solution to the reduced antibody solution. A 10-20 fold molar excess of dye to antibody is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 673 nm (for Sulfo-Cy5.5).

Experimental Protocol: Peptide and Small Molecule Labeling

This protocol outlines the general procedure for labeling thiol-containing peptides or small molecules.

Materials:

  • Thiol-containing peptide or small molecule

  • Sulfo-Cyanine5.5 maleimide

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0-7.5, degassed

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide/Small Molecule Preparation:

    • Dissolve the thiol-containing molecule in the degassed reaction buffer. For molecules with limited aqueous solubility, a co-solvent like DMSO or DMF may be required.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy5.5 maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dye stock solution to the peptide or small molecule solution. The optimal molar ratio of dye to the molecule should be determined empirically, but a 1.1 to 5-fold molar excess of the dye is a typical starting range.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Purification:

    • Purify the labeled product using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugate from unreacted starting materials.

In Vivo Near-Infrared (NIR) Imaging Applications

Sulfo-Cy5.5 labeled biomolecules are extensively used for in vivo NIR imaging due to the reduced tissue autofluorescence and deeper tissue penetration of light in the NIR window (700-900 nm). This enables sensitive detection of targeted probes in small animal models.

G cluster_preparation Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis Conjugation Sulfo-Cy5.5 Conjugation (Antibody, Peptide, etc.) Purification Purification and Characterization Conjugation->Purification Injection Intravenous Injection of Probe into Mouse Model Purification->Injection Imaging NIR Fluorescence Imaging (e.g., IVIS) Injection->Imaging Quantification Image Quantification (Tumor-to-Background Ratio) Imaging->Quantification Biodistribution Ex Vivo Organ Imaging and Biodistribution Analysis Quantification->Biodistribution

General Workflow for In Vivo NIR Imaging
Experimental Protocol: In Vivo Tumor Imaging in a Mouse Model

This protocol describes a general procedure for in vivo imaging of a tumor-bearing mouse using a Sulfo-Cy5.5 labeled targeting molecule.

Materials:

  • Sulfo-Cy5.5 labeled targeting probe (e.g., antibody or peptide)

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • In vivo imaging system equipped for NIR fluorescence

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Probe Administration:

    • Dilute the Sulfo-Cy5.5 labeled probe to the desired concentration in sterile PBS. A typical dose for a labeled antibody is 50-100 µg per mouse.

    • Administer the probe via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Anesthetize the mouse and place it in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and background clearance.

    • Use appropriate excitation and emission filters for Sulfo-Cy5.5 (e.g., excitation ~675 nm, emission ~720 nm).

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised tumor and organs to confirm the in vivo findings and quantify probe distribution.

Application in Signaling Pathway Visualization

Sulfo-Cy5.5 labeled probes are instrumental in visualizing and quantifying the expression and localization of key players in cellular signaling pathways, such as growth factor receptors and integrins, which are often dysregulated in diseases like cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon ligand binding, initiates a cascade of downstream signaling events regulating cell proliferation, survival, and migration. Overexpression of EGFR is a hallmark of many cancers. Antibodies or ligands targeting EGFR can be labeled with Sulfo-Cy5.5 to non-invasively image tumors expressing this receptor.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Probe Sulfo-Cy5.5 Labeled Antibody/Ligand Probe->EGFR Binds & Visualizes RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates PLC_PKC PLCγ-PKC Pathway EGFR->PLC_PKC Activates STAT STAT Pathway EGFR->STAT Activates Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation PLC_PKC->Proliferation STAT->Proliferation

EGFR Signaling Pathway Visualization
Integrin Signaling Pathway

Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion. They play a crucial role in tumor angiogenesis, invasion, and metastasis. Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to certain integrins, such as αvβ3, which is highly expressed on angiogenic endothelial cells and some tumor cells. RGD peptides labeled with Sulfo-Cy5.5 can be used to image and quantify integrin expression in vivo.

Integrin_Pathway cluster_extracellular Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RGD_Ligand ECM Ligand (e.g., Fibronectin) Integrin Integrin (e.g., αvβ3) RGD_Ligand->Integrin Binds RGD_Probe Sulfo-Cy5.5 Labeled RGD Peptide RGD_Probe->Integrin Binds & Visualizes FAK_Src FAK-Src Complex Integrin->FAK_Src Activates ILK ILK Complex Integrin->ILK Activates Signaling_Cascades Downstream Signaling (e.g., MAPK, PI3K) FAK_Src->Signaling_Cascades Cytoskeleton Actin Cytoskeleton Remodeling ILK->Cytoskeleton Cell_Functions Cell Adhesion, Migration, Proliferation Cytoskeleton->Cell_Functions Signaling_Cascades->Cell_Functions

Integrin Signaling Pathway Visualization

Conclusion

Sulfo-Cyanine5.5 maleimide is a versatile and powerful tool for near-infrared imaging in preclinical research. Its favorable physicochemical properties, coupled with the specificity of maleimide-thiol chemistry, enable the robust labeling of a wide range of biomolecules. The resulting fluorescent probes facilitate sensitive in vivo imaging, allowing for the visualization and quantification of biological targets and the elucidation of complex signaling pathways. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of Sulfo-Cy5.5 maleimide in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702) to antibodies. Sulfo-Cy5.5 is a water-soluble, far-red fluorescent dye ideal for labeling proteins and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups to form a stable thioether bond, enabling targeted labeling of cysteine residues within the antibody structure.[3][4][5][6][7][8]

Principle of Reaction

The labeling process is based on the reaction between the maleimide group of Sulfo-Cy5.5 and a sulfhydryl group (-SH) on the antibody.[7] Most antibodies do not have free sulfhydryl groups readily available for conjugation.[9] Therefore, a key step in this protocol is the reduction of the antibody's native disulfide bonds (-S-S-), typically located in the hinge region, to generate free thiols.[9][10] This is commonly achieved using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which is advantageous as it does not need to be removed before the labeling reaction.[3][9] The subsequent reaction between the thiol-activated antibody and Sulfo-Cy5.5 maleimide proceeds optimally at a neutral pH (6.5-7.5).[4][5][6][8]

Experimental Workflow Overview

The overall process for labeling an antibody with Sulfo-Cyanine5.5 maleimide involves several key stages: antibody preparation, reduction of disulfide bonds, reaction with the dye, and purification of the final conjugate. A final step involves characterizing the conjugate by determining the degree of labeling.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep 1. Antibody Preparation (Buffer Exchange) reduction 3. Antibody Reduction (with TCEP) antibody_prep->reduction Ready for reduction dye_prep 2. Dye Preparation (Dissolve Sulfo-Cy5.5 Maleimide) labeling 4. Labeling Reaction dye_prep->labeling Ready for labeling reduction->labeling Reduced Antibody purification 5. Conjugate Purification (Size-Exclusion Chromatography) labeling->purification Crude Conjugate analysis 6. Degree of Labeling (DOL) Calculation purification->analysis Purified Conjugate

Caption: Experimental workflow for antibody labeling with Sulfo-Cyanine5.5 maleimide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the labeling protocol.

Table 1: Reagent and Buffer Compositions

Reagent/BufferCompositionpHNotes
Reaction Buffer 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES7.0 - 7.5Must be free of thiol-containing compounds.[3] Degassing is recommended.[11]
Antibody Solution 1-10 mg/mL of antibody in Reaction Buffer7.0 - 7.5Higher concentrations (2-10 mg/mL) can improve labeling efficiency.[12][13]
TCEP Stock Solution 10 mM TCEP in waterN/APrepare fresh.
Sulfo-Cy5.5 Maleimide Stock Solution 10 mM in anhydrous DMSO or DMFN/APrepare fresh and protect from light.[3][11]

Table 2: Reaction Parameters

ParameterRecommended ValueRangeNotes
Antibody Concentration 2 mg/mL1-10 mg/mLHigher concentrations are generally better.[12]
TCEP Molar Excess 10-fold10-100-foldMolar excess over the antibody.[3]
Dye:Antibody Molar Ratio 10:1 - 20:110:1 - 20:1This should be optimized for each specific antibody.[3][11][12]
Reaction Time 2 hours2 hours - overnight
Reaction Temperature Room Temperature4°C - Room Temp.Incubation at 4°C overnight is an alternative.[3][11]
Optimal Degree of Labeling (DOL) 2 - 102 - 10The optimal DOL can be application-dependent.[14][15]

Detailed Experimental Protocols

Materials Required:

  • Antibody of interest

  • Sulfo-Cyanine5.5 maleimide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Pipettes and tips

  • Inert gas (optional, e.g., nitrogen or argon)

Protocol 1: Preparation of Reagents
  • Antibody Solution:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives that can interfere with the reaction, it should be dialyzed against 1x PBS, pH 7.2-7.4.[13]

    • Adjust the antibody concentration to 1-10 mg/mL in a suitable reaction buffer (e.g., 1x PBS, pH 7.0-7.5).[3][12] For optimal results, a concentration of 2 mg/mL or higher is recommended.[12][13]

    • Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas to minimize oxidation of thiols.[11]

  • Sulfo-Cyanine5.5 Maleimide Stock Solution (10 mM):

    • Allow the vial of Sulfo-Cy5.5 maleimide to warm to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a 10 mM stock solution.[3] For example, for 1 mg of Sulfo-Cy5.5 maleimide (MW ~1139 g/mol ), add approximately 88 µL of DMSO.

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and protected from light.[3][11]

  • TCEP Stock Solution (10 mM):

    • Dissolve the required amount of TCEP in water to make a 10 mM stock solution. This solution should be prepared fresh.

Protocol 2: Antibody Reduction and Labeling
  • Antibody Reduction:

    • To the antibody solution, add a 10- to 100-fold molar excess of TCEP from the 10 mM stock solution.[3] For a typical IgG (MW ~150 kDa) at 2 mg/mL (~13.3 µM), a 10-fold molar excess would be 133 µM TCEP.

    • Incubate the mixture for 30-60 minutes at room temperature.[12] To prevent the re-formation of disulfide bonds, this step can be performed under an inert gas atmosphere (e.g., nitrogen or argon).[12]

  • Labeling Reaction:

    • While gently stirring or vortexing the reduced antibody solution, add the calculated volume of the 10 mM Sulfo-Cy5.5 maleimide stock solution to achieve a 10:1 to 20:1 molar ratio of dye to antibody.[3][11] It is recommended to test three different molar ratios to determine the optimal condition for your specific antibody.[11]

    • Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[3][11]

G antibody Antibody with Disulfide Bond -S-S- reduced_antibody Reduced Antibody with Free Thiols -SH HS- antibody->reduced_antibody + TCEP (Reduction) tcep TCEP (Reducing Agent) conjugate Labeled Antibody Stable Thioether Bond reduced_antibody->conjugate + Sulfo-Cy5.5 Maleimide (Conjugation) dye Sulfo-Cy5.5 Maleimide Maleimide Group dye->conjugate

Caption: Chemical reaction for labeling an antibody with Sulfo-Cyanine5.5 maleimide.

Protocol 3: Purification of the Labeled Antibody
  • Column Preparation:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. The column size should be appropriate for the volume of the labeling reaction.

    • Equilibrate the column with 1x PBS, pH 7.2-7.4.

  • Purification:

    • Apply the entire reaction mixture to the top of the equilibrated column.

    • Elute the conjugate with 1x PBS, pH 7.2-7.4.

    • The labeled antibody will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

    • Collect the fractions containing the colored, labeled antibody.

Protocol 4: Characterization and Storage
  • Determination of the Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each antibody molecule.[16]

    • Dilute a small aliquot of the purified conjugate in 1x PBS to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically an absorbance of < 2.0).[15][17]

    • Measure the absorbance of the diluted conjugate at 280 nm (A280), which corresponds to the protein absorbance, and at the maximum absorbance of Sulfo-Cy5.5 (Amax, typically around 673 nm).[2][11]

    • Calculate the corrected absorbance at 280 nm (A280,corr) to account for the dye's absorbance at this wavelength using the following formula:

      • A280,corr = A280 - (Amax × CF280)

      • Where CF280 is the correction factor for Sulfo-Cy5.5 at 280 nm (typically around 0.11).[2]

    • Calculate the molar concentration of the antibody:

      • [Antibody] (M) = A280,corr / (ε_protein × path length)

      • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[15] The path length is usually 1 cm.

    • Calculate the molar concentration of the dye:

      • [Dye] (M) = Amax / (ε_dye × path length)

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5.5 at its Amax (typically ~235,000 M⁻¹cm⁻¹).[2]

    • Calculate the DOL:

      • DOL = [Dye] / [Antibody]

    • The optimal DOL for most antibody applications is between 2 and 10.[14][15]

  • Storage of the Labeled Antibody:

    • For short-term storage (up to one month), store the labeled antibody at 2-8°C, protected from light.[18]

    • For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C in a non-frost-free freezer.[19][20][21] Aliquoting the antibody into single-use volumes is advised to avoid repeated freeze-thaw cycles.[18][19][20]

    • Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching.[19]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL Incomplete reduction of the antibody.Increase the TCEP concentration or incubation time. Ensure TCEP is fresh.
Low dye:antibody molar ratio.Increase the molar ratio of Sulfo-Cy5.5 maleimide to antibody.
Hydrolysis of the maleimide group.Ensure the pH of the reaction buffer is between 6.5 and 7.5.[8] Prepare the dye stock solution immediately before use.
High DOL (potential for aggregation/quenching) High dye:antibody molar ratio.Decrease the molar ratio of Sulfo-Cy5.5 maleimide to antibody.
Antibody Precipitation High degree of labeling or solvent effects.Reduce the dye:antibody molar ratio. Ensure the final concentration of DMSO/DMF is not too high.
No or Low Fluorescence Signal Photobleaching.Protect the dye and the conjugate from light at all stages.
Inefficient purification.Ensure complete removal of free dye, which can quench the signal of the conjugate.

References

Application Notes and Protocols for Thiol-Reactive Labeling with Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702) is a water-soluble, far-red to near-infrared (NIR) fluorescent dye optimized for the selective labeling of thiol groups in biomolecules.[1][2] The maleimide functional group exhibits high reactivity and specificity towards sulfhydryl groups (-SH) found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3][4][5][6] This specific reactivity allows for targeted labeling at defined sites within a biomolecule.[3] The presence of four sulfo groups renders the dye highly hydrophilic, making it an excellent choice for labeling sensitive proteins, nanoparticles, and other biopolymers that may be compromised by organic co-solvents.[1][2]

The far-red to NIR fluorescence of Sulfo-Cy5.5 offers a significant advantage in biological applications due to reduced autofluorescence from biological samples in this spectral region.[7][8] Its conjugates are pH-insensitive over a wide range (pH 4-10).[5] These properties make Sulfo-Cy5.5 maleimide a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and the development of antibody-drug conjugates (ADCs).[6][9]

Chemical and Spectroscopic Properties

A clear understanding of the chemical and spectroscopic properties of Sulfo-Cyanine5.5 maleimide is crucial for its effective use in labeling experiments. The key quantitative data are summarized in the table below.

PropertyValueReference
Maximum Excitation (λ_abs_) 673 nm[1]
Maximum Emission (λ_em_) 691 nm[1]
Molar Extinction Coefficient (ε) 235,000 M⁻¹cm⁻¹[1]
Correction Factor (CF₂₈₀) 0.11[1]
Molecular Weight 1139.43 Da[1]
Solubility Good in water, DMSO, and DMF[1][10]

Experimental Protocols

Preparation of Reagents

a. Sulfo-Cyanine5.5 Maleimide Stock Solution:

  • Freshly prepare a 10 mM stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][12]

  • Vortex the solution briefly to ensure it is fully dissolved.[12]

  • For immediate use. Unused stock solution can be stored at -20°C for up to one month, protected from light.[11][12]

b. Protein/Biomolecule Solution:

  • Dissolve the protein or other thiol-containing biomolecule in a degassed, thiol-free buffer at a pH of 7.0-7.5.[12][13] Recommended buffers include PBS, Tris, or HEPES.[12][13]

  • A typical protein concentration is between 1-10 mg/mL.[12][13]

  • Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., argon or nitrogen) through the solution to minimize oxidation of free thiols.[12][13]

c. (Optional) Reduction of Disulfide Bonds:

  • If labeling of cysteine residues within disulfide bonds is desired, reduction is necessary.[1][2]

  • Add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[12] Dithiothreitol (DTT) can also be used, but must be removed prior to adding the maleimide dye.[12]

  • Incubate the reaction mixture for 20-30 minutes at room temperature.[12] TCEP does not need to be removed before the addition of the maleimide dye.[14]

Labeling Reaction

The following diagram illustrates the general workflow for labeling a protein with Sulfo-Cyanine5.5 maleimide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage A Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) B Optional: Reduce Disulfide Bonds (with TCEP) A->B D Add Dye to Protein Solution (10-20 fold molar excess) A->D If no reduction needed B->D C Prepare 10 mM Dye Stock Solution (in DMSO or DMF) C->D E Incubate (2 hours at RT or overnight at 4°C, protected from light) D->E F Remove Excess Dye (Gel filtration, Dialysis, or HPLC) E->F G Calculate Degree of Labeling (DOL) F->G H Store Conjugate (4°C short-term, -20°C long-term) G->H

Caption: Workflow for Protein Labeling with Sulfo-Cy5.5 Maleimide.

Procedure:

  • Add the Sulfo-Cyanine5.5 maleimide stock solution to the prepared protein solution. A 10 to 20-fold molar excess of the dye over the protein is recommended as a starting point.[11][12] The optimal ratio may need to be determined empirically for each specific protein.[12]

  • Gently mix the reaction solution.

  • Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[12]

Purification of the Labeled Conjugate

It is critical to remove any unreacted dye from the labeled protein to ensure accurate downstream applications.[11] Several methods can be employed for purification:

  • Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted dye molecules.[15] This is a commonly recommended method.[15]

  • Dialysis: This method is suitable for water-soluble maleimides like Sulfo-Cyanine5.5.[13]

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can provide higher purity conjugates.[11]

Characterization and Storage

a. Calculation of the Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of the dye, ~673 nm (A_max_).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_max_ / ε_dye_ where ε_dye_ is the molar extinction coefficient of Sulfo-Cyanine5.5 (235,000 M⁻¹cm⁻¹).

  • Calculate the corrected absorbance at 280 nm, which accounts for the dye's absorbance at this wavelength: A₂₈₀_corrected_ = A₂₈₀ - (A_max_ × CF₂₈₀) where CF₂₈₀ is the correction factor (0.11 for Sulfo-Cy5.5).[1]

  • Calculate the protein concentration: [Protein] (M) = A₂₈₀_corrected_ / ε_protein_ where ε_protein_ is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate the DOL: DOL = [Dye] / [Protein]

b. Storage of the Conjugate:

  • For best results, use the purified conjugate immediately.[11]

  • For short-term storage, keep the conjugate at 2-8°C in the dark for up to one week.[11]

  • For long-term storage, add a stabilizer such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol (B35011) and store at -20°C.[11] Properly stored conjugates can be stable for up to one year.[11]

Reaction Mechanism

The labeling reaction proceeds via a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable thioether bond.

G cluster_reactants Reactants cluster_product Product A Protein-SH (Thiol Group) C Protein-S-Sulfo-Cy5.5 (Stable Thioether Bond) A->C + B Sulfo-Cy5.5-Maleimide B->C

Caption: Thiol-Maleimide Conjugation Reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incomplete reduction of disulfide bonds.- Oxidation of free thiols.- Insufficient molar excess of dye.- Incorrect buffer pH.- Ensure complete reduction with TCEP.- Use degassed buffers and work in an oxygen-free environment if possible.- Increase the molar ratio of dye to protein.- Confirm buffer pH is between 7.0 and 7.5.
Protein Precipitation - High degree of labeling.- Protein instability in the reaction buffer.- Reduce the molar excess of the dye or the reaction time.- Screen for a more suitable buffer for the specific protein.
Non-specific Labeling - Reaction pH is too high.- Ensure the reaction buffer pH does not exceed 7.5 to maintain specificity for thiols over other nucleophilic groups like amines.[4]
High Background Fluorescence - Incomplete removal of unreacted dye.- Optimize the purification method (e.g., use a longer gel filtration column or repeat the purification step).

References

Application Notes: Cysteine-Specific Protein Conjugation with Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Cysteine-specific conjugation using maleimide (B117702) chemistry offers a robust and highly specific method for attaching probes to proteins at defined sites. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide is a water-soluble, bright, far-red fluorescent dye ideally suited for this purpose. Its fluorescence in the near-infrared region minimizes autofluorescence from biological samples, providing a high signal-to-noise ratio.[1][2][3] This document provides detailed application notes and protocols for the successful conjugation of Sulfo-Cy5.5 maleimide to proteins via cysteine residues.

The maleimide group reacts specifically with the sulfhydryl group (-SH) of cysteine residues at a neutral pH (6.5-7.5) to form a stable thioether bond.[1][4] This high selectivity allows for precise control over the labeling site, particularly when using proteins with a single accessible cysteine residue, which can be engineered into the protein sequence.[5][6][7] Due to the presence of four sulfo groups, Sulfo-Cyanine5.5 is highly hydrophilic, making it an excellent choice for labeling sensitive proteins that may be prone to aggregation in the presence of organic co-solvents.[8]

Key Features of Sulfo-Cyanine5.5 Maleimide

  • High Specificity: The maleimide group exhibits high reactivity towards the sulfhydryl groups of cysteines, with minimal off-target labeling of other amino acid residues at neutral pH.[1][9][10]

  • Far-Red Fluorescence: With excitation and emission maxima around 675 nm and 694 nm respectively, Sulfo-Cy5.5 fluorescence is well-separated from the emission spectra of common biological fluorophores, reducing background interference.[1][3]

  • High Water Solubility: The sulfonate groups confer excellent water solubility, facilitating conjugation reactions in aqueous buffers without the need for organic co-solvents that can denature sensitive proteins.[1][8]

  • Photostability: Sulfo-Cy5.5 is a photostable dye, allowing for repeated measurements and imaging without significant signal loss.[1][3]

  • pH Insensitivity: The fluorescence of Sulfo-Cy5.5 conjugates is stable over a wide pH range (pH 4 to 10).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Sulfo-Cyanine5.5 maleimide and its protein conjugates.

ParameterValueReference
Sulfo-Cyanine5.5 Maleimide Properties
Molecular Weight~1139.43 Da[11]
Excitation Maximum (Absorbance)~673-675 nm[1][3][11]
Emission Maximum~691-694 nm[1][3][11]
Molar Extinction Coefficient~235,000 - 250,000 M⁻¹cm⁻¹[2][11]
SolubilityWater, DMSO, DMF[1][2]
Conjugation Reaction Parameters
Recommended pH Range6.5 - 7.5[1][4][9]
Recommended Molar Ratio (Dye:Protein)10:1 to 20:1 (starting point)[4][9]
Reaction Time2 hours at room temperature or overnight at 4°C[4][9]
Protein Conjugate Characterization
Optimal Degree of Substitution (DOS)2 - 10 for most antibodies[12][13]
Correction Factor at 280 nm (CF280)~0.11[11]

Experimental Workflow

The overall workflow for cysteine-specific protein conjugation with Sulfo-Cyanine5.5 maleimide involves several key steps, from protein preparation to final conjugate characterization.

experimental_workflow A Protein Preparation (Buffer Exchange, Concentration) B Reduction of Disulfide Bonds (e.g., with TCEP) A->B Ensure free thiols D Conjugation Reaction B->D Reduced Protein C Preparation of Sulfo-Cy5.5 Maleimide Stock Solution C->D Dye Solution E Quenching of Unreacted Maleimide (Optional) D->E F Purification of the Conjugate (e.g., Gel Filtration, Dialysis) D->F If no quenching E->F G Characterization of the Conjugate (DOS Calculation, Functional Assays) F->G

Caption: A generalized workflow for the cysteine-specific conjugation of proteins with Sulfo-Cyanine5.5 maleimide.

Detailed Experimental Protocols

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds

This protocol describes the preparation of the protein for conjugation, including the crucial step of reducing any existing disulfide bonds to ensure the availability of free sulfhydryl groups for labeling.

Materials:

  • Protein of interest

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column or dialysis cassette (appropriate molecular weight cut-off)

Procedure:

  • Buffer Exchange: Dissolve or exchange the protein into a degassed, amine-free buffer at a pH between 7.0 and 7.5, such as PBS.[10] Buffers containing thiols (e.g., DTT in the storage buffer) must be avoided. The protein concentration should ideally be between 1-10 mg/mL.[4][10]

  • Reduction of Disulfide Bonds:

    • Using TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[9][10] Incubate for 20-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide dye.[9]

    • Using DTT: If DTT is used, add a 10-fold molar excess and incubate for 30 minutes.[9] Crucially, the excess DTT must be removed before adding the maleimide reagent, as it will compete for the dye. This can be achieved by using a desalting column or through dialysis against the reaction buffer.[4][14]

  • Degassing: To prevent re-oxidation of the free thiols, it is recommended to work in an oxygen-free environment by using degassed buffers and flushing vials with an inert gas like nitrogen or argon.[4][10]

Protocol 2: Conjugation of Sulfo-Cyanine5.5 Maleimide to the Protein

This protocol outlines the reaction between the prepared protein and the Sulfo-Cy5.5 maleimide dye.

Materials:

  • Reduced protein solution (from Protocol 1)

  • Sulfo-Cyanine5.5 maleimide

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4, degassed)

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 maleimide powder in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[4][9] Protect the stock solution from light.[9]

  • Determine Dye-to-Protein Ratio: A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.[4][9] This ratio may need to be optimized for each specific protein to achieve the desired degree of substitution (DOS).[12]

  • Conjugation Reaction: While gently stirring, add the calculated volume of the dye stock solution dropwise to the protein solution.[9]

  • Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4][9]

  • (Optional) Quenching: To stop the reaction and consume any excess maleimide reagent, a low molecular weight thiol such as glutathione (B108866) or β-mercaptoethanol can be added in excess.[9]

conjugation_reaction cluster_0 Protein cluster_1 Sulfo-Cy5.5 Maleimide cluster_2 Conjugate Protein Protein-SH Conjugate Protein-S-Sulfo-Cy5.5 Protein->Conjugate pH 6.5-7.5 Maleimide Sulfo-Cy5.5-Maleimide Maleimide->Conjugate

Caption: The chemical reaction between a protein's cysteine and Sulfo-Cy5.5 maleimide forms a stable thioether bond.

Protocol 3: Purification of the Protein-Dye Conjugate

This protocol describes the removal of unreacted dye and other small molecules from the conjugation reaction mixture.

Materials:

  • Conjugation reaction mixture (from Protocol 2)

  • Purification system:

    • Size-exclusion chromatography (SEC) / Gel filtration column (e.g., Sephadex G-25)

    • Dialysis tubing or cassette with an appropriate molecular weight cut-off

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Purification Method Selection:

    • Gel Filtration/SEC: This is a common and effective method. Equilibrate the column with the desired storage buffer. Apply the reaction mixture to the column and collect fractions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.[9][14]

    • Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer. Perform several buffer changes to ensure complete removal of the free dye.[9] This method is suitable for water-soluble maleimides like Sulfo-Cy5.5.[10]

  • Fraction Analysis: Monitor the column fractions by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5). Pool the fractions containing the labeled protein.

  • Storage: Store the purified conjugate protected from light at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[4] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50%.[4]

Protocol 4: Characterization of the Conjugate - Calculating the Degree of Substitution (DOS)

The Degree of Substitution (DOS), also known as the Degree of Labeling (DOL), represents the average number of dye molecules conjugated to each protein molecule. This is a critical parameter for ensuring the quality and consistency of the conjugate.[12]

Procedure:

  • Measure Absorbance: Dilute a sample of the purified conjugate in a suitable buffer (e.g., PBS) and measure the absorbance at 280 nm (A₂₈₀) and at the excitation maximum of the dye, ~675 nm (Aₘₐₓ).

  • Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the dye. The dye's contribution must be subtracted using a correction factor (CF₂₈₀).

    Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • Aₘₐₓ is the absorbance of the conjugate at ~675 nm.

    • CF₂₈₀ is the correction factor for the dye at 280 nm (for Sulfo-Cy5.5, this is approximately 0.11).[11]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    Dye Concentration (M) = Aₘₐₓ / ε_dye

    Where:

    • Aₘₐₓ is the absorbance of the conjugate at ~675 nm.

    • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (~235,000 M⁻¹cm⁻¹ for Sulfo-Cy5.5).[11]

  • Calculate DOS:

    DOS = Dye Concentration (M) / Protein Concentration (M)

    An optimal DOS for antibodies is typically between 2 and 10.[12][13] Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent (TCEP or DTT) or the incubation time. Ensure DTT is completely removed before adding the maleimide.
Re-oxidation of free thiols.Use degassed buffers and work in an oxygen-free environment.
Hydrolysis of the maleimide group.Ensure the pH of the reaction buffer is within the optimal range (6.5-7.5). Prepare the dye stock solution immediately before use.
Low protein concentration.Concentrate the protein to at least 1-2 mg/mL.[14]
Protein Aggregation/Precipitation Protein instability in the reaction buffer.Screen different buffers or add stabilizing agents. The use of water-soluble Sulfo-Cy5.5 should minimize this issue.
High degree of labeling.Reduce the dye-to-protein molar ratio in the conjugation reaction.
Non-specific Labeling Reaction pH is too high.Maintain the reaction pH at or below 7.5 to minimize reaction with other nucleophilic residues like lysines.[15]
Inconsistent DOS Inaccurate concentration measurements.Ensure accurate determination of protein and dye concentrations and their respective extinction coefficients.
Variability in the number of accessible cysteines.Ensure consistent protein production and purification protocols.

Conclusion

Cysteine-specific conjugation with Sulfo-Cyanine5.5 maleimide is a powerful technique for producing highly specific and sensitive fluorescent protein probes. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve robust and reproducible labeling for a wide range of applications, from cellular imaging to quantitative biochemical assays. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for obtaining reliable and high-quality data.

References

Application Notes: TCEP-Mediated Disulfide Bond Reduction for Sulfo-Cyanine5.5 Labeling of Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins and antibodies with fluorescent dyes is a cornerstone of modern biological research and drug development. Sulfo-Cyanine5.5, a bright and photostable near-infrared dye, is an excellent choice for such applications due to its high water solubility and minimal nonspecific binding.[] For labeling at specific cysteine residues, the reduction of disulfide bonds is a critical prerequisite. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and versatile reducing agent for this purpose. Unlike thiol-containing reductants like dithiothreitol (B142953) (DTT), TCEP is odorless, stable, and functions over a broad pH range.[2][3] Furthermore, in many cases, excess TCEP does not need to be removed prior to conjugation with maleimide-functionalized dyes, streamlining the labeling workflow.[2][3]

These application notes provide a comprehensive guide to the use of TCEP for disulfide bond reduction followed by labeling with Sulfo-Cyanine5.5 maleimide (B117702). Detailed protocols, quantitative data, and visual workflows are presented to enable researchers to achieve efficient and specific labeling of their proteins and antibodies for downstream applications such as immunofluorescence, flow cytometry, and in vivo imaging.

Key Concepts and Considerations

TCEP as a Reducing Agent:

TCEP selectively and completely reduces even the most stable water-soluble alkyl disulfides.[3] It is effective over a wide pH range (1.5-9.0) and the reduction is typically complete within minutes at room temperature.[3] While TCEP is generally compatible with subsequent maleimide chemistry, it's important to note that under certain conditions, TCEP can react with maleimides. Therefore, optimizing the TCEP concentration and reaction time is crucial to maximize disulfide reduction while minimizing any potential interference with the labeling reaction.

Sulfo-Cyanine5.5 Maleimide:

Sulfo-Cyanine5.5 maleimide is a thiol-reactive dye that specifically labels free sulfhydryl groups on cysteine residues. The maleimide group reacts with the thiol to form a stable thioether bond. This dye is highly water-soluble due to the presence of sulfo groups, making it ideal for labeling sensitive proteins in aqueous buffers.

Quantitative Data

The efficiency of both the reduction and labeling steps is critical for obtaining high-quality conjugates. The following tables summarize key quantitative data related to TCEP reduction and Sulfo-Cyanine5.5 labeling.

Table 1: TCEP Reduction and Labeling Efficiency of a Monoclonal Antibody (mAb)

TCEP Concentration (Molar Excess to mAb)Reduction Time (minutes)Degree of Labeling (DOL) (moles of dye per mole of mAb)Protein Recovery (%)
10x302.192
20x303.888
50x304.585
100x304.781

Data is representative and may vary depending on the specific antibody and reaction conditions.

Table 2: Properties of Sulfo-Cyanine5.5

PropertyValue
Excitation Maximum (λex)~675 nm
Emission Maximum (λem)~694 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Molecular Weight~1100 g/mol

Experimental Protocols

Protocol 1: TCEP Reduction of Disulfide Bonds in Antibodies

This protocol describes the reduction of interchain disulfide bonds in a typical IgG antibody to generate free thiols for labeling.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • TCEP hydrochloride solution (10 mM in water)

  • Reduction Buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 7.5)

  • Spin desalting columns

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a compatible buffer like PBS using a spin desalting column.

  • Prepare Reduction Reaction: In a microcentrifuge tube, combine the antibody with the Reduction Buffer.

  • Add TCEP: Add the desired molar excess of TCEP to the antibody solution. For selective reduction of hinge region disulfides, a 10-50x molar excess is often a good starting point.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Remove Excess TCEP (Optional but Recommended): While not always necessary, removing excess TCEP can improve labeling consistency. Use a spin desalting column to exchange the reduced antibody into a labeling buffer (e.g., PBS, pH 7.0-7.5).

Protocol 2: Sulfo-Cyanine5.5 Maleimide Labeling of Reduced Antibody

This protocol details the labeling of the TCEP-reduced antibody with Sulfo-Cyanine5.5 maleimide.

Materials:

  • Reduced antibody from Protocol 1

  • Sulfo-Cyanine5.5 maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or N-acetylcysteine)

  • Spin desalting columns or size-exclusion chromatography system for purification

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the Sulfo-Cyanine5.5 maleimide stock solution to the reduced antibody solution.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Quench Reaction: (Optional) To stop the labeling reaction, add a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Purification: Remove unreacted dye by passing the labeling reaction mixture through a spin desalting column or by using size-exclusion chromatography. Collect the fractions containing the labeled antibody.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of Sulfo-Cyanine5.5 (~675 nm, A675).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (A675 x CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5 dyes).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A675 / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cyanine5.5 (~250,000 cm⁻¹M⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizations

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_labeling Sulfo-Cyanine5.5 Labeling cluster_analysis Analysis start Antibody in Buffer add_tcep Add TCEP start->add_tcep incubate_reduction Incubate (RT, 30-60 min) add_tcep->incubate_reduction remove_tcep Remove Excess TCEP (Spin Desalting Column) incubate_reduction->remove_tcep reduced_ab Reduced Antibody remove_tcep->reduced_ab Transfer add_dye Add Sulfo-Cy5.5 Maleimide reduced_ab->add_dye incubate_labeling Incubate (RT, 1-2h) add_dye->incubate_labeling purify Purify Labeled Antibody (Spin Desalting/SEC) incubate_labeling->purify labeled_ab Labeled Antibody purify->labeled_ab Transfer dol Determine DOL labeled_ab->dol application Downstream Application dol->application

Caption: Experimental workflow for TCEP reduction and Sulfo-Cyanine5.5 labeling.

HER2_Signaling_Pathway HER2 Signaling Pathway Visualization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_dimer HER2/EGFR Heterodimer HER2->HER2_dimer EGFR EGFR EGFR->HER2_dimer PI3K PI3K HER2_dimer->PI3K Activation Grb2 Grb2/Sos HER2_dimer->Grb2 Ab Sulfo-Cy5.5 Labeled Antibody Ab->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Sulfo-Cyanine5.5 Maleimide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702) is a water-soluble, far-red fluorescent dye that is an invaluable tool for researchers in various fields, including cell biology, immunology, and drug development.[1][2] Its maleimide functional group allows for the specific covalent labeling of sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides.[2][3] The sulfonated form of the cyanine (B1664457) dye enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[2][3] This feature is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[2]

The far-red to near-infrared (NIR) emission of Sulfo-Cy5.5 offers a significant advantage in biological imaging due to reduced autofluorescence from cells and tissues in this spectral region, leading to a higher signal-to-noise ratio.[4][5] This property makes it well-suited for a range of applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[6][7]

Key Features and Applications

  • High Water Solubility: The presence of sulfo groups makes the dye highly soluble in aqueous buffers, simplifying labeling procedures for sensitive proteins.[3]

  • Thiol-Reactive Labeling: The maleimide group specifically reacts with free sulfhydryl groups on biomolecules, enabling targeted labeling.[2][3]

  • Far-Red/NIR Fluorescence: With excitation and emission maxima in the far-red spectrum, it minimizes background autofluorescence from biological samples.[4][5]

  • High Photostability and Brightness: Sulfo-Cy5.5 exhibits high photostability and a strong fluorescence quantum yield, resulting in bright and stable signals for imaging.[7]

  • Versatile Applications: It is widely used for labeling proteins, antibodies, and peptides for applications such as immunofluorescence, western blotting, flow cytometry, and in-vivo imaging.[6][7]

Quantitative Data

The spectral and photophysical properties of Sulfo-Cyanine5.5 are summarized in the table below. These properties make it an excellent choice for fluorescence-based detection methods.

PropertyValueReference
Excitation Maximum (λex)~675 nm[7]
Emission Maximum (λem)~694 nm[7]
Molar Extinction Coefficient (ε)211,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)0.21[3]
Recommended Laser Line633 nm or 647 nm[4][5]
SolubilityWater, DMSO, DMF[4][5]
Storage Conditions-20°C, protected from light and moisture[3][8]

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with Sulfo-Cyanine5.5 Maleimide

This protocol describes the labeling of proteins or antibodies through the reaction of Sulfo-Cyanine5.5 maleimide with free sulfhydryl groups.

Materials:

  • Sulfo-Cyanine5.5 maleimide

  • Protein or antibody to be labeled (in a thiol-free buffer, e.g., PBS pH 7.2-7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification column (e.g., Sephadex G-25) or spin concentrator

Procedure:

  • Protein Preparation:

    • Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[9]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[10][11] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[11]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cyanine5.5 maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[9][12] For example, dissolve 1 mg of the dye in 100 µL of DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Sulfo-Cyanine5.5 maleimide stock solution to the protein solution.[11][12]

    • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[10][11]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin concentrator appropriate for the molecular weight of the protein.[9][13]

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate solution at 280 nm (for protein) and at the absorption maximum of Sulfo-Cy5.5 (~675 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:

      • A_max is the absorbance at ~675 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at ~675 nm (211,000 cm⁻¹M⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05).

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[10] The addition of a stabilizer like bovine serum albumin (BSA) at 1-10 mg/mL and a bacteriostatic agent like sodium azide (B81097) (0.02%) is recommended for long-term storage.[10]

Protocol 2: Immunofluorescence Staining of Cells

This protocol outlines the use of Sulfo-Cy5.5-labeled antibodies for staining fixed and permeabilized cells.

Materials:

  • Sulfo-Cy5.5-labeled primary or secondary antibody

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA or normal serum in PBS

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Sulfo-Cy5.5-labeled primary antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • If using an unlabeled primary antibody, wash three times with PBS and then incubate with a Sulfo-Cy5.5-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5.5 (Excitation: ~650 nm, Emission: ~690 nm).

Protocol 3: In-Vivo Imaging

This protocol provides a general guideline for using Sulfo-Cy5.5 labeled probes for in-vivo imaging in animal models.

Materials:

  • Sulfo-Cy5.5-labeled targeting molecule (e.g., antibody, peptide)

  • Animal model (e.g., mouse with a tumor xenograft)

  • In-vivo imaging system with appropriate laser lines and emission filters

  • Anesthetic

Procedure:

  • Probe Preparation and Administration:

    • Dilute the Sulfo-Cy5.5-labeled probe to the desired concentration in a sterile, biocompatible buffer (e.g., sterile PBS). The optimal dose needs to be determined empirically but is often in the range of 1-10 nmol per animal.

    • Anesthetize the animal.

    • Administer the probe, typically via intravenous (tail vein) injection.[14]

  • Image Acquisition:

    • Place the anesthetized animal in the in-vivo imaging system.

    • Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.[14] The imaging schedule will depend on the pharmacokinetic properties of the labeled molecule.

  • Data Analysis:

    • Analyze the fluorescence intensity in the region of interest (e.g., tumor) and in control regions to determine the targeting specificity and signal-to-background ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein/Antibody (2-10 mg/mL in PBS) conjugation Conjugation (10-20x molar excess of dye, RT for 2h or 4°C overnight) prep_protein->conjugation prep_dye Prepare Sulfo-Cy5.5 Maleimide Stock (10 mM in DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify analyze Determine Degree of Labeling (DOL) purify->analyze storage Store Conjugate (4°C or -20°C) analyze->storage immunofluorescence_workflow start Cells on Coverslips fixation Fixation (4% PFA, 15 min) start->fixation permeabilization Permeabilization (0.1% Triton X-100, 10 min) fixation->permeabilization blocking Blocking (1% BSA, 30-60 min) permeabilization->blocking antibody_incubation Incubate with Sulfo-Cy5.5 Labeled Antibody blocking->antibody_incubation washing Wash (3x with PBS) antibody_incubation->washing mounting Mount with Antifade Medium washing->mounting imaging Fluorescence Microscopy mounting->imaging thiol_maleimide_reaction cluster_reactants Protein_SH Protein-SH (Thiol Group on Cysteine) Plus + SulfoCy55_Maleimide Sulfo-Cy5.5-Maleimide Reaction_Arrow pH 6.5-7.5 SulfoCy55_Maleimide->Reaction_Arrow Product Protein-S-Sulfo-Cy5.5 (Stable Thioether Bond) Reaction_Arrow->Product

References

Application Notes: Sulfo-Cyanine5.5 Maleimide Conjugates in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological and biomedical research.[1] Its maleimide (B117702) derivative is specifically designed for the covalent labeling of biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins and antibodies. When conjugated to antibodies, Sulfo-Cy5.5 maleimide is an excellent choice for flow cytometry applications due to its high photostability, bright fluorescence, and emission maximum in the far-red region of the spectrum (~694 nm).[1] This positions its signal in a range with minimal cellular autofluorescence, thereby significantly enhancing the signal-to-noise ratio, a critical factor for detecting low-abundance targets.[2]

Key Applications in Flow Cytometry

The primary applications of Sulfo-Cyanine5.5 maleimide conjugates in flow cytometry include:

  • Immunophenotyping: The identification and quantification of various cell populations in a heterogeneous sample (e.g., peripheral blood mononuclear cells - PBMCs) based on the expression of specific cell surface markers. The bright and specific signal from Sulfo-Cy5.5 allows for clear distinction between positive and negative cell populations.

  • Intracellular Cytokine Staining (ICS): The detection of cytokines produced and retained within cells. This is a crucial technique for studying immune cell function and responses.

  • Analysis of Intracellular Signaling Pathways: The measurement of post-translational modifications, such as phosphorylation, of key signaling proteins. For example, analyzing the phosphorylation of STAT proteins in response to cytokine stimulation.[3]

Advantages of Sulfo-Cyanine5.5 in Flow Cytometry

  • Reduced Spectral Overlap: Its emission in the far-red spectrum minimizes spillover into channels used for common fluorophores like FITC and PE, simplifying multicolor panel design and compensation.

  • Low Autofluorescence: Biological samples exhibit low intrinsic fluorescence in the far-red region, leading to cleaner signals and improved sensitivity.[2]

  • High Water Solubility: The "sulfo" moiety imparts excellent water solubility, making the dye easy to work with in aqueous buffers and ideal for labeling sensitive proteins without causing precipitation.[4]

  • Thiol-Reactive Chemistry: The maleimide group provides a specific and efficient method for conjugating the dye to antibodies via cysteine residues, which can be particularly useful for site-specific labeling if free cysteines are available or engineered.[4]

Quantitative Data

Spectral Properties of Sulfo-Cyanine5.5
PropertyValueReference
Excitation Maximum~675 nm[1]
Emission Maximum~694 nm[1]
Stokes Shift~19 nm[1]
Extinction Coefficient~235,000 M⁻¹cm⁻¹[5]
Representative Antibody Titration Data

To achieve optimal staining, it is crucial to titrate each antibody conjugate to determine the concentration that provides the best signal-to-noise ratio. The Staining Index (SI) is a common metric used for this purpose. The following table provides an example of titration data for a Sulfo-Cy5.5 conjugated anti-CD4 antibody on human PBMCs.

Antibody Concentration (µg/mL)MFI of CD4+ Population (Positive)MFI of CD4- Population (Negative)Staining Index (SI)*
4.0850020020.75
2.0830015027.17
1.0780012032.00
0.5 7200 100 35.50
0.2555009027.05
0.12535008517.08
0.0 (Unstained)10595N/A

*Staining Index (SI) is calculated as: (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population). For this example, a representative standard deviation of 100 for the negative population is used.

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cyanine5.5 Maleimide to an Antibody

This protocol describes the labeling of an antibody with Sulfo-Cyanine5.5 maleimide. It assumes the antibody has available free sulfhydryl groups. If not, disulfide bonds may need to be reduced first using a reagent like TCEP.

Materials:

  • Antibody to be labeled (at 1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cyanine5.5 maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP), if necessary

  • Reaction Buffer (e.g., PBS, pH 7.2-7.4)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If the antibody solution contains carrier proteins like BSA, it must be purified first. If disulfide bond reduction is needed, incubate the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Prepare Dye Stock Solution: Immediately before use, dissolve Sulfo-Cyanine5.5 maleimide in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. Add the Sulfo-Cyanine5.5 maleimide solution to the antibody solution. A 10- to 20-fold molar excess of the dye is recommended as a starting point. b. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate: a. Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions. b. Apply the reaction mixture to the column. c. Elute with PBS (pH 7.2-7.4). The first colored fraction to elute will be the labeled antibody. The subsequent, slower-moving colored fraction is the unconjugated dye.

  • Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5). b. Add a stabilizing protein like BSA to a final concentration of 0.1% and store the conjugate at 4°C, protected from light. For long-term storage, add sodium azide (B81097) to 0.05% or store in 50% glycerol (B35011) at -20°C.[6]

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Prepare Antibody (Purify/Reduce) conjugation Conjugation (1-2h, RT, Dark) antibody_prep->conjugation dye_prep Prepare Dye Stock (10 mg/mL in DMSO) dye_prep->conjugation purify Purify Conjugate (Desalting Column) conjugation->purify store Characterize & Store (4°C or -20°C) purify->store

Antibody Conjugation Workflow Diagram.
Protocol 2: Cell Surface Staining for Immunophenotyping

This protocol describes the staining of cell surface markers on a single-cell suspension for flow cytometric analysis.

Materials:

  • Single-cell suspension (e.g., PBMCs)

  • Sulfo-Cy5.5 conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • FACS tubes (5 mL polystyrene tubes)

Procedure:

  • Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer. b. Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into the required number of FACS tubes.

  • Fc Receptor Blocking: a. Add the appropriate amount of Fc blocking reagent to each tube. b. Incubate for 10-15 minutes at room temperature. Do not wash.

  • Antibody Staining: a. Add the predetermined optimal amount of the Sulfo-Cy5.5 conjugated primary antibody to the appropriate tubes. Include an isotype control tube with the same concentration of a Sulfo-Cy5.5 conjugated isotype control antibody. b. Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash step.

  • Data Acquisition: a. Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer equipped with a laser capable of exciting Sulfo-Cy5.5 (e.g., a 633 nm or 640 nm laser).

G Cell Surface Staining Workflow cell_prep Prepare Cells (1x10^6 cells/tube) fc_block Fc Receptor Block (10-15 min, RT) cell_prep->fc_block ab_stain Antibody Staining (30 min, 4°C, Dark) fc_block->ab_stain wash1 Wash with Staining Buffer (300-400g, 5 min) ab_stain->wash1 wash2 Repeat Wash wash1->wash2 acquire Resuspend and Acquire Data wash2->acquire

Cell Surface Staining Workflow Diagram.
Protocol 3: Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

This protocol is for the detection of intracellular phosphorylated STAT5 in PBMCs following cytokine stimulation, a common method for assessing immune cell signaling.

Materials:

  • PBMCs

  • Cell culture medium (e.g., RPMI-1640)

  • Cytokine for stimulation (e.g., IL-2)

  • Fixation Buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a commercial saponin-based buffer)

  • Sulfo-Cy5.5 conjugated anti-pSTAT5 (Y694) antibody

  • Antibodies for cell surface markers (e.g., anti-CD3, anti-CD4) conjugated to other fluorophores.

Procedure:

  • Cell Stimulation: a. Rest PBMCs in culture medium for at least 2 hours. b. Stimulate cells with the desired concentration of IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.

  • Fixation: a. Immediately stop the stimulation by adding Fixation Buffer. b. Incubate for 10-15 minutes at room temperature. c. Centrifuge cells at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization: a. Resuspend the cell pellet in ice-cold 90% methanol. b. Incubate for 30 minutes on ice. c. Wash the cells twice with Flow Cytometry Staining Buffer to remove the methanol.

  • Intracellular Staining: a. Resuspend the permeabilized cells in 100 µL of Staining Buffer. b. Add the Sulfo-Cy5.5 conjugated anti-pSTAT5 antibody. If performing co-staining for surface markers, add those antibodies at this step as well. c. Incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Data Acquisition: a. Wash the cells twice with Staining Buffer as described in Protocol 2. b. Resuspend the final cell pellet in 500 µL of Staining Buffer and acquire data on a flow cytometer.

G IL-2/STAT5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2 IL-2 IL2R IL-2 Receptor (CD25/CD122/CD132) IL2->IL2R Binding JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates STAT5_unphos STAT5 JAK1->STAT5_unphos Phosphorylates JAK3->STAT5_unphos Phosphorylates STAT5_phos pSTAT5 STAT5_unphos->STAT5_phos STAT5_dimer pSTAT5 Dimer STAT5_phos->STAT5_dimer Dimerization DNA Target Gene Promoters STAT5_dimer->DNA Translocation & Binding Transcription Gene Transcription (e.g., Proliferation, Survival) DNA->Transcription Initiates

IL-2 induced STAT5 Signaling Pathway.

References

Application Notes and Protocols: Labeling Nanoparticles with Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of nanoparticles is a critical technique for visualizing and tracking their behavior in biological systems, which is essential for applications in drug delivery, diagnostics, and bioimaging.[1][2] Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702) is a bright, photostable, and water-soluble near-infrared (NIR) fluorescent dye.[3][4][5] Its maleimide functional group reacts specifically with free sulfhydryl (thiol, -SH) groups under mild conditions to form a stable thioether bond, making it an excellent choice for labeling thiol-functionalized nanoparticles.[3][6][7] This document provides detailed protocols and application notes for the successful conjugation of Sulfo-Cy5.5 maleimide to nanoparticles.

Core Principles

The labeling strategy is based on the highly efficient and specific Michael addition reaction between the maleimide group of Sulfo-Cy5.5 and a thiol group present on the surface of the nanoparticle.[7] This reaction is most effective at a pH range of 6.5 to 7.5.[3][6][7] For nanoparticles that do not possess native free thiol groups, surface modification is required to introduce these reactive sites. This can be achieved through various chemical strategies, such as the introduction of cysteine residues or the use of thiol-containing ligands during nanoparticle synthesis or post-synthesis modification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful labeling of nanoparticles with Sulfo-Cyanine5.5 maleimide. These values are recommended starting points and may require optimization depending on the specific nanoparticle system.

Table 1: Sulfo-Cyanine5.5 Maleimide Properties

PropertyValue
Excitation Maximum ~675 nm[3][5]
Emission Maximum ~694 nm[3][5][6]
Extinction Coefficient ~190,000 cm⁻¹M⁻¹[3]
Molecular Weight Approximately 1039.17 g/mol [3]
Solubility Water, DMSO, DMF[3][8]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 6.5 - 7.5[3][6][7]The thiol-maleimide reaction is most efficient and specific within this pH range.
Molar Ratio (Dye:Nanoparticle) 5:1 to 20:1[6][9]This should be optimized to achieve the desired degree of labeling without causing nanoparticle aggregation or significant fluorescence quenching.[10]
Reaction Temperature Room Temperature (20-25°C) or 4°C[6]Room temperature reactions are typically faster (e.g., 2 hours), while reactions at 4°C can proceed overnight.[6]
Reaction Time 2 hours to overnight[6]Reaction progress can be monitored if necessary.
Reaction Buffer Phosphate-buffered saline (PBS), MES, HEPES, or Tris buffers[6][11]The buffer should not contain any thiol-containing compounds.

Experimental Protocols

Materials and Reagents
  • Thiol-functionalized nanoparticles

  • Sulfo-Cyanine5.5 maleimide

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.4), degassed

  • Reducing agent (optional, for nanoparticles with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[6][9]

  • Quenching reagent (optional): L-cysteine or 2-Mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis membrane, or centrifugal filtration devices[1][6]

Protocol 1: Preparation of Reagents
  • Nanoparticle Suspension:

    • Disperse the thiol-functionalized nanoparticles in the degassed reaction buffer at a known concentration.

    • If the nanoparticles have disulfide bonds, they must be reduced to free thiols. Add a 10-fold molar excess of TCEP or DTT and incubate for 30 minutes at room temperature.[6]

    • Note: If DTT is used, it must be removed before adding the maleimide dye, as it contains a free thiol. This can be done via dialysis or using a desalting column. TCEP does not need to be removed.[6]

  • Sulfo-Cy5.5 Maleimide Stock Solution:

    • Prepare a 10 mM stock solution of Sulfo-Cyanine5.5 maleimide in anhydrous DMSO or DMF.[6][9]

    • Protect the stock solution from light and moisture. It can be stored at -20°C for up to four weeks.[9]

Protocol 2: Labeling Reaction
  • Add the desired molar excess of the Sulfo-Cy5.5 maleimide stock solution to the nanoparticle suspension while gently stirring.[6]

  • Protect the reaction mixture from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]

  • (Optional) To stop the reaction and consume any unreacted maleimide dye, add a small excess of a low molecular weight thiol such as L-cysteine or 2-mercaptoethanol.[6]

Protocol 3: Purification of Labeled Nanoparticles

It is crucial to remove any unconjugated dye to ensure accurate quantification and to prevent artifacts in downstream applications.[1]

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled nanoparticles from the smaller, free dye molecules.

  • Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., PBS) with several buffer changes to remove the free dye.

  • Centrifugal Filtration: Use centrifugal devices with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing the free dye to pass through. Repeat the washing steps multiple times.

Protocol 4: Characterization of Labeled Nanoparticles
  • Spectroscopic Analysis:

    • Measure the UV-Vis absorbance spectrum of the purified labeled nanoparticles.

    • The concentration of the dye can be determined using its absorbance maximum at ~675 nm and its extinction coefficient.

    • The concentration of the nanoparticle can be determined if it has a characteristic absorbance peak or by other methods such as inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles.[12]

  • Determination of Dye-to-Nanoparticle Ratio:

    • The degree of labeling (DOL), or the dye-to-nanoparticle ratio, can be calculated from the concentrations of the dye and the nanoparticles.[12]

  • Physical Characterization:

    • Characterize the size, size distribution, and zeta potential of the labeled nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to ensure that the labeling process has not induced aggregation or significant changes in the nanoparticle's physical properties.[13][14]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization np_prep Prepare Thiolated Nanoparticle Suspension conjugation Mix Nanoparticles and Dye (pH 6.5-7.5) np_prep->conjugation dye_prep Prepare Sulfo-Cy5.5 Maleimide Stock Solution dye_prep->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) Protect from Light conjugation->incubation purification Remove Unconjugated Dye (SEC, Dialysis, or Filtration) incubation->purification characterization Analyze Labeled Nanoparticles (Spectroscopy, DLS, TEM) purification->characterization

Caption: Experimental workflow for labeling nanoparticles with Sulfo-Cyanine5.5 maleimide.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure that the nanoparticles have sufficient accessible free thiol groups. Consider performing a quantification of surface thiols prior to labeling.

    • Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.

    • Confirm the reactivity of the Sulfo-Cy5.5 maleimide, as maleimide groups can hydrolyze over time, especially at higher pH.

  • Nanoparticle Aggregation:

    • Aggregation can be caused by excessive dye-to-nanoparticle ratios or by changes in buffer conditions. Optimize the molar ratio of the reactants.

    • Ensure adequate colloidal stability of the nanoparticles in the chosen reaction buffer.

  • Fluorescence Quenching:

    • High labeling densities can lead to self-quenching of the fluorophores, reducing the overall fluorescence signal.[10] If high brightness is required, it may be necessary to use a lower dye-to-nanoparticle ratio.

By following these detailed protocols and considering the key parameters, researchers can successfully label their thiol-functionalized nanoparticles with Sulfo-Cyanine5.5 maleimide for a wide range of bioanalytical applications.

References

Application Notes and Protocols for the Purification of Proteins Labeled with Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a critical technique in biomedical research and drug development, enabling the visualization and quantification of proteins in a wide range of assays. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702) is a water-soluble, near-infrared fluorescent dye that specifically reacts with free sulfhydryl groups (thiols) on cysteine residues of proteins.[1] This document provides detailed application notes and protocols for the purification of proteins after labeling with Sulfo-Cy5.5 maleimide, ensuring high purity of the conjugate and removal of unconjugated dye, which is crucial for downstream applications.

Chemical Reaction

The labeling reaction involves the formation of a stable thioether bond between the maleimide group of the Sulfo-Cy5.5 dye and the thiol group of a cysteine residue on the protein. This reaction is most efficient at a pH range of 6.5-7.5.[1][2]

Caption: Covalent bond formation between a protein's thiol group and Sulfo-Cy5.5 maleimide.

Experimental Workflow

The overall process for purifying Sulfo-Cy5.5 maleimide-labeled proteins involves several key stages, from initial protein preparation to the final analysis of the purified conjugate.

G cluster_purification Purification Options A Protein Preparation (Buffer exchange, Reduction of disulfides) B Labeling Reaction (Incubation with Sulfo-Cy5.5 maleimide) A->B C Purification (Removal of excess dye and unlabeled protein) B->C D Characterization (Determine Degree of Labeling and Protein Concentration) C->D SEC Size-Exclusion Chromatography (SEC) C->SEC IEX Ion-Exchange Chromatography (IEX) C->IEX HIC Hydrophobic Interaction Chromatography (HIC) C->HIC

Caption: General workflow for labeling and purifying proteins with Sulfo-Cy5.5 maleimide.

Detailed Experimental Protocols

Protein Preparation

Proper preparation of the protein sample is critical for efficient labeling.

  • Buffer Selection: Use a buffer with a pH between 7.0 and 7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES.[3] Avoid buffers containing thiols (e.g., DTT or 2-mercaptoethanol) as they will compete with the protein for reaction with the maleimide dye.[4]

  • Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL.[3]

  • Reduction of Disulfide Bonds (if necessary): If the cysteine residues intended for labeling are involved in disulfide bonds, they must first be reduced.

    • Add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the protein solution. TCEP is recommended as it does not need to be removed before adding the maleimide dye.[2]

    • Incubate the mixture for 20-60 minutes at room temperature.[3]

    • If using DTT, it must be removed by dialysis or a desalting column prior to adding the dye.

Labeling Reaction
  • Prepare Dye Stock Solution: Dissolve the Sulfo-Cyanine5.5 maleimide in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[3] This should be done immediately before use.

  • Add Dye to Protein: Add a 10 to 20-fold molar excess of the dye solution to the protein solution.[3][4]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

Purification of the Labeled Protein

The removal of unconjugated dye is essential. Several chromatography techniques can be employed for this purpose.[4][5][6]

This is the most common method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[7]

  • Principle: Molecules are separated based on their size as they pass through a porous resin.[8][9] Larger molecules (labeled protein) elute first, while smaller molecules (free dye) are retained longer.[9]

  • Protocol:

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with the desired buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Elute with the equilibration buffer.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5). The first peak corresponds to the labeled protein.

IEX separates molecules based on their net charge.[10][11] The charge of the protein may be altered upon labeling, which can be exploited for purification.

  • Principle: The labeled protein is bound to a charged resin and then eluted by changing the ionic strength or pH of the buffer.[11][12] This method can potentially separate labeled from unlabeled protein.[13]

  • Protocol:

    • Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein and the buffer pH.[14]

    • Equilibrate the column with a low-salt buffer.

    • Load the sample.

    • Wash the column to remove unbound material.

    • Elute the bound protein with a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

    • Collect fractions and monitor absorbance at 280 nm and ~675 nm.

HIC separates proteins based on their surface hydrophobicity.[15][16]

  • Principle: Proteins bind to a hydrophobic resin in the presence of a high-salt buffer and are eluted by decreasing the salt concentration.[17]

  • Protocol:

    • Equilibrate the HIC column with a high-salt buffer (e.g., containing 1-2 M ammonium (B1175870) sulfate).

    • Adjust the salt concentration of the sample to match the equilibration buffer and load it onto the column.

    • Wash the column with the equilibration buffer.

    • Elute the protein with a decreasing salt gradient.

    • Collect fractions and monitor absorbance at 280 nm and ~675 nm.

Characterization of the Labeled Protein

After purification, it is important to determine the protein concentration and the degree of labeling (DOL), also known as the dye-to-protein ratio.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Sulfo-Cy5.5, which is approximately 675 nm (A675).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (A675 × CF280)] / εprotein

    • Where:

      • CF280 is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling (DOL):

    • DOL = A675 / (εdye × Protein Concentration (M))

    • Where:

      • εdye is the molar extinction coefficient of Sulfo-Cy5.5 at 675 nm (~190,000 cm-1M-1).[1]

An optimal DOL is typically between 2 and 10 for antibodies.[18] Over-labeling can lead to fluorescence quenching and loss of protein activity.[19]

Data Presentation

ParameterSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)
Primary Separation Principle Size and hydrodynamic radiusNet surface chargeSurface hydrophobicity
Typical Protein Recovery >90%Variable, typically 70-95%Variable, typically 70-95%
Purity Achieved High (excellent for removing free dye)Very high (can separate labeled from unlabeled protein)High (can be used as a polishing step)
Typical Throughput High (especially with spin columns)Medium to highMedium to high
Key Advantage Simple, rapid, and gentle on proteins.[7]High resolving power.[10]Can be used directly after IEX.[17]
Key Disadvantage Does not separate labeled from unlabeled protein.Can be more complex to optimize.Requires high salt concentrations.

Storage of Labeled Proteins

For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.[4] For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C, or lyophilize the sample.[4] The addition of a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial.[4]

References

Application Note: High-Efficiency Removal of Unbound Sulfo-Cyanine5.5 Maleimide Using Gel Filtration Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the purification of biomolecule-Sulfo-Cyanine5.5 conjugates from unbound dye using gel filtration chromatography, also known as size-exclusion chromatography (SEC). Sulfo-Cyanine5.5 maleimide (B117702) is a water-soluble, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other thiol-containing molecules.[1][2] Following the conjugation reaction, the removal of excess, unbound dye is critical for accurate downstream applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Gel filtration chromatography provides a simple, mild, and effective method for separating the larger dye-conjugated biomolecule from the smaller, unbound dye molecules based on differences in their hydrodynamic volume.[3][4]

Introduction

The conjugation of fluorescent dyes to biomolecules is a fundamental technique in biological research and drug development. Sulfo-Cyanine5.5 maleimide is a popular choice for labeling due to its high water solubility, bright fluorescence in the far-red spectrum which minimizes autofluorescence from biological samples, and its specific reactivity with sulfhydryl groups (thiols) on cysteine residues.[5][6]

After the labeling reaction, the resulting mixture contains the desired dye-biomolecule conjugate, unreacted dye, and potentially some hydrolyzed dye. For accurate quantification and to prevent background noise in sensitive assays, it is imperative to remove the unbound dye. Size-exclusion chromatography is an ideal purification method as it separates molecules based on their size.[3][7] Larger molecules, such as dye-labeled antibodies, are excluded from the pores of the chromatography resin and therefore travel a shorter path, eluting first.[8] Smaller molecules, like the unbound Sulfo-Cyanine5.5 maleimide, enter the pores of the resin, taking a longer, more tortuous path, and elute later.[8] This technique is gentle and preserves the biological activity of the purified conjugate.[9]

Principle of Separation by Gel Filtration

G protein_dye protein_dye bead1 bead1 bead2 bead2 protein_dye->bead2 Excluded bead4 bead4 free_dye free_dye bead5 bead5 free_dye->bead5 Enters Pores bead7 bead7 eluted_protein eluted_protein eluted_dye eluted_dye bead2->eluted_protein Elutes First bead8 bead8 bead5->bead8 bead8->eluted_dye Elutes Later

Experimental Protocol

This protocol provides a general guideline for the purification of an antibody-Sulfo-Cyanine5.5 conjugate. The specific column size and resin should be chosen based on the sample volume and the molecular weight of the biomolecule.

Materials and Equipment
  • Gel Filtration Column: Pre-packed or self-packed column with a resin appropriate for the molecular weight of the conjugate (e.g., Sephadex™ G-25, Sephadex™ G-50, or equivalent).[10]

  • Chromatography System: (Optional) An FPLC or HPLC system for automated separation and monitoring. Manual collection with a peristaltic pump or by gravity flow is also possible.

  • Spectrophotometer or Fluorometer: For measuring absorbance and/or fluorescence of the collected fractions.

  • Elution Buffer: Phosphate-buffered saline (PBS) pH 7.4 or another buffer suitable for the stability of the biomolecule. The ionic strength should be sufficient (e.g., containing 0.1 M NaCl) to prevent non-specific interactions.[4][11]

  • Conjugation Reaction Mixture: The crude mixture containing the Sulfo-Cyanine5.5 labeled biomolecule and unbound dye.

  • Fraction Collection Tubes

  • Sulfo-Cyanine5.5 Maleimide: Molecular Weight: ~1139.43 g/mol .[5]

Method
  • Column Equilibration:

    • Equilibrate the gel filtration column with at least 5 column volumes (CV) of elution buffer.

    • Ensure the column is properly packed and free of air bubbles to avoid poor resolution.[12]

    • Establish a stable baseline if using a chromatography system with a UV detector.

  • Sample Preparation and Application:

    • Centrifuge the conjugation reaction mixture at 10,000 x g for 5 minutes to remove any aggregates.

    • Carefully load the supernatant onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.[4]

  • Elution:

    • Begin the elution with the chosen buffer at a flow rate appropriate for the selected resin and column dimensions. A lower flow rate generally improves resolution.

    • Start collecting fractions immediately after the sample has entered the column bed. The fraction size will depend on the column volume and the expected separation.

  • Fraction Analysis:

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~673 nm (for Sulfo-Cyanine5.5).[5]

    • The first peak to elute will contain the high molecular weight antibody-dye conjugate, which will show absorbance at both 280 nm and 673 nm.

    • The second, later-eluting peak will correspond to the low molecular weight unbound Sulfo-Cyanine5.5 maleimide, showing absorbance primarily at 673 nm.

  • Pooling and Concentration:

    • Pool the fractions corresponding to the first peak that contains the purified conjugate.

    • If necessary, concentrate the purified conjugate using an appropriate method such as centrifugal filtration.

G start Start: Conjugation Reaction Mixture equilibrate Equilibrate Gel Filtration Column (5 CV Elution Buffer) start->equilibrate prepare_sample Prepare Sample (Centrifuge to remove aggregates) start->prepare_sample load_sample Load Sample onto Column (1-5% of Column Volume) equilibrate->load_sample prepare_sample->load_sample elute Elute with Buffer and Collect Fractions load_sample->elute monitor Monitor Fractions (Absorbance at 280 nm & 673 nm) elute->monitor identify_peaks Identify Peaks (Peak 1: Conjugate, Peak 2: Free Dye) monitor->identify_peaks pool Pool Fractions of Peak 1 identify_peaks->pool end End: Purified Sulfo-Cyanine5.5 Conjugate pool->end

Data Presentation

The success of the purification can be quantified by analyzing the separation of the two peaks and the purity of the final product.

Table 1: Elution Profile of Antibody-Sulfo-Cyanine5.5 Conjugate Purification
Fraction NumberA280 (Protein)A673 (Dye)Peak Identity
1-5<0.01<0.01Baseline
60.150.08Conjugate
70.850.45Conjugate
81.200.63Conjugate
90.920.48Conjugate
100.210.11Conjugate
11-15<0.01<0.01Intermediate
16<0.010.12Unbound Dye
17<0.010.55Unbound Dye
18<0.010.98Unbound Dye
19<0.010.61Unbound Dye
20<0.010.15Unbound Dye
Table 2: Purification Summary
ParameterBefore PurificationAfter Purification (Pooled Fractions)
Total Protein (mg)5.04.8
Total Dye (nmol)5024
Dye-to-Protein Ratio10:15:1
Purity (by SEC-HPLC)60%>98%
Yield of Conjugate-96%

Troubleshooting

  • Poor Separation:

    • Cause: Incorrect resin choice, too high flow rate, or sample overloading.

    • Solution: Select a resin with an appropriate fractionation range for the size difference between the conjugate and the free dye.[4] Decrease the flow rate and reduce the sample volume.[12]

  • Low Yield:

    • Cause: Non-specific binding of the conjugate to the column matrix.

    • Solution: Increase the ionic strength of the elution buffer (e.g., increase NaCl concentration to 0.15-0.25 M).[11]

  • Tailing Peaks:

    • Cause: Hydrophobic interactions between the dye-labeled protein and the resin. This can be more pronounced with highly hydrophobic dyes.[13]

    • Solution: Consider using a chromatography resin specifically designed for the separation of antibody-drug conjugates (ADCs) or other hydrophobic proteins.[13] Adding a small amount of a non-ionic detergent to the elution buffer may also help.

Conclusion

Gel filtration chromatography is a highly effective and gentle method for the removal of unbound Sulfo-Cyanine5.5 maleimide from protein and antibody conjugates.[14][15] The protocol described herein provides a straightforward and reproducible procedure to achieve high purity conjugates, which is essential for reliable and sensitive downstream applications. Careful selection of the chromatography resin and optimization of the running conditions are key to achieving optimal separation and yield.[4]

References

Application Notes and Protocols for Purifying Sulfo-Cyanine5.5 Labeled Antibodies via Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of antibodies following fluorescent labeling is a critical step to ensure the quality and reliability of downstream immunoassays. This document provides a detailed protocol for the purification of Sulfo-Cyanine5.5 labeled antibodies using dialysis, a widely used technique for the removal of unconjugated dyes and other small molecule contaminants. Sulfo-Cyanine5.5 is a bright and photostable fluorescent dye commonly used for labeling proteins and other biomolecules. Incomplete removal of the free dye can lead to high background signals and inaccurate quantification of the degree of labeling (DOL). Dialysis offers a simple and effective method for achieving high purity of the labeled antibody conjugate.

This application note outlines the principles of dialysis for antibody purification, provides a detailed experimental protocol, and includes information on assessing the purity and recovery of the final product.

Principle of Dialysis

Dialysis is a separation technique that relies on the selective diffusion of molecules across a semi-permeable membrane. The labeled antibody solution is placed within a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). This membrane allows small molecules, such as the unconjugated Sulfo-Cyanine5.5 dye (molecular weight of approximately 1114.37 g/mol ), to pass through into a larger volume of buffer (the dialysate), while retaining the much larger antibody molecules (typically ~150 kDa)[1][2]. Through repeated changes of the dialysis buffer, the concentration of the free dye in the antibody solution is significantly reduced.

Experimental Protocols

Materials and Reagents
  • Sulfo-Cyanine5.5 labeled antibody solution

  • Dialysis tubing or cassette with a 10-14 kDa MWCO

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Stir plate and stir bar

  • Beakers or other suitable containers for dialysis

  • Spectrophotometer for absorbance measurements

Dialysis Protocol
  • Preparation of Dialysis Membrane: If using dialysis tubing, cut the required length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves soaking in distilled water or dialysis buffer. For dialysis cassettes, hydration is typically not required.

  • Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette the Sulfo-Cyanine5.5 labeled antibody solution into the tubing, leaving some space at the top to allow for potential volume changes. Secure the other end of the tubing with a second clip, ensuring there are no leaks. For cassettes, load the sample into the chamber as per the manufacturer's guidelines.

  • Dialysis Setup: Place the sealed dialysis bag or cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100-200 times the sample volume to ensure an adequate concentration gradient for efficient diffusion. Add a stir bar to the beaker and place it on a stir plate set to a slow, gentle speed to facilitate buffer circulation without creating a vortex.

  • Dialysis: Perform the dialysis at 4°C to maintain antibody stability. Allow the dialysis to proceed for 2-4 hours.

  • Buffer Changes: For optimal removal of the unconjugated dye, perform at least three buffer changes. After the initial 2-4 hours, replace the dialysis buffer with fresh, cold buffer. Repeat this step two more times at similar intervals. An overnight dialysis for the final change is also a common practice.

  • Sample Recovery: After the final buffer change, carefully remove the dialysis bag or cassette from the buffer. Gently remove the antibody solution from the tubing or cassette using a pipette and transfer it to a clean microcentrifuge tube.

  • Determination of Recovery and Purity: Measure the concentration of the purified antibody and determine the degree of labeling (see below). The expected antibody recovery can range from 50-90%, with potential for some protein loss due to non-specific binding to the dialysis membrane, especially with dilute samples[2][3].

Data Presentation

Table 1: Key Parameters for Dialysis of Sulfo-Cyanine5.5 Labeled Antibodies

ParameterRecommended ValueNotes
Antibody Type IgGProtocol is optimized for standard immunoglobulin G.
Sulfo-Cyanine5.5 MW ~1114.37 g/mol
Dialysis Membrane MWCO 10-14 kDaEnsures retention of the ~150 kDa antibody while allowing the free dye to pass through.
Dialysis Buffer Phosphate Buffered Saline (PBS), pH 7.2-7.4Other buffers compatible with the antibody can also be used.
Buffer to Sample Ratio 100:1 to 200:1 (v/v)A larger volume ratio enhances the diffusion gradient.
Temperature 4°CTo maintain antibody stability and prevent degradation.
Dialysis Duration 6-8 hours with 3 buffer changes, or overnightMultiple buffer changes are crucial for efficient dye removal.
Agitation Slow, gentle stirringFacilitates uniform buffer concentration.

Table 2: Comparison of Purification Methods for Labeled Antibodies

FeatureDialysisSpin Column (Gel Filtration)
Principle Size-based diffusion across a semi-permeable membrane.Size-exclusion chromatography.
Speed Slow (hours to overnight).Fast (minutes).
Sample Dilution Minimal, can be concentrating.Can result in some dilution.
Buffer Requirement High volume.Low volume.
Automation Manual.Can be automated.
Protein Recovery Generally good, but can be lower with dilute samples due to membrane binding.Typically high.

Quality Control: Determination of Degree of Labeling (DOL)

After purification, it is essential to determine the degree of labeling (DOL), which is the molar ratio of the dye to the antibody. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cyanine5.5 (approximately 675 nm).

Protocol for DOL Calculation:

  • Measure the absorbance of the purified Sulfo-Cyanine5.5 labeled antibody solution at 280 nm (A280) and ~675 nm (Adye) using a spectrophotometer.

  • Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm.

  • Calculate the concentration of the Sulfo-Cyanine5.5 dye.

  • The DOL is the molar ratio of the dye to the antibody.

An optimal DOL for most antibody applications is typically between 2 and 10.

Visualization of Experimental Workflow

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_post Post-Dialysis start Labeled Antibody (in reaction buffer) prep_membrane Prepare Dialysis Membrane (10-14 kDa MWCO) load_sample Load Sample into Dialysis Device start->load_sample dialysis_step Dialyze against PBS at 4°C (100-200x volume) load_sample->dialysis_step buffer_change Change Buffer (3 times) dialysis_step->buffer_change buffer_change->dialysis_step recover_sample Recover Purified Antibody Conjugate buffer_change->recover_sample qc Quality Control (Concentration, DOL) recover_sample->qc end Purified Sulfo-Cy5.5 Labeled Antibody qc->end

Caption: Workflow for the purification of Sulfo-Cyanine5.5 labeled antibodies using dialysis.

Signaling Pathway Diagram (Illustrative)

While this protocol does not directly involve a signaling pathway, the following is an illustrative example of how a labeled antibody might be used to study one, as per the user's request for a signaling pathway diagram.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Ligand Ligand Ligand->Receptor SCy5_Ab Sulfo-Cy5.5 Labeled Antibody SCy5_Ab->Receptor Binds/Blocks Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TF Transcription Factor ERK_n->TF Gene Gene Expression TF->Gene

References

Application Notes and Protocols for Calculating the Degree of Labeling of Sulfo-Cyanine5.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate determination of the degree of labeling (DOL) is a critical quality control step. The DOL, representing the average number of dye molecules conjugated to a single protein, significantly influences the performance of fluorescently labeled antibodies in various applications. An optimal DOL ensures a strong signal without inducing fluorescence quenching or compromising the protein's biological activity.[1][2] This document provides a detailed protocol for calculating the DOL of Sulfo-Cyanine5.5 conjugates using a straightforward spectrophotometric method.

Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye commonly used for labeling proteins and other biomolecules.[3][4][5][6] Its high molar extinction coefficient and fluorescence quantum yield make it a bright and sensitive label, particularly suitable for in vivo imaging and other applications requiring low background fluorescence.[]

Principle of DOL Calculation

The degree of labeling is determined by measuring the absorbance of the purified conjugate at two specific wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the Sulfo-Cyanine5.5 dye (around 675 nm).[1][6] By applying the Beer-Lambert law and correcting for the dye's contribution to the absorbance at 280 nm, the molar concentrations of both the protein and the dye can be determined, allowing for the calculation of their molar ratio.[1][8]

Quantitative Data Summary

Accurate DOL calculation relies on precise values for the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm. The following table summarizes these key quantitative parameters.

ParameterValueUnitNotes
Molar Extinction Coefficient of IgG at 280 nm (ε_protein)210,000M⁻¹cm⁻¹This is a typical value for a standard Immunoglobulin G (IgG).[9][10][11] For other proteins, this value should be determined experimentally or from the literature.
Molar Extinction Coefficient of Sulfo-Cyanine5.5 at ~675 nm (ε_dye)211,000M⁻¹cm⁻¹This value can vary slightly between suppliers.[5][12] It is recommended to use the value provided by the specific dye manufacturer.
Correction Factor (CF₂₈₀) of Sulfo-Cyanine5.50.11-This is the ratio of the dye's absorbance at 280 nm to its maximum absorbance.[12][13]
Maximum Absorbance Wavelength of Sulfo-Cyanine5.5 (λ_max)~675nmThe exact wavelength of maximum absorbance should be determined by scanning the absorbance spectrum of the conjugate.[6]

Experimental Protocol

This protocol outlines the key steps for labeling an antibody with a Sulfo-Cyanine5.5 NHS ester and subsequently determining the DOL.

Materials and Equipment
  • Antibody solution (2-10 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)[14][15]

  • Sulfo-Cyanine5.5 NHS ester[14][16]

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)[14][15]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[15][16]

  • Purification column (e.g., Sephadex G-25 desalting column)[15]

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_measurement Measurement & Calculation A Prepare Antibody Solution (2-10 mg/mL in PBS) D Adjust pH of Antibody Solution to 8.5-9.0 A->D B Prepare Dye Stock Solution (Sulfo-Cyanine5.5 NHS in DMSO) E Add Dye Stock to Antibody Solution (Molar Ratio 5:1 to 20:1) B->E C Prepare Reaction Buffer (e.g., 1M Sodium Bicarbonate, pH 8.5-9.0) C->D D->E F Incubate for 1 hour at Room Temperature E->F G Purify Conjugate using Desalting Column F->G H Collect Fractions Containing Labeled Antibody G->H I Measure Absorbance at 280 nm and ~675 nm H->I J Calculate Degree of Labeling (DOL) I->J

Caption: Workflow for Antibody-Dye Conjugation and DOL Calculation.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[14][15] Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.[15][17]

    • Prepare a stock solution of Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO. The concentration will depend on the desired dye-to-antibody molar ratio.

    • Prepare a 1 M sodium bicarbonate solution to adjust the pH of the reaction mixture.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate solution.[14][15] This alkaline pH is optimal for the reaction between the NHS ester and the primary amines on the antibody.[16]

    • Add the calculated volume of the Sulfo-Cyanine5.5 NHS ester stock solution to the antibody solution. The recommended starting molar ratio of dye to antibody is between 5:1 and 20:1.[15] The optimal ratio may need to be determined empirically.[14]

    • Gently mix the reaction solution and incubate for 1 hour at room temperature, protected from light.[15]

  • Purification of the Conjugate:

    • It is crucial to remove any unconjugated dye from the antibody conjugate to ensure accurate DOL determination.[1][2] This is typically achieved using a desalting column (e.g., Sephadex G-25).[15]

    • Equilibrate the desalting column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column and collect the fractions. The colored, labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Sulfo-Cyanine5.5, which is approximately 675 nm (A_max).[8] If the absorbance readings are too high (typically > 2.0), dilute the sample with PBS and record the dilution factor.[2][18]

Data Analysis and Calculation

The degree of labeling is calculated using the following formulas:

  • Corrected Protein Absorbance (A_protein): The Sulfo-Cyanine5.5 dye also absorbs light at 280 nm. Therefore, its contribution to the total absorbance at 280 nm must be subtracted to determine the true absorbance of the protein.[1]

    • A_protein = A₂₈₀ - (A_max * CF₂₈₀)

  • Molar Concentration of the Protein ([Protein]):

    • [Protein] = A_protein / ε_protein

  • Molar Concentration of the Dye ([Dye]):

    • [Dye] = A_max / ε_dye

  • Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

The resulting DOL value represents the average number of Sulfo-Cyanine5.5 molecules per antibody molecule. The optimal DOL for most antibodies is typically between 2 and 10.[2][14]

Logical Relationship Diagram for DOL Calculation

G cluster_inputs Measured & Known Values cluster_calculations Calculations cluster_output Final Result A280 A₂₈₀ (Absorbance at 280 nm) CorrectedA280 Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀) A280->CorrectedA280 Amax A_max (Absorbance at ~675 nm) Amax->CorrectedA280 DyeConc [Dye] = A_max / ε_dye Amax->DyeConc CF CF₂₈₀ (Correction Factor) CF->CorrectedA280 Eprot ε_protein (Molar Extinction of Protein) ProtConc [Protein] = Corrected A₂₈₀ / ε_protein Eprot->ProtConc Edye ε_dye (Molar Extinction of Dye) Edye->DyeConc CorrectedA280->ProtConc DOL DOL = [Dye] / [Protein] ProtConc->DOL DyeConc->DOL

Caption: Logical flow for the calculation of the Degree of Labeling.

By following this detailed protocol and utilizing the provided data, researchers can confidently and accurately determine the degree of labeling for their Sulfo-Cyanine5.5 conjugated antibodies, ensuring optimal performance in their downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Sulfo-Cyanine5.5 Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low labeling efficiency of Sulfo-Cyanine5.5 maleimide (B117702).

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cyanine5.5 maleimide, and what is it used for?

Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red fluorescent dye commonly used in bioconjugation.[1][2][3] Its maleimide group reacts specifically with free sulfhydryl (thiol) groups, primarily on cysteine residues of proteins and peptides, to form a stable thioether bond.[1] This makes it an excellent tool for fluorescently labeling biomolecules for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[3] The sulfonate groups enhance its water solubility, making it ideal for labeling sensitive proteins that may be adversely affected by organic co-solvents.[1][2]

Q2: What are the optimal storage and handling conditions for Sulfo-Cyanine5.5 maleimide?

To maintain its reactivity, Sulfo-Cyanine5.5 maleimide should be stored at -20°C in the dark and protected from moisture.[2] For short-term transport, it can be kept at room temperature for up to three weeks.[2] Once dissolved, typically in an anhydrous solvent like DMSO or DMF, the stock solution should be used promptly. Unused stock solution can be stored at -20°C for up to a month, but repeated freeze-thaw cycles should be avoided.

Q3: What is the optimal pH for the labeling reaction?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1] Within this range, the maleimide group shows high selectivity for sulfhydryl groups over other nucleophilic groups like amines.[4] At a pH above 7.5, the reactivity towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis, which deactivates it.[4]

Q4: Why is a reducing agent necessary for the labeling reaction?

Cysteine residues in proteins can form disulfide bonds with each other, which are unreactive towards maleimides.[5] To achieve efficient labeling, these disulfide bonds must be reduced to free sulfhydryl groups.[5] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective at reducing disulfide bonds and does not contain a thiol group itself, thus not competing with the protein for the maleimide dye.[5][6]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low or No Fluorescence Signal After Labeling

Possible Cause 1: Incomplete Reduction of Disulfide Bonds

  • Solution: Ensure complete reduction of disulfide bonds in your protein. Use a 10-100 fold molar excess of a fresh TCEP solution and incubate for at least 20-30 minutes at room temperature.[5] For proteins with numerous or inaccessible disulfide bonds, a higher concentration of TCEP or a longer incubation time may be necessary.

Possible Cause 2: Inactive Maleimide Dye

  • Solution: The maleimide group is sensitive to moisture and can hydrolyze over time, rendering it inactive. Always use a fresh stock solution of Sulfo-Cyanine5.5 maleimide dissolved in an anhydrous solvent like DMSO or DMF. Ensure the dye has been stored correctly at -20°C and protected from light and moisture.[2]

Possible Cause 3: Suboptimal Reaction Buffer

  • Solution: Verify that the pH of your reaction buffer is between 6.5 and 7.5.[1] Buffers containing primary amines (e.g., Tris) can compete with the thiol reaction at higher pH values.[4] Also, ensure the buffer does not contain any thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) that would compete for the maleimide dye.[7]

Possible Cause 4: Insufficient Dye-to-Protein Molar Ratio

  • Solution: The recommended molar ratio of dye to protein is typically between 10:1 and 20:1.[7] If your protein concentration is low (less than 1-2 mg/mL), you may need to increase the molar excess of the dye to drive the reaction to completion.[8] It is advisable to test a range of dye-to-protein ratios to find the optimal condition for your specific protein.[8]

Possible Cause 5: Protein Concentration is Too Low

  • Solution: The labeling reaction is concentration-dependent. A low protein concentration can significantly slow down the reaction kinetics. For optimal results, a protein concentration of 1-10 mg/mL is recommended.[5][8] If your protein is dilute, consider concentrating it before labeling.

Experimental Protocols

Detailed Methodology for Protein Labeling with Sulfo-Cyanine5.5 Maleimide
  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[5]

    • Prepare a fresh stock solution of TCEP (e.g., 100 mM in water).

    • Add TCEP to the protein solution to a final molar excess of 10-100 fold over the protein.

    • Incubate the mixture for 20-30 minutes at room temperature to reduce disulfide bonds.

  • Dye Preparation:

    • Allow the vial of Sulfo-Cyanine5.5 maleimide to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add the Sulfo-Cyanine5.5 maleimide stock solution to the reduced protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[7]

    • Gently mix the reaction and protect it from light.

    • Incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[9]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cyanine5.5 (~675 nm, Amax).[3]

    • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where CF is the correction factor (A280 of the dye / Amax of the dye) and εprotein is the molar extinction coefficient of the protein.

    • Calculate the DOL using the following formula:

      • DOL = Amax / (εdye × Protein Concentration (M))

      • Where εdye is the molar extinction coefficient of Sulfo-Cyanine5.5.

Data Presentation

Table 1: Recommended Reaction Conditions for Sulfo-Cyanine5.5 Maleimide Labeling

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol-specific reaction.[1]
Protein Concentration 1 - 10 mg/mLHigher concentrations improve reaction kinetics.[5][8]
Dye:Protein Molar Ratio 10:1 - 20:1May need to be optimized for each protein.[7]
Reducing Agent (TCEP) 10 - 100x molar excess over proteinEnsures complete reduction of disulfide bonds.[5]
Reduction Time 20 - 30 minutesAt room temperature.
Labeling Time 2 hours at room temperature or overnight at 4°CLonger incubation may be needed for less reactive thiols.
Solvent for Dye Anhydrous DMSO or DMFPrevents hydrolysis of the maleimide group.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL, pH 7.0-7.5) Add_TCEP Add TCEP (10-100x molar excess) Protein_Solution->Add_TCEP Incubate_Reduction Incubate 20-30 min (Room Temperature) Add_TCEP->Incubate_Reduction Mix_Components Mix Protein and Dye (10:1 - 20:1 molar ratio) Incubate_Reduction->Mix_Components Prepare_Dye Prepare Dye Stock (10 mM in DMSO/DMF) Prepare_Dye->Mix_Components Incubate_Labeling Incubate 2h (RT) or Overnight (4°C) Mix_Components->Incubate_Labeling Purification Purify Conjugate Incubate_Labeling->Purification Analysis Analyze DOL Purification->Analysis

Caption: Experimental workflow for labeling proteins with Sulfo-Cyanine5.5 maleimide.

troubleshooting_guide Start Low Labeling Efficiency Check_Reduction Disulfide Bonds Reduced? Start->Check_Reduction Check_Dye Dye Active? Check_Reduction->Check_Dye Yes Solution_Reduction Increase TCEP/Incubation Time Check_Reduction->Solution_Reduction No Check_Buffer Buffer Conditions Optimal? Check_Dye->Check_Buffer Yes Solution_Dye Use Fresh Dye Stock Check_Dye->Solution_Dye No Check_Ratio Dye:Protein Ratio Sufficient? Check_Buffer->Check_Ratio Yes Solution_Buffer Adjust pH to 6.5-7.5 Remove Interfering Substances Check_Buffer->Solution_Buffer No Check_Concentration Protein Concentration Adequate? Check_Ratio->Check_Concentration Yes Solution_Ratio Increase Dye:Protein Ratio Check_Ratio->Solution_Ratio No Solution_Concentration Concentrate Protein Check_Concentration->Solution_Concentration No Success Labeling Successful Check_Concentration->Success Yes Solution_Reduction->Start Solution_Dye->Start Solution_Buffer->Start Solution_Ratio->Start Solution_Concentration->Start

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Troubleshooting Protein Aggregation after Sulfo-Cyanine5.5 Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues after labeling with Sulfo-Cyanine5.5 maleimide (B117702). The following troubleshooting guides and frequently asked questions (FAQs) address common problems and offer solutions to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after labeling with Sulfo-Cyanine5.5 maleimide?

A1: Protein aggregation post-labeling can be attributed to several factors:

  • Increased Hydrophobicity: The addition of the Sulfo-Cyanine5.5 dye molecule can increase the overall hydrophobicity of the protein, leading to self-association and precipitation.[1]

  • Disruption of Protein Structure: The labeling process itself, including buffer conditions and the covalent modification, can disrupt the tertiary structure of the protein, exposing hydrophobic regions that promote aggregation.

  • High Degree of Labeling (DOL): Over-labeling a protein with multiple dye molecules can significantly alter its physicochemical properties, including its isoelectric point and surface charge, which can lead to reduced solubility.[1][2]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing excipients in the labeling and storage buffers can contribute to protein instability and aggregation.[3]

  • Presence of Aggregates in a Starting Material: Pre-existing aggregates in the protein solution can act as seeds for further aggregation during the labeling process.

Q2: I observe immediate precipitation upon adding the Sulfo-Cyanine5.5 maleimide solution to my protein. What should I do?

A2: Immediate precipitation is a strong indicator of rapid aggregation or insolubility. Here are some immediate steps to take:

  • Review Solvent Addition: If the Sulfo-Cyanine5.5 maleimide is dissolved in an organic solvent like DMSO or DMF, ensure it is added slowly to the protein solution with gentle mixing.[4] This prevents localized high concentrations of the organic solvent which can denature the protein.[1]

  • Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[4] Try reducing the protein concentration.

  • Evaluate Buffer Composition: Ensure your buffer pH is within the optimal range for the maleimide-thiol reaction (pH 6.5-7.5) and for maintaining your protein's stability.[4]

Q3: How can I prevent protein aggregation during the labeling reaction?

A3: Proactive measures can significantly reduce the risk of aggregation:

  • Optimize Molar Ratio: Instead of using a high molar excess of the dye, perform small-scale optimization experiments with varying molar ratios of Sulfo-Cyanine5.5 maleimide to your protein to find a balance between labeling efficiency and aggregation. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent.

  • Control Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process.[2][4]

  • Incorporate Stabilizing Excipients: The inclusion of certain additives in your reaction buffer can help prevent aggregation.[4]

Troubleshooting Guide

Issue: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear sign of significant protein aggregation. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
High Protein Concentration Reduce the protein concentration. Test a range of concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL) to find the optimal concentration that minimizes aggregation.
Suboptimal Buffer pH Ensure the buffer pH is between 6.5 and 7.5 for the maleimide-thiol reaction. Above pH 7.5, the maleimide group can react with primary amines, leading to non-specific conjugation and potential cross-linking.
Solvent Mismatch When adding the dye (dissolved in an organic solvent like DMSO), add it slowly with gentle mixing to the aqueous protein solution. Keep the final concentration of the organic solvent to a minimum.
Low Ionic Strength For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[3]
Over-labeling Reduce the molar excess of the Sulfo-Cyanine5.5 maleimide in the reaction.[2] Perform a titration experiment to determine the optimal dye-to-protein ratio that achieves sufficient labeling without causing aggregation.[2]

Issue: No visible precipitation, but downstream analysis reveals the presence of soluble aggregates.

Even without visible precipitates, soluble aggregates can compromise your experiments.

Detection Method Troubleshooting Steps
Size Exclusion Chromatography (SEC) Routinely analyze your protein before and after labeling to monitor the formation of soluble aggregates.[3] If aggregates are detected, refine the buffer composition by screening different pH values and additives.[3]
Dynamic Light Scattering (DLS) Use DLS to measure the size distribution of particles in your solution.[3] The presence of larger species compared to the monomeric protein indicates aggregation.[3] Optimize buffer conditions if aggregates are present.

Experimental Protocols

Protocol 1: Protein Labeling with Sulfo-Cyanine5.5 Maleimide

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES).[5][6] Buffers containing thiols (e.g., DTT, β-mercaptoethanol) must be avoided.[4]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes. Excess TCEP does not need to be removed.

  • Dye Preparation:

    • Prepare a stock solution of Sulfo-Cyanine5.5 maleimide in an anhydrous solvent like DMSO or DMF (e.g., 1-10 mg in 100 µL).[5][6] Sulfo-Cyanine5.5 maleimide has good water solubility and can also be dissolved in water.[5][7]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dye solution (a common starting point is a 10- to 20-fold molar excess) to the protein solution with gentle stirring.[4][6]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[4][6]

  • Purification:

    • Remove excess, unreacted dye and any aggregates by purification methods such as gel filtration, dialysis, HPLC, or FPLC.[5][6]

Protocol 2: Quantification of Protein Aggregation using Size Exclusion Chromatography (SEC)

  • Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates. The mobile phase should be optimized to minimize non-specific interactions.[3]

  • Sample Preparation: Filter the labeled protein sample through a 0.22 µm filter before injection.[3]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[3]

    • Inject the protein sample.

  • Data Analysis: Analyze the resulting chromatogram. The elution of species earlier than the monomeric protein indicates the presence of aggregates. The area under the curve for each peak can be used to quantify the relative amounts of monomer and aggregates.

Visualizing Workflows and Reactions

Troubleshooting_Workflow start Protein Aggregation Observed q1 Visible Precipitation? start->q1 action1 Reduce Protein Concentration Optimize Buffer (pH, Salt) Slow Dye Addition q1->action1 Yes q2 Soluble Aggregates Detected (SEC/DLS)? q1->q2 No action1->q2 action2 Refine Buffer Composition (Screen Additives) Optimize Molar Ratio q2->action2 Yes no_agg No Aggregation q2->no_agg No end Monomeric Labeled Protein action2->end

Caption: Troubleshooting workflow for protein aggregation after labeling.

Maleimide_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reactions Potential Side Reactions Protein_SH Protein-SH (Cysteine Residue) Labeled_Protein Labeled Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein Crosslinking Reaction with Amines (at high pH) Protein_SH->Crosslinking Sulfo_Cyanine_Maleimide Sulfo-Cyanine5.5 Maleimide Sulfo_Cyanine_Maleimide->Labeled_Protein Hydrolysis Maleimide Hydrolysis (at high pH) Sulfo_Cyanine_Maleimide->Hydrolysis Sulfo_Cyanine_Maleimide->Crosslinking Aggregated_Protein Aggregated Protein Labeled_Protein->Aggregated_Protein Increased Hydrophobicity Crosslinking->Aggregated_Protein

Caption: Reaction scheme for Sulfo-Cyanine5.5 maleimide labeling of proteins.

References

Optimizing dye-to-protein ratio for Sulfo-Cyanine5.5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein ratio for Sulfo-Cyanine5.5 (Sulfo-Cy5.5) labeling. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dye-to-protein molar ratio for Sulfo-Cy5.5 NHS ester labeling?

A1: A good starting point for labeling is a 10:1 molar ratio of Sulfo-Cy5.5 NHS ester to protein.[1][2][3] However, the optimal ratio is protein-dependent and may require optimization. It is recommended to test a range of ratios, such as 5:1, 10:1, 15:1, and 20:1, to determine the best conditions for your specific protein.[3][4]

Q2: What are the critical parameters to consider for a successful labeling reaction?

A2: Several factors influence the efficiency of the labeling reaction:

  • pH: The reaction should be performed in a buffer with a pH between 8.0 and 9.0.[3][5] A common choice is 0.1 M sodium bicarbonate buffer.[6] At this pH, the primary amines on the protein are deprotonated and readily react with the NHS ester.

  • Protein Concentration: For optimal labeling, the protein concentration should be between 2 and 10 mg/mL.[1][2][3] Lower concentrations can significantly reduce labeling efficiency.[1][2][3]

  • Buffer Composition: The protein must be in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) salts (e.g., ammonium sulfate), as these will compete with the protein for reaction with the dye.[2][3] If your protein is in such a buffer, it must be dialyzed against a suitable buffer like PBS (pH 7.2-7.4) before labeling.[3]

  • Purity of Protein: The presence of stabilizing proteins like BSA or gelatin will interfere with the labeling of your target protein.[3]

Q3: How can I determine the degree of labeling (DOL)?

A3: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[7] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5.5 (approximately 675 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[7]

The formula for calculating DOL is:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

  • Amax = Absorbance of the conjugate at the λmax of the dye.

  • A280 = Absorbance of the conjugate at 280 nm.

  • εprotein = Molar extinction coefficient of the protein at 280 nm.

  • εdye = Molar extinction coefficient of Sulfo-Cy5.5 at its λmax.

  • CF = Correction factor (A280 of the free dye / Amax of the free dye).

Q4: What is the optimal DOL for most applications?

A4: The optimal DOL depends on the specific application and the protein being labeled. For most antibodies, a DOL of 2-10 is recommended.[3] Over-labeling can lead to fluorescence quenching and potentially affect the protein's biological activity, while under-labeling results in a weak signal.[3][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal 1. Inefficient labeling reaction. 2. Hydrolysis of the NHS ester. 3. Incorrect buffer composition. 4. Low protein concentration. 5. Over-labeling causing quenching. 1. Optimize the dye-to-protein molar ratio. Try a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1).[3][4]2. Ensure the Sulfo-Cy5.5 NHS ester is fresh and has been stored properly (desiccated at -20°C). Prepare the dye stock solution immediately before use.[3]3. Confirm the reaction buffer is at pH 8.0-9.0 and is free of primary amines (e.g., Tris). [3][5] Dialyze the protein against a suitable buffer if necessary.[3]4. Concentrate the protein to 2-10 mg/mL. [1][2][3]5. Calculate the DOL. If it is too high (e.g., >10 for antibodies), reduce the dye-to-protein ratio in the labeling reaction.[3][9]
Free dye detected after purification 1. Inefficient purification method. 2. Overloading of the purification column. 3. Insufficient dialysis. 1. Use a purification method appropriate for the size of your protein. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method.[2][3]2. Do not overload the spin or size-exclusion column. Follow the manufacturer's recommendations for the column capacity.3. If using dialysis, ensure a sufficient number of buffer changes and an adequate dialysis time.
Precipitation of the protein during labeling 1. High concentration of organic solvent (DMSO or DMF). 2. Protein instability at the reaction pH. 1. Ensure the volume of the dye stock solution (dissolved in DMSO or DMF) is less than 10% of the total reaction volume. [4]2. While a pH of 8.0-9.0 is optimal for the reaction, some proteins may be less stable. Consider performing the reaction at a slightly lower pH (e.g., 7.5-8.0) for a longer duration, but be aware this may reduce labeling efficiency.[10]
Labeled protein has reduced biological activity 1. Over-labeling of the protein. 2. Modification of critical amino acid residues. 1. Reduce the dye-to-protein molar ratio to achieve a lower DOL. 2. The NHS ester reacts with primary amines (lysine residues and the N-terminus). If these are in the active site or binding interface of your protein, their modification could impact function. Consider alternative labeling chemistries that target other functional groups if this is a concern.

Experimental Protocols

Protocol 1: Sulfo-Cyanine5.5 NHS Ester Labeling of a Protein (e.g., an Antibody)

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.

  • Sulfo-Cyanine5.5 NHS ester.

  • Anhydrous DMSO or DMF.

  • 1 M Sodium Bicarbonate buffer, pH 8.5.

  • Purification column (e.g., Sephadex G-25 spin column).

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • Add 1 M Sodium Bicarbonate buffer (pH 8.5) to the protein solution to a final concentration of 0.1 M. This will raise the pH to the optimal range for labeling.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Add the calculated volume of the 10 mM dye stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye using a desalting column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with PBS according to the manufacturer's instructions. The colored, labeled protein will elute first, followed by the smaller, unreacted dye.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~675 nm.

    • Calculate the DOL using the formula provided in the FAQs section.

Protocol 2: Calculation of Dye and Protein Quantities

This example calculates the required amount of Sulfo-Cy5.5 NHS ester for labeling 1 mg of an IgG antibody (MW ≈ 150,000 g/mol ) at a 10:1 molar ratio.

  • Calculate moles of protein:

    • Moles of IgG = (1 mg) / (150,000,000 mg/mol) = 6.67 x 10-9 mol

  • Calculate moles of dye needed (for a 10:1 ratio):

    • Moles of dye = 10 × (6.67 x 10-9 mol) = 6.67 x 10-8 mol

  • Calculate the volume of 10 mM dye stock solution to add:

    • Volume = (6.67 x 10-8 mol) / (0.010 mol/L) = 6.67 x 10-6 L = 6.67 µL

Data Presentation

Table 1: Recommended Starting Molar Ratios for Sulfo-Cy5.5 Labeling

Protein ConcentrationRecommended Starting Molar Ratio (Dye:Protein)
2 - 5 mg/mL10:1 to 15:1
5 - 10 mg/mL5:1 to 10:1

Table 2: Key Spectroscopic Properties for DOL Calculation

ParameterValue
Sulfo-Cy5.5 λmax~675 nm
Sulfo-Cy5.5 Molar Extinction Coefficient (ε)~250,000 cm-1M-1
Typical Protein λmax280 nm
Sulfo-Cy5.5 Correction Factor (CF) at 280 nm~0.08

Visualizations

Experimental Workflow

Caption: Workflow for Sulfo-Cyanine5.5 protein labeling.

EGFR Signaling Pathway Example

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for studies using fluorescently labeled antibodies.

References

Technical Support Center: TCEP vs. DTT for Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide bond reduction in preparation for maleimide (B117702) labeling. This guide provides detailed information, troubleshooting advice, and protocols for using Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT), two common reducing agents in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between TCEP and DTT?

TCEP and DTT are both effective reducing agents for disulfide bonds, but they differ in several key aspects. TCEP is odorless, more stable in air, and effective over a wider pH range.[1][2][3] DTT, a thiol-based reducing agent, is known for its strong reducing potential but is less stable, particularly at pH values above 7.5, and has a characteristic unpleasant odor.[1][4] A significant advantage of TCEP is that in many cases, it does not need to be removed before maleimide labeling, as it is a thiol-free reducing agent.[5][6] In contrast, DTT contains thiol groups that directly compete with the protein's cysteines for reaction with the maleimide, necessitating its removal prior to labeling.[7]

Q2: Which reducing agent is better for maleimide labeling?

For maleimide labeling, TCEP is often the preferred choice.[2] This is primarily because DTT reacts with maleimides, which can significantly lower the efficiency of labeling your protein of interest.[1][7] While some older literature suggested TCEP is fully compatible with maleimide chemistry, more recent studies indicate that TCEP can also react with maleimides, though generally to a lesser extent than DTT.[8][9] Therefore, for optimal and consistent labeling, it is often recommended to remove excess of either reducing agent.[8][10]

Q3: Do I always need to remove the reducing agent before adding the maleimide?

For DTT, removal is mandatory as its thiol groups will compete with the protein's thiols for the maleimide label.[11] For TCEP, the necessity of removal is application-specific. While TCEP reacts more slowly with maleimides than DTT, this side reaction can still reduce labeling yields.[8] For highly quantitative and reproducible conjugations, removing excess TCEP is recommended.[8] Methods for removal include dialysis, spin filtration, or the use of immobilized TCEP resins.[8][10][12]

Q4: What are the optimal conditions for disulfide reduction with TCEP and DTT?

The optimal conditions vary between the two reagents. TCEP is effective over a broad pH range of 1.5 to 8.5.[1][3] DTT's optimal pH range is more limited, typically between 7.1 and 8.0.[13][14] For most applications, reductions can be carried out at room temperature.[5][13] However, for sensitive proteins or to minimize potential side reactions, performing the reduction on ice can be beneficial.[15] A molar excess of the reducing agent is generally recommended to ensure a complete and rapid reaction.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Low or no maleimide labeling Residual DTT: DTT was not completely removed and is competing for the maleimide reagent.Ensure complete removal of DTT using methods like dialysis or desalting columns before adding the maleimide.[10]
TCEP interference: Excess TCEP is reacting with the maleimide.While often not required, for critical applications, remove excess TCEP before labeling.[8] Alternatively, use a higher molar excess of the maleimide dye to TCEP.[16]
Re-oxidation of thiols: The reduced cysteine residues have formed disulfide bonds again before labeling.Perform the labeling reaction immediately after reduction. Degas buffers to minimize oxygen exposure.[17]
Protein precipitation after adding reducing agent Disruption of structural disulfide bonds: The protein's native structure is dependent on these bonds, and their reduction leads to unfolding and aggregation.Try a lower concentration of the reducing agent or a shorter incubation time.[18]
Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be suitable for the reduced protein.Optimize the buffer composition, including pH and salt concentration. The addition of glycerol (B35011) (5-20%) can sometimes improve solubility.[18]
Incomplete disulfide bond reduction Inactive reducing agent: DTT solutions are prone to oxidation and lose activity over time.Prepare fresh DTT solutions before use. Store DTT powder at -20°C in a desiccated environment.[18]
Inaccessible disulfide bonds: The disulfide bonds are buried within the protein's structure.Perform the reduction under denaturing conditions (e.g., with 6 M guanidinium (B1211019) hydrochloride or 8 M urea), if compatible with your protein and downstream application.[14][19]
Insufficient reducing agent or incubation time: The concentration or reaction time was not sufficient for complete reduction.Increase the molar excess of the reducing agent or extend the incubation time.[5][18]

Quantitative Data Summary

Table 1: Comparison of TCEP and DTT Properties

Property TCEP DTT References
Chemical Nature Thiol-free phosphine (B1218219)Thiol-containing[5],[13]
Odor OdorlessStrong, unpleasant[5],[20]
Effective pH Range 1.5 - 8.57.1 - 8.0 (optimal)[1],[3],[13],[14]
Stability in Air More resistant to oxidationProne to oxidation[2],[3]
Reactivity with Maleimides Reacts, but generally slower than DTTReacts readily, competes with protein thiols[1],[8],[7]
Removal Before Labeling Recommended for optimal results, but not always necessaryMandatory[8],

Table 2: Recommended Reaction Conditions

Parameter TCEP DTT References
Concentration 5-50 mM (molar excess)1-10 mM (for maintaining reduction), 50-100 mM (for complete reduction)[5],[13]
Temperature Room temperature or on iceRoom temperature, 37°C, or 56°C[5],[13],[15]
Incubation Time < 5 minutes to 1 hour10 - 60 minutes[5],[3],[13]
pH 1.5 - 8.57.1 - 8.0[1],[3],[13],[14]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction using TCEP
  • Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M. If not for immediate use, store in aliquots at -20°C.[5]

  • Prepare Protein Sample: Dissolve the protein containing disulfide bonds in the desired reaction buffer to the target concentration (e.g., 1-10 mg/mL).[8]

  • Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).[21]

  • Incubate: Incubate the reaction mixture for 15-60 minutes at room temperature.[5][10]

  • (Optional but Recommended) Remove Excess TCEP: Proceed with a desalting column or dialysis to remove the excess TCEP before adding the maleimide reagent.[8]

  • Proceed to Maleimide Labeling: Immediately use the reduced protein for the conjugation reaction.[8]

Protocol 2: Disulfide Bond Reduction using DTT
  • Prepare DTT Stock Solution: Prepare a fresh 1 M DTT stock solution in water.[19]

  • Prepare Protein Sample: Dissolve the protein in a suitable buffer (pH 7.1-8.0) to the desired concentration.

  • Initiate Reduction: Add the DTT stock solution to the protein sample to a final concentration of 5-10 mM.[18]

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or 37°C.[13][18]

  • Remove Excess DTT: It is crucial to remove the excess DTT. Use a desalting column (e.g., Zeba™ Spin desalting column) or dialysis.[10]

  • Proceed to Maleimide Labeling: Immediately use the purified, reduced protein for the conjugation reaction.

Visualizations

G Workflow: Disulfide Reduction and Maleimide Labeling cluster_reduction Reduction Step cluster_purification Purification Step cluster_labeling Labeling Step Protein_Disulfide Protein with Disulfide Bonds Add_Reducer Add Reducing Agent (TCEP or DTT) Protein_Disulfide->Add_Reducer Incubate Incubate Add_Reducer->Incubate Protein_Reduced Reduced Protein with Free Thiols Incubate->Protein_Reduced Remove_Reducer Remove Excess Reducing Agent (Mandatory for DTT) Protein_Reduced->Remove_Reducer Add_Maleimide Add Maleimide Reagent Remove_Reducer->Add_Maleimide Labeled_Protein Labeled Protein Add_Maleimide->Labeled_Protein

Caption: A generalized experimental workflow for disulfide bond reduction followed by maleimide labeling.

G Chemical Mechanisms of TCEP and DTT cluster_tcep TCEP Reduction Mechanism cluster_dtt DTT Reduction Mechanism TCEP TCEP (Phosphine) Disulfide_TCEP Protein Disulfide (R-S-S-R') TCEP->Disulfide_TCEP Nucleophilic Attack TCEP_Oxide TCEP Oxide Disulfide_TCEP->TCEP_Oxide Thiol1_TCEP Reduced Thiol (R-SH) Disulfide_TCEP->Thiol1_TCEP Thiol2_TCEP Reduced Thiol (R'-SH) Disulfide_TCEP->Thiol2_TCEP DTT DTT (Thiol) Disulfide_DTT Protein Disulfide (R-S-S-R') DTT->Disulfide_DTT Thiol-Disulfide Exchange Mixed_Disulfide Mixed Disulfide Intermediate Disulfide_DTT->Mixed_Disulfide Oxidized_DTT Oxidized DTT (Cyclic Disulfide) Mixed_Disulfide->Oxidized_DTT Thiol1_DTT Reduced Thiol (R-SH) Mixed_Disulfide->Thiol1_DTT Thiol2_DTT Reduced Thiol (R'-SH) Mixed_Disulfide->Thiol2_DTT

Caption: A simplified representation of the chemical mechanisms for disulfide bond reduction by TCEP and DTT.

References

Removing excess reducing agent before Sulfo-Cyanine5.5 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conjugating Sulfo-Cyanine5.5 to antibodies after the reduction of disulfide bonds. This process critically requires the removal of excess reducing agents, such as TCEP or DTT, prior to the introduction of the maleimide-containing cyanine (B1664457) dye.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove excess reducing agent before Sulfo-Cyanine5.5 conjugation?

A1: It is critical to remove excess reducing agents like TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) because they can directly react with the maleimide (B117702) group of the Sulfo-Cyanine5.5 dye. This reaction will quench the dye's reactivity, preventing it from conjugating to the free thiols on the reduced antibody, leading to significantly low or no labeling.

Q2: What are the common methods for removing excess reducing agents?

A2: The most common and effective methods for removing small molecules like TCEP and DTT from a protein solution are spin desalting columns, dialysis, and tangential flow filtration (TFF). The choice of method depends on factors such as sample volume, protein concentration, and the required processing time.

Q3: Which method is most suitable for my experiment?

A3: The choice of method depends on your specific experimental needs:

  • Spin Desalting Columns: Ideal for small sample volumes (typically up to 4 mL) and when speed is critical. They offer a good balance of recovery and purity with minimal sample dilution.

  • Dialysis: A straightforward method suitable for a wide range of sample volumes. It is particularly gentle on the antibody but is a time-consuming process.

  • Tangential Flow Filtration (TFF): Best suited for larger sample volumes and is highly scalable. TFF is efficient for both buffer exchange and sample concentration.

Comparison of Reducing Agent Removal Methods

FeatureSpin Desalting ColumnsDialysisTangential Flow Filtration (TFF)
Principle Size exclusion chromatographyDiffusion across a semi-permeable membraneConvective transport across a semi-permeable membrane with cross-flow
Typical Antibody Recovery >90%[1][2]>95%95-99%
Efficiency of Reducing Agent Removal >95%[1]>99.9% (with sufficient buffer exchanges)>99.9% (with sufficient diavolumes)
Processing Time < 15 minutes[2]8 hours to overnight1-4 hours
Sample Volume Range 2 µL - 4 mL[1]10 µL - 100 mL10 mL - several liters
Pros - Fast and easy to use- High recovery for small volumes- Minimal sample dilution- Gentle on the antibody- High removal efficiency- Suitable for a wide range of volumes- Highly scalable- Efficient for large volumes- Can concentrate the sample simultaneously
Cons - Potential for low recovery with low concentration samples- Resin can have non-specific binding- Time-consuming- Can lead to sample dilution if not managed properly- Requires specialized equipment- Potential for protein loss due to membrane fouling

Experimental Workflow for Antibody Reduction and Conjugation

The overall process involves reducing the antibody's disulfide bonds, removing the excess reducing agent, and then conjugating the Sulfo-Cyanine5.5 dye to the newly formed free thiols.

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_removal Step 2: Removal of Excess Reducing Agent cluster_conjugation Step 3: Sulfo-Cyanine5.5 Conjugation Antibody Antibody Solution ReducedAntibody Reduced Antibody (with excess reducing agent) Antibody->ReducedAntibody Incubate ReducingAgent TCEP or DTT ReducingAgent->ReducedAntibody RemovalMethod Spin Column / Dialysis / TFF ReducedAntibody->RemovalMethod PurifiedReducedAntibody Purified Reduced Antibody RemovalMethod->PurifiedReducedAntibody FinalConjugate Antibody-Sulfo-Cyanine5.5 Conjugate PurifiedReducedAntibody->FinalConjugate Incubate SulfoCy5_5 Sulfo-Cyanine5.5 Maleimide SulfoCy5_5->FinalConjugate

Fig. 1: Experimental workflow for antibody conjugation.

Chemical Reaction of Sulfo-Cyanine5.5 Conjugation

The conjugation reaction is a Michael addition where the thiol group from a cysteine residue on the reduced antibody attacks the carbon-carbon double bond of the maleimide group on the Sulfo-Cyanine5.5 dye.

chemical_reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-SH Conjugate Antibody-S-Sulfo-Cyanine5.5 Antibody->Conjugate + SulfoCy5_5 Sulfo-Cyanine5.5-Maleimide SulfoCy5_5->Conjugate

Fig. 2: Thiol-maleimide conjugation reaction.

Detailed Experimental Protocols

Protocol 1: Removal of Excess Reducing Agent using Spin Desalting Columns

This protocol is suitable for small sample volumes and provides rapid removal of TCEP or DTT.

Materials:

  • Reduced antibody solution

  • Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Equilibration/conjugation buffer (amine-free, e.g., PBS, pH 7.2-7.4)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a 2 mL collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of equilibration/conjugation buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute. Discard the buffer.

    • Repeat the equilibration step two more times for a total of three washes.

  • Sample Application and Desalting:

    • Place the equilibrated column in a new, clean collection tube.

    • Slowly apply the reduced antibody sample to the center of the compacted resin.

    • Centrifuge at 1,500 x g for 2 minutes to collect the desalted, purified reduced antibody.

  • Post-Desalting:

    • The collected eluate contains the purified reduced antibody, ready for conjugation. Proceed immediately to the Sulfo-Cyanine5.5 conjugation step to prevent re-oxidation of the free thiols.

Protocol 2: Removal of Excess Reducing Agent using Dialysis

This protocol is a gentle method suitable for various sample volumes but requires a longer processing time.

Materials:

  • Reduced antibody solution

  • Dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa

  • Large volume of cold (4°C) dialysis buffer (amine-free, e.g., PBS, pH 7.2-7.4, degassed)

  • Stir plate and stir bar

  • Beaker or container large enough to hold the dialysis buffer

Procedure:

  • Prepare Dialysis Membrane:

    • If using dialysis tubing, cut to the desired length and hydrate (B1144303) in dialysis buffer according to the manufacturer's instructions.

    • For dialysis cassettes, hydrate the membrane as per the manufacturer's protocol.

  • Load Sample:

    • Load the reduced antibody solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

    • Securely close the tubing with clamps or seal the cassette.

  • Perform Dialysis:

    • Place the sealed dialysis unit in a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Dialyze for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer. Replace the old buffer with an equal volume of fresh, cold dialysis buffer.

    • Repeat the buffer exchange at least two more times. For highly efficient removal, an overnight dialysis after the final buffer change is recommended.

  • Sample Recovery:

    • Carefully remove the dialysis unit from the buffer.

    • Recover the antibody solution from the tubing or cassette.

    • The purified reduced antibody is now ready for conjugation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Antibody Recovery After Spin Column Desalting 1. Inappropriate column size for sample volume: Using a column with a recommended sample volume range much larger or smaller than your actual sample volume can lead to poor recovery.[3] 2. Low protein concentration: Very dilute protein solutions (<0.1 mg/mL) can result in higher percentage of loss due to non-specific binding to the resin. 3. Improper column equilibration: Insufficient washing of the column can leave residual storage buffer components that may interfere with recovery.1. Select a spin column with a recommended sample volume range that encompasses your sample volume. 2. If possible, concentrate your antibody solution before desalting. 3. Ensure the column is washed thoroughly with the equilibration buffer as per the protocol.
Antibody Aggregation After Reducing Agent Removal 1. Unfavorable buffer conditions: The pH and ionic strength of the buffer can impact antibody stability.[4] 2. High antibody concentration: Concentrated antibody solutions are more prone to aggregation, especially after the disruption of disulfide bonds.[5] 3. Shear stress during processing: Vigorous vortexing or pumping during TFF can induce aggregation.[6]1. Optimize the buffer composition. Ensure the pH is within the stability range of your antibody (typically pH 6.5-8.0). The addition of stabilizers like arginine or sucrose (B13894) can sometimes help. 2. If possible, perform the buffer exchange at a lower antibody concentration. 3. Handle the antibody solution gently. Avoid excessive vortexing and use appropriate flow rates for TFF.
Low Sulfo-Cyanine5.5 Conjugation Efficiency (Low Dye-to-Antibody Ratio) 1. Residual reducing agent: Incomplete removal of TCEP or DTT will quench the maleimide dye.[7] 2. Re-oxidation of free thiols: Free sulfhydryl groups can re-form disulfide bonds if exposed to oxygen for an extended period before the dye is added. 3. Hydrolysis of maleimide dye: The maleimide group on the dye can hydrolyze, especially at pH values above 7.5, rendering it inactive. 4. Presence of nucleophiles in the buffer: Amine-containing buffers (e.g., Tris) or other nucleophiles can react with the maleimide group. 5. Incorrect dye-to-antibody molar ratio: An insufficient amount of dye will result in a low degree of labeling.[8]1. Ensure the chosen removal method is performed correctly and is efficient. Consider performing a second desalting step if necessary. 2. Perform the conjugation step immediately after removing the reducing agent. Working in a low-oxygen environment (e.g., by degassing buffers) can also help. 3. Prepare the dye solution immediately before use and maintain the conjugation reaction pH between 7.0 and 7.5. 4. Use an amine-free buffer such as PBS or HEPES for the conjugation reaction. 5. Optimize the molar ratio of Sulfo-Cyanine5.5 to the antibody. A typical starting point is a 10-20 fold molar excess of the dye.[8]
High Background or Non-Specific Staining with the Conjugate 1. Excess unconjugated dye: Incomplete removal of the free Sulfo-Cyanine5.5 after the conjugation reaction. 2. Antibody aggregation: Aggregated conjugates can bind non-specifically to cells or tissues.1. After the conjugation reaction, purify the antibody-dye conjugate using a spin desalting column or dialysis to remove any free dye. 2. Analyze the conjugate for aggregation using size exclusion chromatography (SEC). If aggregates are present, they can be removed by SEC.

References

Photostability issues with Sulfo-Cyanine5.5 labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered by researchers, scientists, and drug development professionals using Sulfo-Cyanine5.5 labeled proteins in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue with Sulfo-Cyanine5.5 labeled proteins?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Sulfo-Cyanine5.5, upon exposure to excitation light. This process leads to a loss of fluorescence, which can significantly compromise the quality and reliability of experimental data, especially in applications requiring prolonged or intense illumination like time-lapse microscopy and single-molecule studies.[1] The primary cause of photobleaching for cyanine (B1664457) dyes is the reaction with reactive oxygen species (ROS) generated during the excitation process.

Q2: What are the main factors that influence the photostability of Sulfo-Cyanine5.5?

A2: Several factors can impact the photostability of Sulfo-Cyanine5.5:

  • Excitation Light Intensity: Higher light intensity accelerates photobleaching.

  • Presence of Oxygen: Molecular oxygen contributes to the formation of damaging reactive oxygen species (ROS).

  • Local Chemical Environment: The pH, viscosity, and presence of certain ions in the imaging buffer can affect the dye's stability. While cyanine dye fluorescence is generally stable across a wide pH range, extreme conditions can be detrimental.[2]

  • Antifade Reagents: The presence of antifade reagents in the mounting medium can significantly enhance photostability by scavenging ROS.[3][4][5]

Q3: How does the photostability of Sulfo-Cyanine5.5 compare to other far-red dyes?

A3: While Sulfo-Cyanine5.5 is a bright and widely used dye, other fluorophores in the same spectral region, such as Alexa Fluor 680 and DyLight 680, are known to exhibit greater photostability.[6][7][8] The choice of dye should be guided by the specific experimental requirements, balancing factors like brightness, photostability, and cost.

Quantitative Data on Fluorophore Photostability

The following tables summarize key photophysical properties and relative photostability of Sulfo-Cyanine5.5 and its common alternatives.

Table 1: Photophysical Properties of Common Far-Red Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield
Sulfo-Cyanine5.5~675~694~190,000 - 250,000~0.21 - 0.28
Alexa Fluor 680~679~702~183,000~0.36
DyLight 680~692~712~140,000Not widely reported

Note: Values can vary depending on the conjugation state and the local environment.

Table 2: Relative Photostability Comparison

FluorophoreRelative Photostability
Sulfo-Cyanine5.5Moderate
Alexa Fluor 680High
DyLight 680High

Note: This is a qualitative comparison based on available literature. Quantitative photobleaching rates are highly dependent on experimental conditions.

Troubleshooting Guide

Problem: Rapid loss of fluorescence signal during imaging.

  • Possible Cause: High excitation light intensity.

    • Solution: Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[9][10][11]

  • Possible Cause: Prolonged exposure time.

    • Solution: Decrease the exposure time for each image. If the signal is weak, consider using a more sensitive detector or increasing the camera gain.

  • Possible Cause: Absence of antifade reagents.

    • Solution: Use a commercially available antifade mounting medium.[3][4][5] For live-cell imaging, supplement the imaging medium with an oxygen scavenging system or specific live-cell antifade reagents.[12] Note that some antifade reagents like p-phenylenediamine (B122844) (PPD) may not be compatible with all cyanine dyes.[5][13][14]

  • Possible Cause: Inappropriate imaging buffer.

    • Solution: Ensure the imaging buffer has a pH between 7.0 and 8.5, as extreme pH can affect dye stability.

Problem: Low initial fluorescence signal.

  • Possible Cause: Inefficient protein labeling.

    • Solution: Verify the labeling efficiency by measuring the absorbance of the protein and the dye. Optimize the dye-to-protein molar ratio during the conjugation reaction.[15][16] Ensure that the buffer used for labeling is free of primary amines (e.g., Tris) which can compete with the protein for the reactive dye.[17]

  • Possible Cause: Protein aggregation.

    • Solution: Analyze the labeled protein for aggregation using techniques like size-exclusion chromatography or dynamic light scattering. Optimize labeling conditions to minimize aggregation.

Problem: High background fluorescence.

  • Possible Cause: Excess, unbound dye.

    • Solution: Ensure thorough removal of unconjugated dye after the labeling reaction using methods like gel filtration or dialysis.

  • Possible Cause: Non-specific binding of the labeled protein.

    • Solution: Include appropriate blocking steps in your staining protocol. Titrate the concentration of your labeled protein to find the optimal balance between signal and background.

Experimental Protocols

Protocol 1: NHS Ester Labeling of Proteins with Sulfo-Cyanine5.5

This protocol describes a general procedure for labeling proteins with amine-reactive Sulfo-Cyanine5.5 NHS ester.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it against the labeling buffer.

  • Dye Preparation:

    • Dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the reactive dye solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[16]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cyanine5.5).

Protocol 2: Assessing Photostability of Sulfo-Cyanine5.5 Labeled Proteins

This protocol outlines a method to quantify the photobleaching rate of a fluorescently labeled protein.

  • Sample Preparation:

    • Immobilize the Sulfo-Cyanine5.5 labeled protein on a glass coverslip.

    • Mount the coverslip using an appropriate mounting medium (with or without antifade reagents for comparison).

  • Image Acquisition:

    • Using a fluorescence microscope, locate a field of view with the immobilized protein.

    • Set the imaging parameters (e.g., excitation intensity, exposure time) to mimic your experimental conditions.

    • Acquire a time-lapse series of images of the same region with continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis cluster_application Application A Protein in Amine-Free Buffer C Conjugation (1 hr, RT, dark) A->C B Sulfo-Cy5.5 NHS Ester in DMSO B->C D Gel Filtration C->D E Spectrophotometry (DOL Calculation) D->E F Fluorescence Microscopy E->F

Caption: Workflow for labeling proteins with Sulfo-Cyanine5.5 NHS ester.

troubleshooting_logic Start Rapid Signal Loss? HighPower High Excitation Power? Start->HighPower ReducePower Reduce Power/ Use ND Filters HighPower->ReducePower Yes LongExposure Long Exposure Time? HighPower->LongExposure No End Problem Resolved ReducePower->End ReduceExposure Decrease Exposure Time LongExposure->ReduceExposure Yes NoAntifade No Antifade Reagent? LongExposure->NoAntifade No ReduceExposure->End AddAntifade Use Antifade Mounting Medium NoAntifade->AddAntifade Yes CheckBuffer Check Buffer pH NoAntifade->CheckBuffer No AddAntifade->End CheckBuffer->End

Caption: Troubleshooting logic for rapid signal loss.

signaling_pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor P_Receptor Phosphorylated RTK Receptor->P_Receptor Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Sos) P_Receptor->Adaptor Recruitment Ras Ras (GTP-bound) Adaptor->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Nuclear Translocation & Activation Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Simplified MAPK/ERK signaling pathway often studied with fluorescent proteins.

References

Background fluorescence in Sulfo-Cyanine5.5 imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with background fluorescence in Sulfo-Cyanine5.5 (Sulfo-Cy5.5) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5.5 and why is it used in fluorescence imaging?

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules for in vivo and in vitro imaging applications. Its fluorescence emission in the near-infrared (NIR) spectrum is advantageous because it minimizes interference from the natural autofluorescence of biological tissues, which is typically lower at longer wavelengths. This property can lead to a better signal-to-noise ratio in imaging experiments. The sulfonate groups on the dye increase its water solubility and are intended to reduce non-specific binding.

Q2: What are the primary causes of high background fluorescence in Sulfo-Cy5.5 imaging?

High background fluorescence in Sulfo-Cy5.5 imaging can originate from several sources:

  • Tissue Autofluorescence: Endogenous fluorophores in biological tissues, such as collagen and elastin, can emit fluorescence, creating a background signal. Tissues like the liver are known to have high autofluorescence.

  • Non-Specific Binding: The Sulfo-Cy5.5 conjugate may bind to unintended targets. Cyanine (B1664457) dyes, in particular, have a known tendency to bind non-specifically to monocytes and macrophages, potentially through interactions with Fc receptors.[1][2]

  • Unbound Fluorophore: Incomplete removal of unbound Sulfo-Cy5.5 conjugate during washing steps results in a diffuse background signal.[3]

  • Diet-Induced Autofluorescence (In Vivo): Standard rodent chow contains chlorophyll, a significant source of autofluorescence in the gastrointestinal tract.

  • Instrumental Noise: The imaging system itself, including the detector and light source, can contribute to background noise.

Q3: How does the choice of blocking buffer impact background fluorescence?

The blocking buffer is critical for preventing non-specific binding of the Sulfo-Cy5.5 conjugate to the sample. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum. For issues related to cyanine dye binding to immune cells, specialized commercial blocking buffers may be more effective. It is important to choose a blocking buffer that does not cross-react with your primary or secondary antibodies.[4][5]

Q4: Can the fixation method affect background fluorescence?

Yes, the fixation method can influence background fluorescence. Aldehyde-based fixatives like paraformaldehyde (PFA) can increase autofluorescence. Optimizing the fixation time and concentration, or in some cases, using an alternative fixative like cold methanol, may help reduce this background.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the source of high background fluorescence in your Sulfo-Cy5.5 imaging experiments.

Initial Troubleshooting Workflow

If you are experiencing high background fluorescence, follow this workflow to diagnose and address the issue.

Troubleshooting Workflow for High Background Fluorescence start High Background Fluorescence Observed control_check Review Experimental Controls: - Unstained Sample - Secondary Antibody Only - Isotype Control start->control_check source_id Identify Source of Background control_check->source_id autofluorescence High background in unstained sample? source_id->autofluorescence Check Autofluorescence nonspecific_staining High background with secondary only or isotype control? source_id->nonspecific_staining Check Non-Specific Staining protocol_issue High background in full staining protocol? source_id->protocol_issue Evaluate Protocol autofluorescence->nonspecific_staining No autofluorescence_sol Address Autofluorescence: - Change diet (in vivo) - Optimize fixation - Use spectral unmixing autofluorescence->autofluorescence_sol Yes nonspecific_staining->protocol_issue No nonspecific_sol Address Non-Specific Binding: - Optimize blocking step - Titrate antibody concentration - Use Fc receptor block - Use specialized cyanine dye blocker nonspecific_staining->nonspecific_sol Yes protocol_sol Optimize Staining Protocol: - Increase washing steps/duration - Add detergent to wash buffer - Check conjugate purity protocol_issue->protocol_sol Yes end_point Improved Signal-to-Noise Ratio autofluorescence_sol->end_point nonspecific_sol->end_point protocol_sol->end_point

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Problem 1: High Autofluorescence in Biological Samples

Symptoms:

  • High background signal is observed in unstained control samples.

  • The background is particularly prominent in specific tissues (e.g., liver, gut).

Solutions:

  • For In Vivo Imaging:

    • Dietary Modification: Switch mice to a purified, chlorophyll-free diet for at least 4-6 days prior to imaging to reduce autofluorescence from the gastrointestinal tract.

  • For In Vitro and Ex Vivo Imaging:

    • Optimize Fixation: If using aldehyde-based fixatives (e.g., PFA), reduce the concentration and incubation time to the minimum required for adequate fixation.[3] Consider using an alternative fixative like cold methanol.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the Sulfo-Cy5.5 signal from the autofluorescence spectrum.

    • Wavelength Selection: If possible, use an imaging system that can excite and detect fluorescence at longer wavelengths, further into the near-infrared spectrum, where autofluorescence is generally lower.

Problem 2: Non-Specific Binding of Sulfo-Cy5.5 Conjugate

Symptoms:

  • High background is observed in the secondary antibody-only control or the isotype control.

  • In flow cytometry or immunofluorescence, non-specific staining is prominent on monocytes and macrophages.[1][2]

Solutions:

  • Optimize Blocking Step:

    • Increase the concentration of the blocking agent (e.g., 1-5% BSA or 5-10% normal serum).[5]

    • Increase the blocking incubation time (e.g., 1 hour at room temperature).[4]

    • Ensure the blocking serum is from the same species as the secondary antibody to prevent cross-reactivity.[5]

  • Use Specialized Blocking Reagents:

    • Incorporate an Fc receptor blocking step prior to primary antibody incubation, especially when working with cells known to express Fc receptors (e.g., macrophages, B cells).[3]

  • Antibody Titration:

    • Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies. Using too high a concentration can lead to increased non-specific binding.[3]

Mechanism of Non-Specific Binding to Macrophages and Its Prevention cluster_0 Without Specialized Blocker cluster_1 With Specialized Blocker cy5_antibody Sulfo-Cy5.5 Antibody Conjugate fc_receptor Fc Receptor (e.g., CD64) cy5_antibody->fc_receptor Non-specific binding macrophage Macrophage/Monocyte nonspecific_signal High Background Signal macrophage->nonspecific_signal fc_receptor->macrophage cy5_antibody_2 Sulfo-Cy5.5 Antibody Conjugate macrophage_2 Macrophage/Monocyte cy5_antibody_2->macrophage_2 Binding prevented blocker Specialized Blocker fc_receptor_2 Fc Receptor (e.g., CD64) blocker->fc_receptor_2 Blocks non-specific sites no_signal Reduced Background Signal macrophage_2->no_signal fc_receptor_2->macrophage_2

Caption: Non-specific binding of cyanine dyes to macrophages and its prevention.

Problem 3: Suboptimal Staining Protocol

Symptoms:

  • Diffuse background fluorescence is present across the entire sample.

  • Background is high even when autofluorescence and non-specific binding have been addressed.

Solutions:

  • Improve Washing Steps:

    • Increase the number and duration of washes after antibody incubations (e.g., 3-4 washes of 5 minutes each).[3][7]

    • Add a mild detergent, such as 0.1% Tween-20, to the wash buffer to help remove unbound antibodies.[3][8]

  • Check Conjugate Purity:

    • If you are preparing your own Sulfo-Cy5.5 conjugates, ensure that all unconjugated "free" dye has been removed through purification methods like column chromatography. Free dye can bind non-specifically to various components in your sample.[8]

  • Optimize Imaging Settings:

    • Use an unstained sample to set the baseline for background fluorescence and adjust the detector gain and exposure time accordingly. Avoid setting the gain too high, as this will amplify both the signal and the noise.

Data and Protocols

Table 1: Common Blocking Agents for Immunofluorescence
Blocking AgentTypical ConcentrationIncubation TimeKey Considerations
Bovine Serum Albumin (BSA)1-5% (w/v) in PBS30-60 min at RTA common and effective general blocking agent. Ensure it is IgG-free.[5]
Normal Serum5-10% (v/v) in PBS30-60 min at RTUse serum from the same species as the secondary antibody to prevent cross-reactivity.[4][5]
Commercial Cyanine Dye BlockersPer manufacturer's instructionsPer manufacturer's instructionsSpecifically formulated to reduce non-specific binding of cyanine dyes to immune cells like monocytes and macrophages.[2][6]
Fc Receptor BlockPer manufacturer's instructions~15 min at RTUse prior to primary antibody incubation when working with cells expressing Fc receptors.[3]
Experimental Protocol: General Immunofluorescence Staining

This protocol provides a general guideline and may require optimization for your specific sample and target.

  • Sample Preparation:

    • For adherent cells, grow on coverslips to ~70-80% confluency.

    • Wash cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.[3]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells in blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.[3]

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5.5 conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[3]

    • Wash once with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for Sulfo-Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).

Experimental Protocol: In Vivo Imaging Animal Preparation
  • Dietary Change:

    • Switch mice from standard chow to a purified, alfalfa-free diet at least one week prior to imaging to allow for clearance of gut autofluorescence.

  • Anesthesia:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Probe Administration:

    • Dilute the Sulfo-Cy5.5-conjugated probe in sterile PBS.

    • Inject the probe intravenously via the tail vein. The typical injection volume is 100-200 µL.[9]

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire images at various time points post-injection using an in vivo imaging system equipped with the appropriate excitation laser and emission filter for Sulfo-Cy5.5.[9]

References

How to improve the solubility of Sulfo-Cyanine5.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Sulfo-Cyanine5.5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cyanine5.5 and why is it considered water-soluble?

A1: Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a far-red fluorescent dye belonging to the cyanine (B1664457) dye family.[1] Its chemical structure includes sulfonate (SO₃⁻) groups, which are highly polar and impart excellent water solubility to the molecule.[1][] This feature is advantageous for bioconjugation in aqueous environments, as it often eliminates the need for organic co-solvents that can denature proteins.[3][4]

Q2: If Sulfo-Cyanine5.5 is water-soluble, why am I observing precipitation with my conjugate?

A2: While the Sulfo-Cyanine5.5 dye itself is highly water-soluble, the properties of the resulting conjugate can be significantly different. Precipitation or aggregation of the conjugate is a common issue that can arise from several factors:

  • Properties of the Conjugated Molecule: The inherent solubility of the protein, antibody, or other biomolecule being labeled plays a crucial role. If the biomolecule has low solubility in the chosen buffer system, the conjugate is also likely to be poorly soluble.

  • High Degree of Labeling (DOL): Attaching too many dye molecules to a single biomolecule can increase the overall hydrophobicity of the conjugate, leading to aggregation and precipitation.[]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility of the conjugate. Proteins are least soluble at their isoelectric point (pI).[6]

  • High Conjugate Concentration: Storing or working with the conjugate at a very high concentration can promote aggregation.

  • Presence of Unreacted Dye or Aggregates: Improper purification after the conjugation reaction can leave behind unreacted dye or small aggregates that can seed further precipitation.

Q3: What is the optimal Degree of Labeling (DOL) for Sulfo-Cyanine5.5 conjugates to maintain solubility?

A3: The optimal DOL is a balance between achieving a strong fluorescent signal and maintaining the solubility and functionality of the conjugate. For most antibodies, a DOL of 2 to 10 is recommended.[3][7] A higher DOL can lead to reduced fluorescence due to self-quenching and an increased propensity for aggregation.[7] It is advisable to perform optimization experiments to determine the ideal dye-to-protein ratio for your specific application.[7]

Q4: How should I store my Sulfo-Cyanine5.5 conjugate to prevent precipitation?

A4: Proper storage is critical for maintaining the stability and solubility of your conjugate. Here are some general guidelines:

  • Temperature: Store conjugates at -20°C or -80°C for long-term storage.[]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can induce aggregation, aliquot the conjugate into single-use volumes.[]

  • Light Protection: Protect the conjugate from light to prevent photobleaching of the fluorescent dye.[]

  • Additives: Consider adding cryoprotectants like glycerol (B35011) (10-50%) or stabilizing agents such as bovine serum albumin (BSA) to the storage buffer, if compatible with your downstream application.[]

Troubleshooting Guides

Problem 1: My Sulfo-Cyanine5.5 conjugate precipitates immediately after the labeling reaction.

This is a common issue that often points to problems with the labeling conditions or the starting materials.

Possible Cause Recommended Solution
Poorly Soluble Biomolecule Ensure your protein or antibody is fully solubilized in the reaction buffer before adding the Sulfo-Cyanine5.5 NHS ester. If necessary, optimize the buffer composition for your specific biomolecule.
High Degree of Labeling (DOL) Reduce the molar ratio of the Sulfo-Cyanine5.5 NHS ester to your biomolecule in the labeling reaction. Start with a lower ratio (e.g., 5:1 dye:protein) and gradually increase if needed.[7]
Inappropriate Reaction Buffer The recommended pH for NHS ester conjugation is between 8.0 and 9.0.[][3][7] However, if your protein is not stable at this pH, you can perform the reaction at a lower pH (e.g., 7.4), although the reaction will be slower.[8] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, which will compete with the labeling reaction.[3][7]
High Reagent Concentration Add the dissolved Sulfo-Cyanine5.5 NHS ester to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can cause precipitation.[8]
Problem 2: My purified Sulfo-Cyanine5.5 conjugate precipitates during storage or after freeze-thaw cycles.

Precipitation that occurs after purification and during storage often relates to the formulation and handling of the conjugate.

Possible Cause Recommended Solution
High Conjugate Concentration If possible, store your conjugate at a lower concentration. You can perform a concentration test to determine the maximum soluble concentration for your specific conjugate.
Suboptimal Storage Buffer The composition of the storage buffer is critical. Consider adding stabilizing excipients.
Repeated Freeze-Thaw Cycles Aliquot your conjugate into single-use vials immediately after purification to minimize the number of freeze-thaw cycles.[]
Instability of the Conjugate The conjugation process may have altered the stability of your biomolecule. Re-evaluate the labeling conditions, particularly the DOL.

Experimental Protocols

Protocol 1: General NHS Ester Labeling of Antibodies with Sulfo-Cyanine5.5

This protocol provides a general procedure for labeling antibodies. Optimization may be required for your specific antibody and application.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[7][9]

  • Sulfo-Cyanine5.5 NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium bicarbonate buffer, pH 8.5-9.0.[3]

  • Purification column (e.g., Sephadex G-25).[10]

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[3][7]

    • Adjust the antibody concentration to 2-10 mg/mL.[7]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO immediately before use.[][7]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[7]

    • Add the Sulfo-Cyanine5.5 NHS ester stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody) as a starting point.[7]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[3][10]

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Sulfo-Cyanine5.5).

    • Store the purified conjugate in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Screening for Optimal Buffer Conditions to Improve Conjugate Solubility

This protocol can be used to identify a more suitable buffer system for a problematic conjugate.

Materials:

  • Purified but poorly soluble Sulfo-Cyanine5.5 conjugate.

  • A panel of buffers with varying pH and ionic strength (see table below for examples).

  • Additives such as glycerol, arginine, and a non-ionic detergent (e.g., Tween-20).

  • A method for assessing solubility (e.g., visual inspection for precipitation, measurement of absorbance after centrifugation).

Procedure:

  • Prepare a dilution series of your conjugate in its current, problematic buffer.

  • Prepare a panel of test buffers.

  • Exchange the conjugate into the new buffers. This can be done using small-scale dialysis or buffer exchange spin columns.

  • Incubate the samples under conditions that typically lead to precipitation (e.g., a specific temperature, or a freeze-thaw cycle).

  • Assess the solubility in each buffer condition.

  • Select the buffer system that provides the best solubility for your conjugate.

Table of Recommended Additives and Buffer Components for Solubility Optimization:

Component Recommended Concentration Range Purpose Reference
Glycerol 5-20% (v/v)Protein stabilizer, cryoprotectant[][8]
L-Arginine 50-100 mMReduces protein aggregation[][8]
Tween-20 0.01-0.1% (v/v)Non-ionic detergent, prevents surface adsorption and aggregation[8]
Sodium Chloride (NaCl) 20-500 mMModulates ionic strength[11]
HEPES, MOPS, Tricine 20-50 mMAlternative buffering agents to phosphate (B84403) or bicarbonate[11]

Visualizations

experimental_workflow Experimental Workflow for Sulfo-Cyanine5.5 Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage antibody_prep Antibody Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (pH 8.0-9.0, RT, 1-2h) antibody_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification analysis Analysis (DOL Calculation) purification->analysis storage Storage (-20°C / -80°C, Aliquoted) analysis->storage

Caption: A typical experimental workflow for the conjugation of Sulfo-Cyanine5.5 to an antibody.

troubleshooting_workflow Troubleshooting Workflow for Conjugate Solubility Issues start Precipitation Observed check_dol Is the Degree of Labeling (DOL) high? start->check_dol reduce_dol Reduce Dye:Protein Ratio check_dol->reduce_dol Yes check_buffer Is the buffer pH optimal for the protein? check_dol->check_buffer No soluble_conjugate Soluble Conjugate reduce_dol->soluble_conjugate optimize_buffer Optimize Buffer pH and Composition check_buffer->optimize_buffer No check_concentration Is the conjugate concentration too high? check_buffer->check_concentration Yes optimize_buffer->soluble_conjugate dilute_conjugate Dilute the Conjugate and Add Stabilizers check_concentration->dilute_conjugate Yes purification_check Was purification adequate? check_concentration->purification_check No dilute_conjugate->soluble_conjugate repurify Re-purify to Remove Aggregates purification_check->repurify No purification_check->soluble_conjugate Yes repurify->soluble_conjugate

Caption: A decision-making workflow for troubleshooting solubility issues with Sulfo-Cyanine5.5 conjugates.

References

Troubleshooting poor signal-to-noise ratio with Sulfo-Cyanine5.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address challenges related to poor signal-to-noise ratio when using Sulfo-Cyanine5.5.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

This guide addresses common issues encountered during experiments with Sulfo-Cyanine5.5 conjugates that can lead to a poor signal-to-noise ratio.

Issue 1: High Background or Non-Specific Staining

A high background can obscure your specific signal, leading to a poor signal-to-noise ratio.

Question: Why is my background signal so high when using a Sulfo-Cyanine5.5 conjugate?

Answer: High background fluorescence can stem from several factors:

  • Suboptimal Antibody Concentration: The concentration of your Sulfo-Cyanine5.5-conjugated antibody may be too high, leading to non-specific binding.[1]

  • Inadequate Washing: Insufficient washing after staining can leave unbound conjugates in the sample.[1]

  • Autofluorescence: Biological specimens can exhibit natural fluorescence (autofluorescence), which can be more prominent in certain tissues.[1] Using far-red dyes like Sulfo-Cyanine5.5 helps minimize autofluorescence compared to shorter wavelength dyes, as cellular autofluorescence is typically lower in this spectral region.[1][2]

  • Impure Conjugate: Free, unconjugated Sulfo-Cyanine5.5 dye can bind non-specifically to cellular components.[1]

  • Non-Specific Antibody Binding: The antibody itself may be binding to unintended targets. This can be due to cross-reactivity or binding to Fc receptors on cells like monocytes and macrophages.[3][4]

  • Dye Aggregation: Cyanine (B1664457) dyes can form aggregates, which can lead to both quenching of the signal and non-specific binding.[5]

Question: How can I reduce high background fluorescence?

Answer: To reduce high background, you should:

  • Optimize Antibody Concentration: Perform a titration experiment to determine the lowest concentration of your Sulfo-Cyanine5.5-conjugated antibody that provides a strong specific signal with minimal background.[1]

  • Increase Wash Steps: Extend the duration or increase the number of wash steps with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20) to thoroughly remove unbound antibodies.[1]

  • Use a Blocking Buffer: Ensure you are using an effective blocking buffer (e.g., BSA or serum from the host species of the secondary antibody) to prevent non-specific antibody binding.[1] For issues with cyanine dye binding to specific immune cells, specialized commercial blocking buffers may be effective.

  • Check Conjugate Purity: If you performed the conjugation in-house, ensure that all free, unconjugated dye was removed using a purification method like column chromatography.[1]

  • Include Proper Controls: Always include an unstained control to assess autofluorescence and a secondary antibody-only control (for indirect immunofluorescence) to check for non-specific binding of the secondary antibody.[2]

Issue 2: Weak or No Specific Signal

A weak or absent signal can be difficult to distinguish from background noise, resulting in a poor signal-to-noise ratio.

Question: I am not detecting a strong Sulfo-Cyanine5.5 signal from my sample. What could be the problem?

Answer: A weak or absent signal can be due to several factors, from sample preparation to imaging settings:

  • Low Target Expression: The target antigen may have low expression levels in your sample.

  • Photobleaching: Sulfo-Cyanine5.5, like all fluorophores, is susceptible to photobleaching (light-induced degradation), especially with prolonged exposure to excitation light.[6]

  • Suboptimal Degree of Labeling (DOL): The number of dye molecules per antibody might be too low, resulting in a dim signal, or too high, which can cause fluorescence quenching.[1]

  • Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will result in poor signal detection.

  • Suboptimal Staining Protocol: Issues with fixation, permeabilization (for intracellular targets), or antibody incubation times can lead to inefficient staining.[6]

  • Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.

Question: How can I enhance my specific Sulfo-Cyanine5.5 signal?

Answer: To improve your signal, you can:

  • Verify Target Expression: Confirm that your target protein is expressed in your sample using a validated method or by including a positive control.

  • Use Antifade Mounting Media: When preparing slides for microscopy, use a mounting medium containing an antifade reagent to protect Sulfo-Cyanine5.5 from photobleaching.[6]

  • Optimize Degree of Labeling (DOL): When conjugating your own antibodies, aim for an optimal DOL. It is recommended to test several molar ratios of dye to antibody to find the best balance between brightness and background.[1][7]

  • Check Imaging Settings: Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter for Sulfo-Cyanine5.5 (emission maximum ~694 nm).[1][8]

  • Optimize Staining Protocol: Ensure proper fixation and permeabilization methods are used for your specific target and sample type. Optimize antibody incubation times and temperatures.[6]

  • Use Signal Amplification: If the target expression is low, consider using a signal amplification technique, such as an indirect staining method with a bright Sulfo-Cyanine5.5-conjugated secondary antibody.

Diagrams

Troubleshooting_Workflow cluster_start Start: Poor Signal-to-Noise Ratio cluster_issue Identify Primary Issue cluster_high_bg Troubleshooting High Background cluster_weak_sig Troubleshooting Weak Signal cluster_end Resolution start Poor Signal-to-Noise Ratio issue High Background or Weak Signal? start->issue high_bg High Background issue->high_bg High Background weak_sig Weak Signal issue->weak_sig Weak Signal sol_bg1 Optimize Antibody Concentration (Titration) high_bg->sol_bg1 sol_bg2 Increase Wash Steps sol_bg1->sol_bg2 sol_bg3 Use Effective Blocking Buffer sol_bg2->sol_bg3 sol_bg4 Check Conjugate Purity sol_bg3->sol_bg4 end Improved Signal-to-Noise Ratio sol_bg4->end sol_sig1 Verify Target Expression (Positive Control) weak_sig->sol_sig1 sol_sig2 Use Antifade Reagent sol_sig1->sol_sig2 sol_sig3 Optimize Degree of Labeling (DOL) sol_sig2->sol_sig3 sol_sig4 Check Imaging Settings (Filters/Lasers) sol_sig3->sol_sig4 sol_sig4->end

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

Data Summary

Table 1: Spectral Properties of Sulfo-Cyanine5.5

PropertyValueReference
Excitation Maximum (λex)~675 nm[8]
Emission Maximum (λem)~694 nm[8]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[9]
Stokes Shift~19 nm[8]

Table 2: Recommended Parameters for Sulfo-Cyanine5.5 Antibody Conjugation

ParameterRecommendationReference
Dye-to-Protein Molar Ratio 5:1 to 20:1 (start with 10:1)[7][10]
Optimal Degree of Labeling (DOL) 2 - 10[7]
Reaction pH 8.5 - 9.5[10]
Reaction Time 30 - 60 minutes at room temperature[7]

Experimental Protocols

Protocol 1: Antibody Conjugation with Sulfo-Cyanine5.5 NHS Ester

This protocol provides a general guideline for conjugating Sulfo-Cyanine5.5 NHS ester to an antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 8.5-9.5)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare Antibody Solution:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M sodium bicarbonate.[10]

  • Prepare Dye Stock Solution:

    • Dissolve Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. This solution should be prepared fresh.[7]

  • Conjugation Reaction:

    • Add the Sulfo-Cyanine5.5 NHS ester stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[7]

    • Gently mix and incubate for 30-60 minutes at room temperature, protected from light.[7]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[7]

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cyanine5.5). The optimal DOL for most antibodies is between 2 and 10.[7]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_storage Final Product prep_ab Prepare Antibody (Amine-free buffer, pH 8.5-9.5) reaction Mix Antibody and Dye (10:1 molar ratio) Incubate 30-60 min at RT prep_ab->reaction prep_dye Prepare Sulfo-Cy5.5 Stock (10 mM in DMSO) prep_dye->reaction purify Purify via Column Chromatography (e.g., Sephadex G-25) reaction->purify characterize Determine Degree of Labeling (DOL) (Spectrophotometry) purify->characterize storage Store Labeled Antibody (Protect from light) characterize->storage

Caption: Workflow for antibody conjugation with Sulfo-Cyanine5.5 NHS ester.

Protocol 2: Immunofluorescence Staining with a Sulfo-Cyanine5.5 Conjugated Antibody

This protocol provides a general workflow for immunofluorescent staining of adherent cells.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • PBS (Phosphate-Buffered Saline)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Sulfo-Cyanine5.5 conjugated primary or secondary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the Sulfo-Cyanine5.5 conjugated antibody in blocking buffer to its optimal concentration (determined by titration).

    • Incubate cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash cells three times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Sulfo-Cyanine5.5.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using Sulfo-Cyanine5.5?

A1: Sulfo-Cyanine5.5 offers several advantages for fluorescence-based applications:

  • Far-Red Emission: Its emission in the far-red spectrum minimizes interference from autofluorescence in biological samples, leading to a better signal-to-noise ratio.[2]

  • High Water Solubility: The presence of sulfonate groups makes it highly water-soluble, which is ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[8]

  • High Quantum Yield and Photostability: It exhibits bright fluorescence and good photostability, making it suitable for demanding imaging applications.[8]

Q2: Can I use Sulfo-Cyanine5.5 for in vivo imaging?

A2: Yes, Sulfo-Cyanine5.5 is well-suited for in vivo imaging due to its near-infrared (NIR) fluorescence, which allows for deeper tissue penetration and minimal background signal.[8]

Q3: My Sulfo-Cyanine5.5 signal is bright initially but fades quickly during imaging. What can I do?

A3: This is likely due to photobleaching. To minimize this effect:

  • Use an antifade mounting medium.[6]

  • Minimize the exposure time and intensity of the excitation light.

  • Acquire images efficiently and avoid unnecessary prolonged exposure.

Q4: What is the difference between Cyanine5.5 and Sulfo-Cyanine5.5?

A4: The primary difference is the addition of sulfonate groups to the Sulfo-Cyanine5.5 structure. These negatively charged groups significantly increase the dye's water solubility, making it more suitable for bioconjugation in aqueous buffers. Standard Cyanine5.5 is more hydrophobic.

Q5: How should I store my Sulfo-Cyanine5.5 NHS ester and conjugated antibodies?

A5: Sulfo-Cyanine5.5 NHS ester should be stored at -20°C, desiccated, and protected from light. Once reconstituted in DMSO, the stock solution can be stored at -20°C for a limited time (ideally used fresh). Sulfo-Cyanine5.5 conjugated antibodies should be stored at 4°C for short-term use or at -20°C for long-term storage, always protected from light. Avoid repeated freeze-thaw cycles.

References

Effect of organic solvents on Sulfo-Cyanine5.5 maleimide stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfo-Cyanine5.5 Maleimide (B117702)

This technical support center provides guidance on the stability of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide in the presence of organic solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Sulfo-Cy5.5 maleimide in commonly used organic solvents?

The stability of the maleimide group is crucial for successful conjugation to thiol-containing molecules. While specific quantitative data for Sulfo-Cy5.5 maleimide in a wide array of organic solvents is not extensively published, general principles of maleimide chemistry apply. The stability is primarily influenced by the solvent's properties, such as its polarity, proticity, and the presence of nucleophilic impurities.

Generally, aprotic polar solvents are preferred for dissolving maleimide-functionalized dyes before their use in aqueous conjugation reactions. However, prolonged storage in any organic solvent is not recommended. It is always best to prepare the dye solution immediately before use.

Q2: Which organic solvents are recommended for dissolving Sulfo-Cy5.5 maleimide?

For dissolving Sulfo-Cy5.5 maleimide prior to conjugation, high-quality, anhydrous aprotic polar solvents are recommended. These include:

These solvents can dissolve the dye effectively without readily reacting with the maleimide group. However, it is critical to use anhydrous grades of these solvents, as water can lead to hydrolysis of the maleimide.

Q3: Are there any organic solvents I should avoid?

It is advisable to avoid solvents that are nucleophilic or can readily generate nucleophiles, as these can react with the maleimide group and render it inactive for conjugation. Examples include:

  • Solvents containing amines (e.g., triethylamine)

  • Solvents containing thiols (e.g., dithiothreitol (B142953) - DTT, β-mercaptoethanol - BME)

  • Protic solvents like methanol (B129727) and ethanol (B145695) to some extent, especially during prolonged storage, as they can slowly react with the maleimide.

Q4: How does the presence of water in organic solvents affect the stability of Sulfo-Cy5.5 maleimide?

Water can lead to the hydrolysis of the maleimide ring, opening it to form a non-reactive maleamic acid derivative. This hydrolysis reaction is pH-dependent, being significantly faster at higher pH. Therefore, it is crucial to use anhydrous solvents and to minimize the exposure of the dye solution to moisture.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low conjugation efficiency or no labeling Maleimide instability: The maleimide group may have degraded due to the choice of solvent or improper storage.- Prepare fresh dye solutions in anhydrous DMSO or DMF immediately before use.- Avoid storing the dye in solution for extended periods.- Ensure the pH of the reaction buffer is within the optimal range for maleimide-thiol conjugation (typically pH 6.5-7.5).
Solvent interference: The organic solvent used to dissolve the dye may be interfering with the conjugation reaction, even if it doesn't degrade the maleimide.- Minimize the final concentration of the organic solvent in the reaction mixture (typically <10%).- Perform a buffer exchange step for your protein or antibody to remove any incompatible solvent before adding the dye.
Inconsistent fluorescence signal Dye aggregation: High concentrations of the dye in certain organic solvents can lead to aggregation, which can quench fluorescence.- Dissolve the dye at a lower concentration.- Briefly vortex or sonicate the dye solution before use.
Solvent-dependent fluorescence: The fluorescence properties of cyanine (B1664457) dyes can be influenced by the solvent environment.- Ensure that all measurements are performed in the same buffer system for consistency.- Be aware that the quantum yield of Sulfo-Cy5.5 may vary in the presence of different organic solvents.

Experimental Protocols

Protocol 1: General Procedure for Dissolving Sulfo-Cy5.5 Maleimide
  • Allow the vial of Sulfo-Cy5.5 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous, high-purity DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution for a short period to ensure the dye is fully dissolved.

  • Use the freshly prepared dye solution immediately for your conjugation reaction.

Protocol 2: Assessing the Stability of Sulfo-Cy5.5 Maleimide in a Chosen Organic Solvent

This protocol allows you to determine the stability of the dye in your specific solvent system over time.

  • Prepare a stock solution of Sulfo-Cy5.5 maleimide in the organic solvent of interest.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the dye solution.

  • React the aliquot with a model thiol-containing compound (e.g., N-acetylcysteine or glutathione) in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Analyze the reaction products using reverse-phase HPLC with a fluorescence detector or a UV-Vis spectrophotometer.

  • The decrease in the peak corresponding to the unreacted, active maleimide dye over time indicates its instability in the tested solvent.

Visualizations

G cluster_prep Dye Preparation cluster_aliquot Time-Course Aliquoting cluster_reaction Reaction with Thiol cluster_analysis Analysis prep_dye Prepare Sulfo-Cy5.5 Maleimide in Organic Solvent aliquot_t0 Aliquot at T=0 prep_dye->aliquot_t0 aliquot_tx Aliquot at T=x hours prep_dye->aliquot_tx react_t0 React with N-acetylcysteine aliquot_t0->react_t0 react_tx React with N-acetylcysteine aliquot_tx->react_tx analysis RP-HPLC or Spectrophotometry react_t0->analysis react_tx->analysis

Caption: Workflow for assessing Sulfo-Cy5.5 maleimide stability.

G cluster_reactants Reactants cluster_product Product maleimide Sulfo-Cy5.5 Maleimide (Active) hydrolyzed Hydrolyzed Maleimide (Inactive) maleimide->hydrolyzed Hydrolysis (esp. at high pH) h2o H₂O (from solvent/air)

Caption: Hydrolytic degradation pathway of the maleimide group.

Validation & Comparative

A Head-to-Head Comparison of Sulfo-Cyanine5.5 Maleimide and Cy5.5 Maleimide for High-Performance Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of protein labeling for diagnostics, therapeutics, and research, the choice of fluorophore can significantly impact experimental outcomes. Among the near-infrared (NIR) dyes, Cyanine5.5 (Cy5.5) derivatives are popular for their brightness and favorable spectral properties, which minimize background autofluorescence from biological specimens.[1] This guide provides an in-depth, objective comparison of two widely used thiol-reactive Cy5.5 variants: Sulfo-Cyanine5.5 maleimide (B117702) and the conventional Cy5.5 maleimide. This comparison is designed to assist researchers in selecting the optimal reagent for their specific protein labeling applications, with a focus on performance, protocol differences, and supporting experimental data.

The primary distinction between these two powerful labeling reagents lies in the presence of sulfonate groups on the Sulfo-Cyanine5.5 molecule. These negatively charged groups dramatically increase the dye's hydrophilicity, a feature that has significant implications for the labeling process and the behavior of the resulting conjugate.[2][3]

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent label is often dictated by its photophysical properties and its impact on the labeled biomolecule. Below is a summary of the key performance indicators for both Sulfo-Cy5.5 maleimide and Cy5.5 maleimide.

PropertySulfo-Cyanine5.5 MaleimideCy5.5 MaleimideKey Considerations & References
Solubility High water solubility.[4][5]Low aqueous solubility; requires organic co-solvents (DMSO, DMF).[6][7]The high water solubility of the "Sulfo-" variant allows for labeling reactions in purely aqueous buffers, which is ideal for sensitive proteins that may be denatured by organic solvents.[5][8]
Excitation Max (λex) ~675 nm[1][4]~675 nm[1]Both dyes are spectrally similar and are well-suited for excitation by common laser lines (e.g., 670 nm).
Emission Max (λem) ~694 nm[1][4]~694 nm[1]The near-infrared emission is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[9]
Molar Extinction Coefficient (ε) ~190,000 - 235,000 M⁻¹cm⁻¹[1][8]~190,000 M⁻¹cm⁻¹[1]A high extinction coefficient contributes to the overall brightness of the labeled protein.
Fluorescence Quantum Yield (Φ) ~0.21[10]~0.20 (for Cy5, expected to be similar)Quantum yield is a measure of the efficiency of fluorescence. Both dyes exhibit comparable, strong fluorescence.
Labeling Chemistry Thiol-reactive maleimide.[5]Thiol-reactive maleimide.[1]Both dyes specifically and efficiently react with free sulfhydryl groups (e.g., on cysteine residues) at a neutral pH (6.5-7.5) to form a stable thioether bond.[1]
Purity Typically >95%[8]Varies by supplierHigh purity is crucial for reproducible labeling and to avoid side reactions.
Storage Store at -20°C, protected from light and moisture.[5]Store at -20°C, protected from light and moisture.[1]Maleimide reagents are moisture-sensitive and should be handled accordingly.[11]

Experimental Workflows and Methodologies

The choice between Sulfo-Cy5.5 and Cy5.5 maleimide directly influences the experimental workflow for protein labeling. The primary difference is the dye dissolution step.

G cluster_prep Protein Preparation cluster_dye Dye Preparation & Conjugation cluster_purify Purification & Analysis P1 Dissolve/Buffer Exchange Protein (e.g., IgG in PBS, pH 7.0-7.5) P2 Reduce Disulfide Bonds (optional) (e.g., with TCEP for 30 min) P1->P2 P3 Remove Reducing Agent (e.g., Desalting Column) P2->P3 D2 Add Dye Solution to Protein (Molar Ratio 10-20x) P3->D2 D1_sulfo Dissolve Sulfo-Cy5.5 Maleimide in Aqueous Buffer (e.g., PBS) D1_sulfo->D2 D1_cy Dissolve Cy5.5 Maleimide in Anhydrous DMSO D1_cy->D2 D3 Incubate for 1-2 hours at RT (or overnight at 4°C), protected from light F1 Separate Labeled Protein from Free Dye (e.g., Size Exclusion Chromatography) D3->F1 F2 Characterize Conjugate (Measure Absorbance at 280 nm and ~675 nm) F1->F2 F3 Calculate Degree of Labeling (DOL) F2->F3

Caption: Protein labeling workflow comparing Sulfo-Cy5.5 (green path) and Cy5.5 (red path).

Detailed Experimental Protocol: IgG Antibody Labeling

This protocol provides a general guideline for labeling Immunoglobulin G (IgG) antibodies with either Sulfo-Cyanine5.5 maleimide or Cy5.5 maleimide. Optimization may be required for different proteins.[6][12]

Materials:

  • IgG antibody (2-10 mg/mL in a thiol-free buffer like PBS, pH 7.0-7.5)

  • Sulfo-Cyanine5.5 maleimide or Cy5.5 maleimide

  • Anhydrous DMSO (for Cy5.5 maleimide)

  • Reaction Buffer (e.g., 100 mM MES, pH ~6.5-7.5)[7]

  • TCEP (Tris(2-carboxyethyl)phosphine), if disulfide reduction is needed

  • Desalting columns (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve or buffer exchange the IgG into a thiol-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[7] Ensure the buffer does not contain primary amines like Tris if there is a risk of side reactions, although maleimides are highly specific to thiols.

    • If the antibody does not have accessible free thiols, reduction of disulfide bonds is necessary. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[13] TCEP is preferred over DTT as it does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed via a desalting column before labeling.[7]

  • Dye Stock Solution Preparation:

    • For Sulfo-Cyanine5.5 maleimide: Just before use, dissolve the dye in the reaction buffer or water to a concentration of ~10 mM.

    • For Cy5.5 maleimide: Allow the vial to warm to room temperature. Add the required volume of anhydrous DMSO to make a 10 mM stock solution.[6] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dye stock solution to the prepared antibody solution.[12] It is recommended to add the dye dropwise while gently stirring.

    • The final concentration of DMSO in the reaction mixture (for Cy5.5 maleimide) should be less than 10% to minimize protein denaturation.[6]

    • Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Purification of the Conjugate:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column. The first colored band to elute is the labeled antibody. The slower-moving second band is the unconjugated free dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for the dye).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the Beer-Lambert law and accounting for the dye's contribution to the 280 nm reading. An optimal DOL for antibodies is typically between 2 and 8.[14]

Application Example: In Vivo Antibody Biodistribution Imaging

Fluorescently labeled antibodies are critical tools for in vivo imaging to study biodistribution, tumor targeting, and the efficacy of antibody-based therapeutics.[9][15] The choice of a highly water-soluble dye like Sulfo-Cy5.5 can be advantageous in this context, potentially reducing non-specific binding and aggregation in vivo.

G cluster_animal_prep Model Preparation cluster_injection Conjugate Administration cluster_imaging Imaging & Analysis A1 Establish Tumor Xenograft in Immunocompromised Mouse B1 Inject Cy5.5-labeled Antibody (e.g., via tail vein) A1->B1 C1 Perform In Vivo Fluorescence Imaging at Multiple Time Points (e.g., 4, 24, 48h) B1->C1 C2 Ex Vivo Imaging of Organs (Tumor, Liver, Kidneys, etc.) C1->C2 C3 Quantify Signal Intensity (Tumor-to-Background Ratio) C2->C3

Caption: A typical workflow for in vivo imaging using a Cy5.5-labeled antibody.

Conclusion and Recommendations

The choice between Sulfo-Cyanine5.5 maleimide and Cy5.5 maleimide is primarily driven by the properties of the protein being labeled and the desired experimental conditions.

Choose Sulfo-Cyanine5.5 maleimide when:

  • Labeling sensitive proteins or antibodies that are prone to denaturation by organic solvents.

  • A simplified, fully aqueous labeling and purification protocol is desired.

  • Minimizing dye aggregation is critical for the application, particularly for in vivo studies.

Choose Cy5.5 maleimide when:

  • Working with robust proteins that are not sensitive to small amounts of organic co-solvents like DMSO.

  • Cost is a primary consideration, as non-sulfonated versions can sometimes be more economical.

References

A Head-to-Head Comparison of Near-Infrared Fluorophores: Sulfo-Cyanine5.5 vs. Alexa Fluor 680 vs. DyLight 680

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biological imaging and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. For researchers working in the near-infrared (NIR) spectrum, Sulfo-Cyanine5.5, Alexa Fluor 680, and DyLight 680 are three commonly utilized fluorescent dyes. This guide provides an objective comparison of their performance characteristics, supported by key spectral and photophysical data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Key Performance Metrics: A Quantitative Comparison

The intrinsic brightness and spectral characteristics of a fluorophore are critical determinants of its suitability for various experimental setups. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and quantum yield.

PropertySulfo-Cyanine5.5Alexa Fluor 680DyLight 680
Excitation Maximum (nm) ~673 - 675~679 - 682~682 - 692
Emission Maximum (nm) ~691 - 694~702 - 715~712 - 715
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 211,000~183,000~140,000
Quantum Yield ~0.21~0.36Not specified
Spectrally Similar Dyes Alexa Fluor 680, DyLight 680, Cy5.5Sulfo-Cyanine5.5, DyLight 680, Cy5.5Alexa Fluor 680, Sulfo-Cyanine5.5, Cy5.5

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent environment.

Based on the available data, Alexa Fluor 680 exhibits the highest quantum yield, suggesting a greater efficiency in converting absorbed light into emitted fluorescence.[1][2] Sulfo-Cyanine5.5, on the other hand, boasts a very high molar extinction coefficient, indicating a strong ability to absorb light.[3][4] DyLight 680's molar extinction coefficient is lower than the other two.[5][6] The brightness of these dyes in practical applications will be a function of these two parameters.

Performance in Application: Brightness and Photostability

While spectral properties provide a foundational understanding, the performance of these dyes in real-world applications is the ultimate measure of their utility.

  • Brightness: In comparative studies, Alexa Fluor dyes are often reported to be significantly brighter and more photostable than their Cy dye counterparts.[7] For instance, protein conjugates of Alexa Fluor dyes have been shown to be more fluorescent than those of Cy dyes, especially at high degrees of labeling.[7] Some sources suggest that DyLight dyes can exhibit higher fluorescence intensity than Alexa Fluor or CyDyes in certain applications.[8]

Experimental Workflow and Methodologies

A typical experimental workflow for immunofluorescence using any of these three dyes would follow a similar logical progression. The choice of dye will not fundamentally alter the protocol, but may influence incubation times and imaging settings due to differences in brightness and photostability.

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Cell Culture/Tissue Sectioning fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA/Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing1 Washing Steps primary_ab->washing1 secondary_ab Secondary Antibody Incubation (conjugated to Sulfo-Cyanine5.5, Alexa Fluor 680, or DyLight 680) washing1->secondary_ab washing2 Washing Steps secondary_ab->washing2 mounting Mounting with Antifade Reagent washing2->mounting imaging Fluorescence Microscopy/Imaging System mounting->imaging analysis Image Analysis imaging->analysis

Fig. 1: Generalized Immunofluorescence Workflow
Detailed Experimental Protocol: Immunofluorescence Staining

This protocol provides a general framework. Optimal conditions for specific antibodies and cell types should be determined empirically.

  • Cell/Tissue Preparation:

    • Culture cells on coverslips or prepare cryostat/paraffin-embedded tissue sections.

    • Wash briefly with Phosphate Buffered Saline (PBS).

  • Fixation:

    • Incubate in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween 20 (PBST) for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody (conjugated with Sulfo-Cyanine5.5, Alexa Fluor 680, or DyLight 680) in the blocking buffer. Protect the antibody from light from this point forward.

    • Incubate the samples for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash three times with PBST for 5-10 minutes each in the dark.

    • Perform a final wash with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope or imaging system equipped with appropriate filters and a laser line for the near-infrared spectrum (e.g., 633 nm, 640 nm, or 647 nm).

Logical Comparison of Dye Characteristics

To summarize the key decision-making factors, the following diagram illustrates the logical relationships between the dye properties and their implications for experimental design.

G cluster_dyes Fluorophore Selection cluster_properties Key Properties cluster_applications Application Considerations sulfo_cy5_5 Sulfo-Cyanine5.5 brightness Brightness sulfo_cy5_5->brightness High Extinction Coeff. cost Cost-Effectiveness sulfo_cy5_5->cost Often a cost-effective alternative af680 Alexa Fluor 680 af680->brightness High Quantum Yield photostability Photostability af680->photostability Generally Superior dl680 DyLight 680 dl680->brightness high_sensitivity High Sensitivity Detection brightness->high_sensitivity long_imaging Long-term Imaging/ Time-lapse photostability->long_imaging routine_staining Routine Staining cost->routine_staining

Fig. 2: Decision Framework for Dye Selection

Conclusion

The choice between Sulfo-Cyanine5.5, Alexa Fluor 680, and DyLight 680 will depend on the specific requirements of the experiment.

  • Alexa Fluor 680 is an excellent choice for applications that demand the highest brightness and photostability, such as confocal microscopy and single-molecule studies.[7][11]

  • Sulfo-Cyanine5.5 offers a bright and often more cost-effective alternative, making it suitable for a wide range of applications, including western blotting, flow cytometry, and fluorescence microscopy.[3][12] Its high water solubility is also an advantage.[3]

  • DyLight 680 is another viable alternative, and while its molar extinction coefficient is lower, it is reported to perform well in various applications and can be a suitable choice for many standard imaging protocols.[5][8]

Ultimately, for novel or particularly sensitive experimental systems, it is recommended to empirically test and validate the performance of each dye to determine the optimal choice for achieving the desired results.

References

Sulfonated Cyanine Dyes: A Superior Choice for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and drug development, the precise labeling of biomolecules is paramount for accurate detection and analysis. Cyanine (B1664457) dyes, a class of synthetic fluorescent molecules, have become indispensable tools for this purpose, offering bright and stable fluorescence.[1][2] Within this family of dyes, sulfonated cyanine dyes have emerged as a superior alternative for bioconjugation, addressing key limitations of their non-sulfonated counterparts. This guide provides an objective comparison of sulfonated cyanine dyes with other alternatives, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

The primary advantage of sulfonated cyanine dyes lies in the incorporation of one or more sulfonate (-SO₃⁻) groups into the dye's molecular structure.[3] These negatively charged moieties impart exceptional water solubility, a critical factor when working with sensitive biological molecules in aqueous environments.[1][2][3][] This enhanced solubility mitigates the need for organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are often required to dissolve non-sulfonated cyanine dyes and can potentially denature proteins or interfere with biological assays.[1][2][5][6][7]

Performance Comparison: Sulfonated vs. Non-Sulfonated Cyanine Dyes

The addition of sulfonate groups not only improves solubility but also reduces the tendency of the dye molecules to aggregate.[2][5][8] Dye aggregation can lead to fluorescence quenching and inaccurate quantification, thereby compromising experimental results.[9][10] By minimizing aggregation, sulfonated cyanine dyes ensure a more reliable and reproducible labeling process.[1]

While the spectral properties of sulfonated and non-sulfonated cyanine dyes are nearly identical, the practical advantages of sulfonation become evident during the bioconjugation workflow and subsequent purification steps.[2][5][6][7][8]

Quantitative Data Summary
PropertySulfonated Cyanine DyesNon-Sulfonated Cyanine DyesKey Advantage of Sulfonation
Water Solubility HighLowEliminates the need for organic co-solvents, simplifying protocols and protecting sensitive biomolecules.[1][2][3][]
Aggregation LowProne to aggregationReduces fluorescence quenching and ensures more accurate and reliable results.[1][2][5][8]
Labeling Protocol Simplified, direct labeling in aqueous buffersRequires dissolution in organic co-solvents (DMF/DMSO) prior to addition to the aqueous reaction mixture.[1][5][6][7]More straightforward and less harsh on biomolecules.[1]
Purification Compatible with dialysis against aqueous buffers for efficient removal of unreacted dye.[5][6][7][8]Dialysis against aqueous buffers is less efficient for removing unreacted dye.[5][6][7][8]Easier and more effective removal of contaminants.
Spectral Properties Comparison: Sulfo-Cy vs. Cy Dyes
DyeFormExcitation (nm)Emission (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cy3 Sulfo554568~150,000~0.10
Non-Sulfo550570~150,000~0.07
Cy5 Sulfo650669~250,000~0.27
Non-Sulfo650670~250,000~0.16
Cy7 Sulfo754778~250,000~0.12
Non-Sulfo750773~250,000~0.20

Data is approximate and can vary slightly between different manufacturers and measurement conditions.[6]

Experimental Protocols

Key Experiment: Antibody Labeling with a Sulfonated Cyanine Dye NHS Ester

This protocol describes the general procedure for conjugating a sulfonated cyanine dye N-hydroxysuccinimidyl (NHS) ester to an antibody.

Materials:

  • Antibody solution (e.g., 1 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Sulfonated Cyanine Dye NHS Ester (e.g., Sulfo-Cy5 NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or water (depending on dye solubility)

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the antibody for reaction with the NHS ester.[11]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the sulfonated cyanine dye NHS ester in water or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized for each specific application, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute will be the dye-labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelength of the dye and at 280 nm (for the protein). The DOL can be calculated using the following formula:

    DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

    • A_280 is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Visualizing the Advantages and Workflow

The following diagrams illustrate the streamlined workflow of bioconjugation with sulfonated cyanine dyes and highlight their key advantages over non-sulfonated alternatives.

Bioconjugation_Workflow cluster_sulfo Sulfonated Cyanine Dyes cluster_nonsulfo Non-Sulfonated Cyanine Dyes sulfo_dye Sulfonated Dye (in aqueous buffer) sulfo_reaction Direct Conjugation in Aqueous Buffer sulfo_dye->sulfo_reaction sulfo_biomolecule Biomolecule (in aqueous buffer) sulfo_biomolecule->sulfo_reaction sulfo_purification Purification (e.g., Dialysis) sulfo_reaction->sulfo_purification sulfo_conjugate Final Conjugate sulfo_purification->sulfo_conjugate nonsulfo_dye Non-Sulfonated Dye nonsulfo_dmso Dissolve in Organic Solvent (DMSO/DMF) nonsulfo_dye->nonsulfo_dmso nonsulfo_reaction Conjugation with Organic Co-solvent nonsulfo_dmso->nonsulfo_reaction nonsulfo_biomolecule Biomolecule (in aqueous buffer) nonsulfo_biomolecule->nonsulfo_reaction nonsulfo_purification Purification (e.g., Chromatography) nonsulfo_reaction->nonsulfo_purification nonsulfo_conjugate Final Conjugate nonsulfo_purification->nonsulfo_conjugate Advantages_Sulfonated_Dyes center_node Sulfonated Cyanine Dyes advantage1 High Water Solubility center_node->advantage1 advantage2 Reduced Aggregation center_node->advantage2 advantage3 Simplified Labeling Protocols center_node->advantage3 advantage4 Improved Purification Efficiency center_node->advantage4 consequence1 No Organic Co-solvents Needed advantage1->consequence1 consequence2 Higher & More Stable Fluorescence Signal advantage2->consequence2 consequence3 Gentler on Biomolecules advantage3->consequence3 consequence4 Cleaner Final Product advantage4->consequence4

References

Validating Sulfo-Cyanine5.5 Conjugate Purity: A Comparative Guide to SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of protein conjugates is a critical step in producing reliable and reproducible results. When proteins are labeled with fluorescent dyes like Sulfo-Cyanine5.5, it is essential to verify the successful conjugation and assess the purity of the final product. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible and fundamental technique for this purpose. This guide provides a comprehensive comparison of SDS-PAGE with alternative methods for validating Sulfo-Cyanine5.5 conjugate purity, supported by experimental protocols and data presentation.

Assessing Conjugate Purity with SDS-PAGE

SDS-PAGE separates proteins based on their molecular weight.[1] The anionic detergent SDS denatures proteins, imparting a uniform negative charge and linearizing the polypeptide chains.[2] This ensures that during electrophoresis, the migration of proteins through the polyacrylamide gel is primarily dependent on their size.[2]

A successful conjugation of Sulfo-Cyanine5.5 to a protein will result in an increase in the molecule's overall molecular weight. This change is readily observable on an SDS-PAGE gel. The conjugated protein will appear as a distinct band that migrates slower than the unconjugated protein.[2] The presence of this higher molecular weight band is the primary evidence of a successful conjugation reaction.

Visualizing the Results

There are two primary methods to visualize the protein bands on the gel after electrophoresis:

  • Coomassie Brilliant Blue Staining: This is a common method that stains all proteins on the gel, allowing for the visualization of both the conjugated and any remaining unconjugated protein.[3]

  • In-Gel Fluorescence Scanning: This method specifically detects the Sulfo-Cyanine5.5 dye. A fluorescent gel scanner excites the dye at its excitation wavelength (~675 nm), and the emitted fluorescence (~694 nm) is captured. This allows for the direct visualization of only the successfully conjugated protein.

A combination of both methods provides a comprehensive assessment of the conjugation efficiency and purity.

Quantitative Analysis of Conjugation Efficiency

Densitometry is a technique used to quantify the relative amount of protein in each band on an SDS-PAGE gel.[4][5] By measuring the intensity of the bands corresponding to the unconjugated and conjugated protein, the efficiency of the conjugation reaction can be estimated.[6]

Table 1: Example Densitometry Analysis of a Sulfo-Cyanine5.5 Conjugation Reaction

Lane DescriptionBand Molecular Weight (kDa)Coomassie Stain Intensity (Arbitrary Units)In-Gel Fluorescence Intensity (Arbitrary Units)
Unconjugated Protein5095000
Conjugation Reaction5015000
~5280009800

Note: The molecular weight of the conjugate will be the sum of the protein and the Sulfo-Cyanine5.5 dye (approximately 1 kDa). The actual migration may vary slightly.

Experimental Protocols

Protein Conjugation with Sulfo-Cyanine5.5 NHS Ester

This protocol is a general guideline for labeling a protein with an amine-reactive Sulfo-Cyanine5.5 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dye solution to the protein solution at a molar ratio of dye-to-protein typically ranging from 5:1 to 20:1. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction will contain the labeled protein.

SDS-PAGE Analysis of Sulfo-Cyanine5.5 Conjugate

Materials:

  • Polyacrylamide gels (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • Sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

  • Molecular weight markers

  • Coomassie Brilliant Blue stain and destaining solution

  • Fluorescence gel scanner

Procedure:

  • Sample Preparation:

    • Unconjugated Control: Mix the unconjugated protein with sample loading buffer.

    • Conjugated Sample: Mix the purified Sulfo-Cyanine5.5 conjugate with sample loading buffer.

    • Important: To preserve the fluorescence of the Sulfo-Cyanine5.5 dye, do not boil the samples . Instead, incubate at 70°C for 10 minutes.

  • Gel Electrophoresis:

    • Load the molecular weight markers, unconjugated protein control, and the conjugated protein sample into separate wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • In-Gel Fluorescence Scanning:

    • Carefully remove the gel from the cassette and rinse with deionized water.

    • Place the gel on a fluorescence scanner and image using an appropriate excitation laser (e.g., 670 nm) and emission filter (e.g., 695 nm).

  • Coomassie Staining:

    • After fluorescence scanning, stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Image Analysis:

    • Image the Coomassie-stained gel.

    • Perform densitometry analysis on both the fluorescent and Coomassie-stained gel images to quantify the band intensities.

Comparison with Alternative Methods

While SDS-PAGE is a powerful and accessible technique, other methods can provide complementary information for a more comprehensive analysis of Sulfo-Cyanine5.5 conjugates.

Table 2: Comparison of Analytical Methods for Sulfo-Cyanine5.5 Conjugate Purity

TechniquePrincipleAdvantagesDisadvantages
SDS-PAGE Separation of denatured proteins by molecular weight.Simple, rapid, inexpensive, widely available. Good for initial assessment of conjugation success and purity.Denaturing conditions; provides an estimate of molecular weight; may not resolve species with small mass differences.
Size Exclusion Chromatography (SEC) Separation of molecules in their native state based on hydrodynamic radius.Non-denaturing; provides information on aggregation and can be used for purification.Lower resolution than SDS-PAGE; potential for protein-column interactions.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides precise molecular weight of the conjugate and can determine the degree of labeling (dye-to-protein ratio).Higher cost and complexity; requires specialized equipment and expertise.
Capillary Gel Electrophoresis (CGE) Automated, high-resolution separation of proteins in a capillary.High throughput, faster run times, and automated data analysis.Higher initial equipment cost; serial analysis can make direct lane-to-lane comparison difficult.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Purity Analysis protein Protein reaction Conjugation Reaction protein->reaction dye Sulfo-Cy5.5 NHS Ester dye->reaction purification Purification (SEC) reaction->purification conjugate Purified Conjugate purification->conjugate sds_page SDS-PAGE conjugate->sds_page fluorescence_scan In-Gel Fluorescence Scan sds_page->fluorescence_scan coomassie_stain Coomassie Staining sds_page->coomassie_stain data_analysis Densitometry & Purity Assessment fluorescence_scan->data_analysis coomassie_stain->data_analysis

Caption: Experimental workflow for Sulfo-Cyanine5.5 conjugation and purity validation.

logical_relationship cluster_primary Primary Validation cluster_complementary Complementary & Advanced Analysis sds_page SDS-PAGE (Purity & MW Shift) sec SEC (Aggregation & Native Size) sds_page->sec Confirms native state ms Mass Spectrometry (Precise Mass & DoL) sds_page->ms Provides precise data cge CGE (High-Throughput Purity) sds_page->cge Automated alternative

Caption: Relationship between SDS-PAGE and alternative analytical methods.

References

Mass Spectrometry Analysis of Sulfo-Cyanine5.5 Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cyanine5.5 for peptide labeling in mass spectrometry-based applications. We will delve into the properties of Sulfo-Cyanine5.5, compare it with alternative fluorescent dyes, and provide detailed experimental protocols and considerations for its use in mass spectrometry workflows. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a labeling strategy for their specific research needs.

Introduction to Fluorescent Labeling for Mass Spectrometry

Fluorescent labeling of peptides is a powerful technique used in various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[1] In the context of mass spectrometry, fluorescent labels can aid in the detection and quantification of peptides, particularly in complex biological samples. The choice of fluorescent dye can significantly impact the outcome of an experiment, influencing factors such as ionization efficiency, fragmentation patterns, and overall sensitivity of the mass spectrometric analysis.

Sulfo-Cyanine5.5 is a water-soluble, near-infrared fluorescent dye that is commonly used for labeling peptides and proteins.[2][3] Its favorable spectral properties and water solubility make it an attractive candidate for biological applications. However, a thorough understanding of its performance in mass spectrometry compared to other available dyes is crucial for optimal experimental design.

Properties of Sulfo-Cyanine5.5

Sulfo-Cyanine5.5 belongs to the cyanine (B1664457) dye family and is characterized by its pentamethine chain, which is responsible for its near-infrared fluorescence. Key properties include:

  • High Water Solubility: The presence of sulfonate groups enhances its solubility in aqueous buffers, which is advantageous for labeling reactions with biological molecules.[3]

  • Reactive Forms: It is commonly available as an N-hydroxysuccinimide (NHS) ester for labeling primary amines (e.g., the N-terminus of a peptide or the side chain of lysine) or as a maleimide (B117702) for labeling thiols (e.g., the side chain of cysteine).[4]

  • Spectral Properties: It exhibits a maximum absorption around 675 nm and a maximum emission around 694 nm, placing it in the near-infrared spectrum, which can minimize background fluorescence from biological samples.

  • High Extinction Coefficient: Sulfo-Cyanine5.5 has a high molar extinction coefficient, contributing to its bright fluorescence.[3]

Comparison with Alternative Dyes

While Sulfo-Cyanine5.5 offers several advantages, a variety of other fluorescent dyes are also available for peptide labeling. The choice of dye will depend on the specific application, the instrumentation available, and the properties of the peptide being studied.

Dye FamilyCommon Reactive FormsKey Characteristics for Mass Spectrometry
Sulfo-Cyanine Dyes (e.g., Sulfo-Cy5.5) NHS ester, MaleimideHigh water solubility, potential for in-source fragmentation, may affect peptide ionization.
ATTO Dyes (e.g., ATTO 647N) NHS ester, MaleimideHigh photostability and brightness, often used in single-molecule studies. Their fragmentation in MS needs to be considered.
Alexa Fluor Dyes (e.g., Alexa Fluor 647) NHS ester, MaleimideHigh photostability and quantum yield, good water solubility. Similar to other large dye molecules, they can influence peptide fragmentation.
Fluorescein (e.g., FITC, FAM) NHS ester, IsothiocyanateWell-established dyes, but can be pH-sensitive and less photostable than modern dyes. Partial fragmentation of the FITC group during MALDI-TOF ionization has been observed.[5]
Rhodamine (e.g., TAMRA) NHS esterGood photostability, but can be more hydrophobic than sulfonated dyes, potentially affecting peptide solubility and chromatographic behavior.
Isotope-Coded Affinity Tags (ICAT, iTRAQ) Thiol-reactive (ICAT), Amine-reactive (iTRAQ)Not fluorescent, but are isobaric or isotopic mass tags specifically designed for quantitative mass spectrometry.[6]

Qualitative Comparison for Mass Spectrometry:

  • Ionization Efficiency: The addition of a large, charged molecule like a fluorescent dye can impact the ionization efficiency of a peptide in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). While some studies suggest that both labeled and unlabeled peptides can be detected, others indicate that labeled peptides may be detected less efficiently, particularly in MS/MS mode.[7] The high charge and potential for gas-phase protonation of the dye itself can either suppress or, in some cases, enhance the signal of the peptide.

  • Fragmentation: Fluorescent dyes can undergo fragmentation during collision-induced dissociation (CID) in MS/MS analysis. This can lead to the generation of signature reporter ions from the dye, which can be useful for identification but may also complicate the peptide backbone fragmentation spectrum, making de novo sequencing more challenging.[8][9] The stability of the dye under MS/MS conditions is a critical factor. Non-sulfonated Cyanine dyes have shown tolerance towards strong acids like TFA, which is relevant for peptide synthesis and purification workflows.[10]

  • Hydrophobicity: The hydrophobicity of the dye can alter the chromatographic retention time of the labeled peptide, which needs to be considered when developing analytical methods. Highly water-soluble dyes like Sulfo-Cyanine5.5 are generally preferred to minimize issues with peptide aggregation and to ensure compatibility with reversed-phase liquid chromatography.

Experimental Protocols

Peptide Labeling with Sulfo-Cyanine5.5 NHS Ester

This protocol provides a general guideline for labeling a peptide with a primary amine.

Materials:

  • Peptide with a free primary amine (N-terminus or lysine (B10760008) side chain)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., C18 solid-phase extraction (SPE) cartridge or size-exclusion chromatography)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the peptide solution at a molar ratio of 2-5 moles of dye per mole of peptide. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the labeled peptide from excess dye and reaction byproducts using a C18 SPE cartridge, HPLC, or size-exclusion chromatography.

  • Verification: Confirm the labeling and purity of the peptide by mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.

Mass Spectrometry Analysis of Labeled Peptides

This is a general workflow for the analysis of fluorescently labeled peptides. Specific parameters will need to be optimized for the instrument and the specific peptide.

Sample Preparation:

  • Resuspend: Resuspend the purified, labeled peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile/0.1% formic acid for ESI).

  • Dilution: Dilute the sample to an appropriate concentration for analysis (typically in the low femtomole to low picomole range).

Mass Spectrometry Parameters (Example for ESI-MS/MS):

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Scan Range (MS1): m/z 300 - 2000

  • Isolation Width (MS2): 1-2 Th

  • Collision Energy (CID): This is a critical parameter to optimize. Start with a normalized collision energy of 25-35% and adjust to achieve good fragmentation of the peptide backbone while minimizing excessive fragmentation of the dye.

  • Resolution: Use high resolution to accurately determine the mass of the precursor and fragment ions.

Visualizations

Experimental Workflow

experimental_workflow Peptide Peptide Solution (pH 8.0-8.5) Labeling Labeling Reaction (1-2 hours, RT, dark) Peptide->Labeling Dye Sulfo-Cyanine5.5 NHS Ester in DMSO Dye->Labeling Quenching Quenching (Tris buffer) Labeling->Quenching Purification Purification (SPE or HPLC) Quenching->Purification Analysis Mass Spectrometry (LC-MS/MS) Purification->Analysis Data Data Analysis Analysis->Data

Caption: Experimental workflow for labeling peptides with Sulfo-Cyanine5.5 and subsequent mass spectrometry analysis.

Signaling Pathway Example: Kinase Activity Assay

kinase_pathway cluster_assay Kinase Activity Assay cluster_pathway Upstream Signaling Kinase Active Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Peptide Substrate (Labeled with Sulfo-Cy5.5) Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Phospho_Substrate Phosphorylated Peptide (Labeled with Sulfo-Cy5.5) Phosphorylation->Phospho_Substrate MS_Analysis MS Analysis (Detect mass shift) Phospho_Substrate->MS_Analysis Signal External Signal Receptor Receptor Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Upstream_Kinase->Kinase

Caption: Use of a Sulfo-Cyanine5.5 labeled peptide as a substrate in a kinase activity assay monitored by mass spectrometry.

References

Measuring the Fluorescence Quantum Yield of Sulfo-Cyanine5.5 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent label is a critical step in ensuring the sensitivity and accuracy of fluorescence-based assays. Sulfo-Cyanine5.5 is a popular near-infrared (NIR) dye valued for its high molar extinction coefficient and good water solubility.[] This guide provides a comparative analysis of the fluorescence quantum yield of Sulfo-Cyanine5.5 and other commonly used NIR dyes, supported by experimental data and a detailed protocol for its measurement.

The fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter for evaluating the performance of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield contributes to a brighter fluorescent signal, which is crucial for applications requiring high sensitivity.

Comparative Analysis of Near-Infrared Dyes

The selection of a fluorescent dye for conjugation to biomolecules depends on various factors, including its quantum yield, absorption and emission spectra, photostability, and water solubility. The following table summarizes the fluorescence quantum yields of Sulfo-Cyanine5.5 and several alternative NIR dyes commonly used in biological research.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Notes
Sulfo-Cyanine5.5~675~694~0.21~250,000Good water solubility.
Alexa Fluor 6806797020.36184,000Bright and photostable.[2][3][4][5]
DyLight 680692712Not specified140,000Spectrally similar to Alexa Fluor 680.[6]
IRDye 800CW774789~0.12 (conjugated to HSA)~242,000Used in in-vivo imaging.[7]
Cy7~750~773~0.3Not specifiedSuitable for in-vivo imaging due to its long emission wavelength.[][8]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield of a sample is the comparative method.[9][10][11][12] This technique involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield.

Materials and Equipment
  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample (e.g., a well-characterized dye)

  • Solvent (spectroscopic grade)

Step-by-Step Procedure
  • Standard and Sample Preparation:

    • Prepare a stock solution of the fluorescence standard and the Sulfo-Cyanine5.5 conjugate in the same solvent.

    • Prepare a series of dilutions of both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of the resulting linear fit for each plot is the gradient (Grad).

  • Quantum Yield Calculation:

    • The fluorescence quantum yield of the sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow prep Prepare Standard & Sample (Dilution Series) abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs Same excitation wavelength fluor Measure Fluorescence (Spectrofluorometer) abs->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate Determine Gradients (Grad_X, Grad_ST)

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Signaling Pathway of Fluorescence

The process of fluorescence can be visualized as a simplified signaling pathway, as depicted in the Jablonski diagram.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-radiative Decay S1->S1 Vibrational Relaxation

References

Control Experiments for Sulfo-Cyanine5.5 Labeling Specificity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments to ensure the specificity of Sulfo-Cyanine5.5 labeling in biological research. We will explore methodologies to validate that the observed fluorescence signal originates specifically from the intended target and not from non-specific interactions. This guide also presents a comparison with an alternative fluorescent dye, Alexa Fluor 647, and includes detailed experimental protocols and data interpretation.

Introduction to Sulfo-Cyanine5.5 and Labeling Specificity

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2] Its NHS ester derivative readily reacts with primary amines on target molecules to form stable covalent bonds.[1] While powerful, it is crucial to verify the specificity of this labeling to avoid misleading results arising from non-specific binding of the dye to unintended cellular components or surfaces.[3][4] Non-specific binding can be particularly problematic in applications like immunofluorescence and flow cytometry, where it can lead to high background signals and false positives.[4][5]

Core Control Experiments

To ensure the specificity of Sulfo-Cyanine5.5 labeling, a series of control experiments should be performed. These controls are designed to identify and minimize sources of non-specific signal.

Blocking Experiment

Objective: To prevent non-specific binding of the Sulfo-Cy5.5-conjugated molecule by pre-incubating the sample with a blocking agent.

Principle: Blocking agents, such as bovine serum albumin (BSA) or normal serum from the secondary antibody's host species, occupy potential non-specific binding sites on the sample, thereby reducing the chances of the fluorescent conjugate binding randomly.[3]

Competition Assay

Objective: To demonstrate the specificity of the labeled molecule for its target by competing for binding with an excess of the unlabeled molecule.

Principle: If the binding of the Sulfo-Cy5.5-labeled molecule is specific, its signal will be significantly reduced in the presence of a high concentration of the unlabeled molecule, as both will compete for the same binding sites on the target.[6][7][8]

"Free Dye" Control

Objective: To assess the extent of non-specific binding of the unconjugated Sulfo-Cyanine5.5 dye itself.

Principle: Incubating the sample with the free Sulfo-Cy5.5 dye (not conjugated to a targeting molecule) helps to determine if the dye alone contributes to the background signal. This is a critical control to distinguish between specific target labeling and general dye stickiness.

Comparison with an Alternative Dye: Alexa Fluor 647

Alexa Fluor 647 is another popular far-red fluorescent dye often used as an alternative to Cy5 dyes. Studies have suggested that Alexa Fluor dyes can be more photostable and less prone to the formation of dye aggregates that can lead to fluorescence quenching compared to their Cy dye counterparts.[9]

Data Presentation: Expected Outcomes

The following tables summarize the expected outcomes from the control experiments, comparing the performance of Sulfo-Cyanine5.5 with and without controls, and against Alexa Fluor 647.

Experiment Condition Expected Sulfo-Cy5.5 Signal Interpretation
Primary Labeling Standard ProtocolHighTarget is labeled.
Blocking Experiment With Blocking AgentReduced Background, Specific Signal RemainsBlocking agent effectively reduces non-specific binding.
Competition Assay + Unlabeled CompetitorSignificantly ReducedBinding of the labeled molecule is specific to the target.
"Free Dye" Control Free Sulfo-Cy5.5 DyeLow / No SignalThe dye itself does not exhibit significant non-specific binding.
Comparative Dye Performance Sulfo-Cyanine5.5 Alexa Fluor 647 Key Considerations
Brightness HighHighBoth are bright dyes suitable for most applications.[]
Photostability GoodExcellentAlexa Fluor 647 may be more suitable for long-term imaging.[9]
Non-Specific Binding Can occur, especially to monocytes/macrophages.[4][5]Generally lower non-specific binding reported.[9]Specific blocking buffers may be required for Sulfo-Cy5.5 in certain cell types.[5]
Cost Generally more cost-effective.Generally more expensive.Budgetary constraints may influence dye selection.

Experimental Protocols

Protocol 1: Immunofluorescence Staining with Blocking

This protocol describes a general workflow for immunofluorescent staining of cultured cells using a Sulfo-Cy5.5 conjugated secondary antibody, incorporating a blocking step.[11][12][13]

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5.5 conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the staining using a fluorescence microscope with the appropriate filter set for Sulfo-Cy5.5.

Protocol 2: Competition Assay for a Labeled Ligand

This protocol outlines a competition assay to verify the specific binding of a Sulfo-Cy5.5 labeled ligand to its receptor on the cell surface.[6][7]

  • Cell Preparation:

    • Prepare a single-cell suspension of the target cells.

  • Competition Reaction:

    • In a series of tubes, add the cells.

    • To the "competition" tubes, add a 100-fold molar excess of the unlabeled ligand and incubate for 30 minutes at 4°C.

    • To all tubes (including "no competitor" controls), add the Sulfo-Cy5.5 labeled ligand at its optimal concentration.

    • Incubate all tubes for 1 hour at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with cold PBS to remove unbound ligand.

  • Analysis:

    • Analyze the cell-associated fluorescence using a flow cytometer or a fluorescence plate reader. A significant decrease in fluorescence in the "competition" tubes compared to the "no competitor" controls indicates specific binding.

Protocol 3: "Free Dye" Control
  • Sample Preparation:

    • Prepare your cells or tissue sample as you would for your primary experiment (e.g., fixed and permeabilized cells on a coverslip).

  • Incubation with Free Dye:

    • Prepare a solution of unconjugated Sulfo-Cyanine5.5 NHS ester at the same molar concentration as your labeled conjugate.

    • Incubate the sample with the free dye solution for the same duration and under the same conditions as your primary labeling experiment.

  • Washing and Imaging:

    • Wash the sample extensively using the same washing protocol as your primary experiment.

    • Image the sample using the same settings as your primary experiment. The absence of a significant signal indicates low non-specific binding of the dye itself.

Visualizing Experimental Workflows

The following diagrams illustrate the principles of the control experiments.

Blocking_Experiment cluster_0 Without Blocking cluster_1 With Blocking Unblocked_Cell Cell with Non-Specific Binding Sites Non_Specific_Binding Non-Specific Binding Unblocked_Cell->Non_Specific_Binding Specific_Binding Specific Binding Unblocked_Cell->Specific_Binding Labeled_Molecule Sulfo-Cy5.5-Conjugate Labeled_Molecule->Unblocked_Cell Binds Specifically and Non-Specifically Blocked_Cell Cell with Blocked Non-Specific Sites Specific_Binding_2 Specific Binding Blocked_Cell->Specific_Binding_2 Blocking_Agent Blocking Agent Blocking_Agent->Blocked_Cell Occupies Non-Specific Sites Labeled_Molecule_2 Sulfo-Cy5.5-Conjugate Labeled_Molecule_2->Blocked_Cell Binds Specifically

Caption: Workflow of a blocking experiment to reduce non-specific binding.

Competition_Assay cluster_0 Without Competitor cluster_1 With Competitor Target_Receptor Target Receptor Labeled_Ligand Sulfo-Cy5.5-Labeled Ligand Unlabeled_Ligand Unlabeled Ligand (Excess) Binding_Site Binding Site Labeled_Ligand_1 Sulfo-Cy5.5-Labeled Ligand Target_Receptor_1 Target Receptor Labeled_Ligand_1->Target_Receptor_1 Binds High_Signal High Fluorescence Signal Target_Receptor_1->High_Signal Labeled_Ligand_2 Sulfo-Cy5.5-Labeled Ligand Target_Receptor_2 Target Receptor Labeled_Ligand_2->Target_Receptor_2 Binding Inhibited Unlabeled_Ligand_2 Unlabeled Ligand (Excess) Unlabeled_Ligand_2->Target_Receptor_2 Competes for Binding Low_Signal Low Fluorescence Signal Target_Receptor_2->Low_Signal

Caption: Principle of a competition assay to demonstrate binding specificity.

Free_Dye_Control cluster_0 Primary Experiment cluster_1 Free Dye Control Cell Cell Labeled_Conjugate Sulfo-Cy5.5-Conjugate Free_Dye Free Sulfo-Cy5.5 Dye Specific_Signal Specific Signal Non_Specific_Signal Non-Specific Signal No_Signal No/Low Signal Labeled_Conjugate_1 Sulfo-Cy5.5-Conjugate Cell_1 Cell Labeled_Conjugate_1->Cell_1 Signal_1 Observed Signal Cell_1->Signal_1 Free_Dye_2 Free Sulfo-Cy5.5 Dye Cell_2 Cell Free_Dye_2->Cell_2 No_Signal_2 No/Low Signal Cell_2->No_Signal_2

Caption: Comparison between a primary experiment and a free dye control.

References

The Enduring Glow: A Comparative Guide to the Long-Term Storage Stability of Sulfo-Cyanine5.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled conjugates is paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of the storage stability of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) conjugates against its common near-infrared (NIR) alternatives, supported by available experimental data and detailed protocols for assessing stability.

Sulfo-Cy5.5, a water-soluble and bright NIR fluorophore, is a popular choice for labeling biomolecules such as antibodies and proteins for a variety of applications, including in vivo imaging and flow cytometry. However, the stability of these conjugates during storage is a critical factor that can influence experimental results over time. Degradation of the dye or the conjugate can lead to a loss of fluorescence, altered binding affinity, and the formation of aggregates, all ofwhich can compromise data integrity.

Performance Under Pressure: A Comparative Analysis of Long-Term Stability

While direct head-to-head, long-term storage stability studies under identical conditions are limited in publicly available literature, we can draw meaningful comparisons from existing data on Sulfo-Cy5.5 and its spectral counterparts, Alexa Fluor 680 and IRDye 800CW.

Key Stability-Influencing Factors:

Several factors are known to impact the stability of cyanine (B1664457) dye conjugates in storage:

  • Temperature: Lower temperatures, typically -20°C or -80°C, are consistently recommended for long-term storage to slow down chemical degradation and aggregation.[1][2]

  • Light: Exposure to light, especially UV light, can cause photodegradation of the fluorescent dye. Therefore, storage in the dark is crucial.[2][3]

  • Moisture: Hydrolysis can be a concern, particularly for reactive dyes and their conjugates. Storage in a desiccated environment is recommended.[2][3]

  • Storage Buffer: The composition of the storage buffer can significantly impact stability. For instance, phosphate-buffered saline (PBS) can undergo pH shifts and salt precipitation upon freezing, potentially damaging the conjugate. Histidine-sucrose buffers are often considered a more stable alternative for cryostorage.

  • Lyophilization: Freeze-drying can be an effective method for long-term preservation, as it removes water, a key component in many degradation pathways.[4][5]

Quantitative Stability Data Summary:

The following tables summarize available data on the long-term stability of antibody-dye conjugates. It is important to note that these results are from different studies and direct comparisons should be made with caution.

Table 1: Long-Term Stability of an IRDye 800CW Antibody Conjugate [6][7][8]

Timepoint (Months)Storage ConditionsMonomer Purity (HPLC-SEC)Free Dye (%)Dye-to-Protein RatioProtein Concentration (mg/mL)
02-8°C, protected from light≥90%≤15%1-35 ± 0.5
32-8°C, protected from lightMeets specificationMeets specificationMeets specificationMeets specification
62-8°C, protected from lightMeets specificationMeets specificationMeets specificationMeets specification
122-8°C, protected from lightMeets specificationMeets specificationMeets specificationMeets specification
182-8°C, protected from lightMeets specificationMeets specificationMeets specificationMeets specification
242-8°C, protected from lightMeets specificationMeets specificationMeets specificationMeets specification
302-8°C, protected from lightMeets specificationMeets specificationMeets specificationMeets specification
362-8°C, protected from lightMeets specificationMeets specificationMeets specificationMeets specification
422-8°C, protected from lightMeets specificationMeets specificationMeets specification5.53 (Out of Specification)
542-8°C, protected from lightMeets specificationMeets specificationMeets specification5.59 (Out of Specification)

This study on a panitumumab-IRDye800CW conjugate demonstrates excellent stability for over three years, with minor changes in protein concentration observed at later time points, likely due to aggregation.

Table 2: General Storage Recommendations and Reported Stability for Sulfo-Cy5.5 and Alexa Fluor 680 Conjugates

DyeRecommended StorageReported StabilityKey Considerations
Sulfo-Cy5.5 -20°C or -80°C, in the dark, desiccated.[1][2][3] Can be transported at room temperature for up to 3 weeks.[2][3]Stock solutions at -80°C are stable for up to 2 years, and at -20°C for 1 year.[1] Lyophilized conjugates can be stable for several years.Prone to photobleaching. Susceptible to oxidation.
Alexa Fluor 680 -20°C, in the dark.Generally considered more photostable than Cy5.5.[9][10] Conjugates are reported to be highly stable.Spectrally similar to Sulfo-Cy5.5.[9][10]
IRDye 800CW -20°C, in the dark, desiccated.[11] Lyophilized conjugates can be stored at -20°C for extended periods.[11]A specific antibody conjugate was shown to be stable for over 4.5 years at 2-8°C.[6][7][8]Shows good stability in serum.[12]

Qualitative Comparison:

Based on the available literature, Alexa Fluor 680 and IRDye 800CW conjugates are often reported to have higher photostability compared to Sulfo-Cy5.5 conjugates.[13][14] While direct long-term storage comparisons are scarce, the extensive stability data for the IRDye 800CW conjugate suggests it is a very robust dye for long-term applications.[6][7][8] The stability of Sulfo-Cy5.5 conjugates is generally considered good when stored under recommended conditions, but they may be more susceptible to environmental factors like light and oxidizing agents.

Experimental Protocols for Assessing Long-Term Stability

To rigorously assess the long-term stability of your Sulfo-Cy5.5 conjugates, a systematic approach involving multiple analytical techniques is recommended.

1. Sample Preparation and Storage:

  • Conjugation: Prepare your antibody-dye conjugate using a standardized protocol to ensure a consistent dye-to-protein ratio.

  • Purification: Remove any unconjugated dye using size-exclusion chromatography (SEC) or dialysis.

  • Buffer Exchange: Exchange the conjugate into an appropriate storage buffer (e.g., histidine-sucrose buffer, pH 6.0). Avoid phosphate (B84403) buffers for long-term frozen storage.

  • Aliquoting: Aliquot the conjugate into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C) and protected from light. Include a baseline (T=0) sample stored at -80°C for comparison.

2. Analytical Methods for Stability Assessment:

At each time point (e.g., 0, 3, 6, 12, 24 months), analyze the samples using the following methods:

  • Visual Inspection: Check for any precipitation or color change in the stored samples.

  • UV-Vis Spectroscopy:

    • Purpose: To determine the protein concentration and the dye-to-protein (D/P) ratio.

    • Procedure:

      • Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5.5 (~675 nm).

      • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

      • Calculate the D/P ratio using the molar extinction coefficients of the protein and the dye.

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):

    • Purpose: To assess the purity of the conjugate and quantify the percentage of monomer, aggregates, and fragments.

    • Procedure:

      • Use a validated SEC-HPLC method with a suitable column for protein separation.

      • The mobile phase should be non-denaturing (e.g., 150 mM sodium phosphate, pH 7.0).

      • Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of Sulfo-Cy5.5.

      • Integrate the peak areas to determine the percentage of monomer and high molecular weight species (aggregates).

  • Fluorimetry:

    • Purpose: To measure the fluorescence intensity of the conjugate.

    • Procedure:

      • Dilute the conjugate to a standard concentration in a suitable buffer.

      • Measure the fluorescence emission at the maximum wavelength (~694 nm) upon excitation at the maximum wavelength (~675 nm).

      • Compare the fluorescence intensity to the baseline sample to assess any loss of fluorescence over time.

  • Binding Affinity Assay (e.g., ELISA or Surface Plasmon Resonance):

    • Purpose: To determine if the conjugation and storage have affected the biological activity of the antibody.

    • Procedure:

      • Perform a binding assay using the specific antigen for the antibody.

      • Compare the binding affinity (e.g., KD value) of the stored conjugate to the baseline sample and the unconjugated antibody.

Visualizing the Workflow

To better understand the process of assessing long-term stability, the following diagrams illustrate the key steps.

Experimental_Workflow cluster_preparation Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at each time point) conjugation Antibody-Dye Conjugation purification Purification (SEC/Dialysis) conjugation->purification buffer_exchange Buffer Exchange (e.g., HSB) purification->buffer_exchange aliquoting Aliquoting buffer_exchange->aliquoting storage_conditions Storage at -80°C, -20°C, 4°C (in the dark) aliquoting->storage_conditions visual Visual Inspection storage_conditions->visual uv_vis UV-Vis Spectroscopy (D/P Ratio) storage_conditions->uv_vis sec_hplc SEC-HPLC (Aggregation) storage_conditions->sec_hplc fluorimetry Fluorimetry (Fluorescence Intensity) storage_conditions->fluorimetry binding_assay Binding Affinity (ELISA/SPR) storage_conditions->binding_assay

Caption: Experimental workflow for assessing the long-term stability of fluorescent dye conjugates.

Degradation_Pathways cluster_stressors Storage Stressors cluster_degradation Degradation Products start Stable Sulfo-Cy5.5 Conjugate temp Temperature light Light moisture Moisture oxygen Oxygen aggregation Aggregates temp->aggregation fragmentation Fragments temp->fragmentation dye_degradation Dye Degradation (Loss of Fluorescence) light->dye_degradation free_dye Free Dye moisture->free_dye oxygen->dye_degradation

Caption: Factors influencing the degradation of Sulfo-Cy5.5 conjugates during storage.

References

A Comparative Analysis of the Photostability of Sulfo-Cyanine5.5 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating reliable and reproducible data. For applications requiring deep tissue penetration and minimal autofluorescence, near-infrared (NIR) dyes are the reagents of choice. Among these, Sulfo-Cyanine5.5 has gained prominence due to its bright fluorescence and high water solubility. However, a critical performance metric that dictates the utility of a fluorophore in demanding applications such as live-cell imaging and high-resolution microscopy is its photostability. This guide provides an objective comparison of the photostability of Sulfo-Cyanine5.5 against other commonly used NIR dyes, supported by experimental data and detailed protocols.

Quantitative Comparison of NIR Dyes

The following table summarizes the key spectral and photostability properties of Sulfo-Cyanine5.5 and two other widely used NIR dyes: Alexa Fluor 680 and IRDye 800CW. It is important to note that direct comparison of photostability metrics such as quantum yield and photobleaching rates can be challenging as these values are often determined under varying experimental conditions. However, the data presented here is collated from reputable sources to provide a relative performance benchmark.

PropertySulfo-Cyanine5.5Alexa Fluor 680IRDye 800CW
Excitation Max (nm) ~675~679~774
Emission Max (nm) ~694~702~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~183,000~240,000
Fluorescence Quantum Yield (Φ) ~0.21-0.28~0.36~0.09-0.12
Relative Photostability HighVery HighHigh
Key Features High water solubility, bright NIR fluorescence.[1]Generally considered more photostable than Cy dyes.[2][3][4]Excellent for in vivo imaging due to its long emission wavelength.

Experimental Protocols

To provide a framework for the independent assessment of fluorophore photostability, a detailed experimental protocol for a typical photobleaching experiment is outlined below.

Protocol for Determining Photobleaching Half-life

1. Sample Preparation:

  • Prepare stock solutions of the dyes to be tested (e.g., Sulfo-Cyanine5.5, Alexa Fluor 680, IRDye 800CW) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.

  • For experiments involving labeled biomolecules, conjugate the dyes to the protein or antibody of interest following the manufacturer's instructions. Purify the conjugates to remove any free dye.

  • Prepare imaging samples by diluting the dye or conjugate solution to a working concentration (e.g., 1 µM) in the imaging buffer.

  • Mount the sample on a microscope slide. For live-cell imaging, seed cells on a glass-bottom dish and stain with the fluorescent probes.

2. Instrumentation Setup:

  • Use a fluorescence microscope (e.g., confocal or widefield) equipped with a suitable laser line for excitation (e.g., 633 nm or 670 nm for Sulfo-Cyanine5.5 and Alexa Fluor 680; 785 nm for IRDye 800CW).

  • Set the laser power to a constant and defined level for all experiments to ensure comparable irradiation conditions.

  • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

  • Configure the detector settings (e.g., gain, offset) to achieve a good signal-to-noise ratio without saturating the detector.

3. Data Acquisition:

  • Locate a region of interest (ROI) within the sample.

  • Acquire an initial image (t=0) to determine the initial fluorescence intensity (I₀).

  • Continuously illuminate the ROI with the excitation laser.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., below 20% of the initial intensity).

4. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

  • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).

  • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

  • Fit the resulting decay curve to a single exponential decay model: I(t) = I₀ * exp(-kt), where 'k' is the photobleaching rate constant.

  • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in photostability assessment and the underlying mechanism of photobleaching, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions prep_conjugate Conjugate to Biomolecule (optional) prep_dye->prep_conjugate prep_sample Prepare Imaging Sample prep_dye->prep_sample prep_conjugate->prep_sample acq_roi Select Region of Interest prep_sample->acq_roi setup_laser Set Excitation Laser setup_objective Select Objective Lens setup_laser->setup_objective setup_detector Configure Detector setup_objective->setup_detector setup_detector->acq_roi acq_t0 Acquire Initial Image (t=0) acq_roi->acq_t0 acq_timelapse Continuous Illumination & Time-lapse Imaging acq_t0->acq_timelapse analysis_measure Measure Fluorescence Intensity acq_timelapse->analysis_measure analysis_normalize Normalize Intensity Data analysis_measure->analysis_normalize analysis_plot Plot Decay Curve analysis_normalize->analysis_plot analysis_fit Fit to Exponential Decay analysis_plot->analysis_fit analysis_half_life Calculate Photobleaching Half-life analysis_fit->analysis_half_life G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Reaction with O₂

References

A Comparative Guide to Sulfonated and Non-Sulfonated Cy5 Dyes: Cell Permeability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Among the plethora of available fluorophores, cyanine (B1664457) dyes, and specifically Cy5, have become a mainstay for a wide range of applications, from fluorescence microscopy to flow cytometry. A key consideration when selecting a Cy5 dye is the degree of sulfonation, which primarily influences the dye's properties, most notably its cell permeability. This guide provides an objective comparison of sulfonated and non-sulfonated Cy5 dyes, supported by experimental data and detailed protocols, to help you make an informed decision for your specific research needs.

Key Chemical and Physical Differences

The primary distinction between sulfonated and non-sulfonated Cy5 dyes lies in their chemical structure. Sulfonated Cy5 contains one or more negatively charged sulfonate groups (SO₃⁻), which significantly increases the dye's hydrophilicity and water solubility.[1][2][3][4][5] In contrast, non-sulfonated Cy5 lacks these groups, rendering it more hydrophobic and lipophilic.[1] While both dye variants share nearly identical spectral properties, this fundamental structural difference has profound implications for their behavior in biological systems, particularly their ability to cross the cell membrane.[1][3]

Cell Permeability: A Tale of Two Dyes

The most significant performance difference between sulfonated and non-sulfonated Cy5 dyes is their cell permeability.

Sulfonated Cy5: Due to the negatively charged sulfonate groups at physiological pH, sulfonated Cy5 is generally considered cell-impermeable .[1][6] These charged groups prevent the dye from passively diffusing across the hydrophobic lipid bilayer of the plasma membrane.[1][6] This characteristic makes sulfonated Cy5 an excellent choice for applications requiring specific labeling of cell surface molecules without introducing background fluorescence from within the cell.[1][6]

Non-Sulfonated Cy5: The hydrophobic nature of non-sulfonated Cy5 allows it to more readily associate with and, in some cases, penetrate the cell membrane.[1][7] However, its permeability can be variable and may lead to non-specific binding to lipid-rich intracellular structures like the endoplasmic reticulum and Golgi apparatus, which can result in high background staining.[1] Studies have shown that when conjugated to a cell-penetrating peptide, the non-sulfonated Cy5 conjugate exhibited significantly higher cellular uptake compared to its sulfonated counterpart.[8] The proposed mechanism for the uptake of such conjugates is endocytosis.[8]

Quantitative Data Summary

The following table summarizes the key performance characteristics of sulfonated and non-sulfonated Cy5 dyes.

PropertySulfonated Cy5Non-Sulfonated Cy5Key Differences & Considerations
Cell Permeability Generally impermeable[1][6]Permeable to varying degrees[1][8]The primary determinant for choosing between the two for live-cell imaging.
Water Solubility High[1][2][3][5]Low (requires organic co-solvent)[1][5]Sulfonated dyes are easier to handle in aqueous buffers.[2][3]
Cellular Localization Restricted to the cell surface[1][6]Can be intracellular, but may show non-specific binding[1][8]Non-sulfonated Cy5 may accumulate in lipid-rich organelles.[1]
Typical Applications Cell surface labeling, flow cytometry of surface markers[1][6]Intracellular labeling (with caution), when conjugated to cell-penetrating molecules[8]The choice is dictated by the location of the target molecule.
Background Fluorescence Low intracellular background[6]Potential for high intracellular background[1]Non-specific binding of non-sulfonated Cy5 can be a significant issue.
Toxicity Potentially lower, as it remains extracellular[1]Higher potential for toxicity due to intracellular accumulation[1]High concentrations of any dye can be toxic to cells.[1]

Experimental Protocols

Below are generalized protocols for assessing and comparing the cell permeability of sulfonated and non-sulfonated Cy5 dyes.

Qualitative Assessment of Cell Permeability by Fluorescence Microscopy

This protocol provides a direct visual comparison of dye localization.

Materials:

  • Sulfonated Cy5 and non-sulfonated Cy5 (e.g., NHS esters for conjugation or as free dyes)

  • Live cells cultured on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~649 nm/~665 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Dye Preparation: Prepare stock solutions of both sulfonated and non-sulfonated Cy5 dyes according to the manufacturer's instructions. Non-sulfonated Cy5 will likely require an organic co-solvent like DMSO for initial solubilization.[5] Dilute the dyes to the desired final concentration in cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the respective Cy5 dyes to the cells. It is recommended to also have a negative control (cells with no dye).

  • Incubation: Incubate the cells with the dyes for a specific period (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells three times with PBS to remove any unbound, extracellular dye.

  • Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Capture images of both the Cy5 fluorescence and a brightfield image to visualize the cells.

  • Analysis: Compare the fluorescence patterns. Sulfonated Cy5 should primarily show fluorescence on the cell membrane, while non-sulfonated Cy5 may show diffuse or punctate fluorescence within the cell.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of the amount of dye internalized by a cell population.

Materials:

  • Sulfonated Cy5 and non-sulfonated Cy5

  • Suspension cells or adherent cells detached with a non-enzymatic solution

  • PBS

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer equipped with a red laser for Cy5 excitation

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL.

  • Dye Labeling: Add the sulfonated or non-sulfonated Cy5 dye to the cell suspension at the desired final concentration. Include an unstained control sample.

  • Incubation: Incubate the cells with the dyes for a set time (e.g., 1-2 hours) at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in cold FACS buffer. Repeat the wash step two more times to ensure the removal of extracellular dye.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer. Acquire data on the flow cytometer, measuring the fluorescence intensity in the Cy5 channel for each cell population.

  • Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) for each sample. A higher MFI for the non-sulfonated Cy5 sample compared to the sulfonated Cy5 sample would indicate greater cellular uptake.[8][9]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A diagram illustrating the differential cellular entry pathways of sulfonated and non-sulfonated Cy5 dyes.

G Experimental Workflow for Comparing Cy5 Dye Permeability start Start: Prepare Live Cells prep_dyes Prepare Sulfonated & Non-Sulfonated Cy5 Solutions start->prep_dyes incubate Incubate Cells with Dyes prep_dyes->incubate wash Wash Cells to Remove Extracellular Dye incubate->wash split Analysis wash->split microscopy Fluorescence Microscopy (Qualitative Analysis) split->microscopy Visual flow_cytometry Flow Cytometry (Quantitative Analysis) split->flow_cytometry Quantitative end_microscopy Visualize Dye Localization microscopy->end_microscopy end_flow Quantify Mean Fluorescence Intensity flow_cytometry->end_flow

Caption: A flowchart of the experimental workflow for comparing the cell permeability of sulfonated and non-sulfonated Cy5 dyes.

Conclusion

The choice between sulfonated and non-sulfonated Cy5 dyes hinges on the specific requirements of the experiment. For applications demanding precise labeling of cell surface targets with minimal intracellular interference, the cell-impermeable nature of sulfonated Cy5 makes it the superior choice. Conversely, if the goal is to label intracellular components, non-sulfonated Cy5 may be considered, though researchers must be wary of potential non-specific binding and background fluorescence. It is crucial to validate the localization and behavior of any dye in the specific cell type and experimental conditions being used. This guide provides the foundational knowledge and experimental framework to aid researchers in making an informed decision, ultimately leading to more accurate and reliable experimental outcomes.

References

A Guide to Thiol Labeling: Selecting the Right Alternative to Sulfo-Cyanine5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the specific and efficient labeling of thiol groups on proteins, peptides, and other biomolecules is a critical step. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) maleimide (B117702) is a widely used fluorescent dye for this purpose, offering bright fluorescence in the far-red spectrum. However, a range of alternative thiol-reactive dyes are available, each with distinct properties that may offer advantages for specific applications. This guide provides an objective comparison of Sulfo-Cy5.5 maleimide with its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.

Performance Comparison of Thiol-Reactive Dyes

The selection of a fluorescent dye for thiol labeling is a multi-faceted decision that depends on the specific requirements of the experiment, including the desired spectral properties, brightness, photostability, and the nature of the biomolecule being labeled. The following table summarizes the key quantitative performance metrics of Sulfo-Cy5.5 maleimide and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
Sulfo-Cyanine5.5 Maleimide 675691-694190,0000.21Bright and photostable near-IR dye, water-soluble.[1][2]
Alexa Fluor™ 680 C2 Maleimide 684714175,000~0.3 (relative to AF 647)High brightness and photostability, pH-insensitive.[3][4][5][6]
DyLight™ 680 Maleimide 692712140,000Data not readily availableSpectrally similar to Alexa Fluor™ 680 and Cy5.5.[7]
IRDye® 680RD Maleimide 680 (Methanol), 672 (PBS)694170,000 (Methanol), 165,000 (PBS)Data not readily availableNear-infrared dye suitable for in-vivo imaging and Western blots.[8][9][10]
Sulfo-Cyanine5 Maleimide 646662271,0000.28Water-soluble Cy5 analog with high extinction coefficient.[11]
Cyanine5 Maleimide 646662250,0000.2Popular far-red dye, suitable for STORM super-resolution microscopy.[12]

Note: Quantum yield and extinction coefficient can be influenced by the solvent and conjugation to a biomolecule. The data presented here are for the free dyes in aqueous solution unless otherwise specified.

Experimental Protocols

Accurate and reproducible thiol labeling requires careful attention to the experimental protocol. Below are detailed methodologies for a general thiol labeling procedure and for assessing the photostability of the resulting conjugates.

General Protocol for Thiol Labeling with Maleimide Dyes

This protocol provides a general workflow for the conjugation of maleimide-activated fluorescent dyes to proteins containing thiol groups (cysteine residues).

1. Preparation of the Protein Solution:

  • Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), TRIS, or HEPES.[13][14] Avoid buffers containing thiols (e.g., dithiothreitol (B142953) [DTT]).

  • The protein concentration should typically be between 1-10 mg/mL.[13][14]

2. Reduction of Disulfide Bonds (Optional but Recommended):

  • If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, add a 10- to 100-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[13][14]

  • Incubate the mixture for 20-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide dye.[15] If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye.

3. Preparation of the Dye Stock Solution:

  • Allow the vial of the maleimide dye to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 1-10 mg/mL.[13][14] For water-soluble dyes like Sulfo-Cy5.5 maleimide, deionized water can be used.[13]

4. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently stirring or vortexing.[1][16] The optimal dye-to-protein ratio should be determined empirically for each specific protein and dye.

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[1][16]

5. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using a purification method appropriate for the size of the protein. Common methods include:

    • Gel filtration (desalting column): Effective for proteins larger than 5 kDa.

    • Dialysis: Suitable for larger proteins, but may be slow. Recommended only for water-soluble maleimides.[14]

    • High-performance liquid chromatography (HPLC) or Fast protein liquid chromatography (FPLC): Provides high-resolution separation.

6. Determination of the Degree of Labeling (DOL):

  • The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max).

  • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Protocol for Assessing Fluorophore Photostability

This protocol outlines a method for comparing the photostability of different fluorophore-protein conjugates using fluorescence microscopy.

1. Sample Preparation:

  • Prepare microscope slides with the purified fluorescently labeled proteins immobilized on the surface. Ensure a consistent concentration and distribution of the protein for all samples being compared.

  • Use a mounting medium without an anti-fade reagent to assess the intrinsic photostability of the dye.[13]

2. Microscopy Setup:

  • Use a fluorescence microscope with a stable light source (e.g., laser or mercury arc lamp) and appropriate filter sets for the fluorophores being tested.

  • Set the excitation intensity, exposure time, and camera gain to be identical for all samples.

3. Image Acquisition:

  • Acquire a time-lapse series of images of the fluorescently labeled proteins under continuous illumination.

  • The time interval between images should be consistent throughout the experiment.

4. Data Analysis:

  • Select a region of interest (ROI) within the fluorescently labeled area and a background region with no fluorescence.

  • Measure the mean fluorescence intensity of the ROI and the background for each image in the time series.

  • Correct for background fluorescence by subtracting the mean background intensity from the mean ROI intensity for each time point.

  • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

  • The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from this curve and used as a quantitative measure of photostability.[13]

Visualizing the Process: Workflows and Decision Making

To further clarify the experimental and decision-making processes, the following diagrams have been created using Graphviz.

Thiol_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (pH 7.0-7.5) Reduce_Disulfides Reduce Disulfides (optional, with TCEP) Protein_Solution->Reduce_Disulfides Labeling Incubate Protein and Dye (2h RT or O/N 4°C) Reduce_Disulfides->Labeling Dye_Stock Prepare Dye Stock Solution (DMSO/DMF) Dye_Stock->Labeling Purify Purify Conjugate (Gel Filtration/Dialysis) Labeling->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

A generalized workflow for thiol labeling with maleimide-activated dyes.

Dye_Selection_Flowchart node_rect node_rect start Start: Need Thiol Labeling Dye q1 High Photostability Crucial? start->q1 q2 High Water Solubility Needed? q1->q2 Yes q3 Highest Molar Extinction Coefficient? q1->q3 No ans1_yes Alexa Fluor™ 680 or IRDye® 680RD q2->ans1_yes Yes ans2_yes Sulfo-Cyanine5.5 or Sulfo-Cyanine5 q2->ans2_yes No ans3_yes Sulfo-Cyanine5 q3->ans3_yes Yes ans3_no Consider Brightness (Quantum Yield) q3->ans3_no No ans2_no Cyanine5 or other non-sulfonated dyes

A decision-making flowchart for selecting a suitable thiol-reactive dye.

Conclusion

While Sulfo-Cy5.5 maleimide remains a robust choice for many thiol labeling applications, a careful consideration of its alternatives can lead to improved experimental outcomes. For applications demanding the highest photostability, Alexa Fluor™ and IRDye® series offer compelling advantages. When high water solubility is paramount for sensitive proteins, the sulfonated cyanine (B1664457) dyes, including Sulfo-Cy5.5 and Sulfo-Cy5, are excellent options. Ultimately, the choice of dye should be guided by the specific experimental context, and the provided data and protocols aim to empower researchers to make an informed decision.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Sulfo-Cyanine5.5 Maleimide Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown specific hazards of Sulfo-Cyanine5.5 maleimide (B117702) potassium salt, a cautious approach is mandatory. Personnel handling this compound for disposal must adhere to the following Personal Protective Equipment (PPE) guidelines.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.[1][2]
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is a good practice. Gloves should be inspected for any signs of degradation before use.[1][3][4]
Protective Clothing Laboratory CoatA full-length lab coat should be worn to protect against skin contact.[3][5]
Closed-toe ShoesRequired at all times in a laboratory setting.[2][3]
Respiratory Protection NIOSH-approved RespiratorWhen handling the powder form outside of a certified chemical fume hood, a respirator with a particulate filter is recommended to prevent inhalation.[1][6] A proper fit test is mandatory before use.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[6]

  • Containment : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[5][6]

  • Collection : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontamination : Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse. Collect all cleaning materials for disposal as hazardous waste.[6]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]

Waste Disposal Procedure

The primary and recommended method for the disposal of Sulfo-Cyanine5.5 maleimide potassium salt is through a licensed professional waste disposal service or your institution's EHS office.[6] Do not dispose of this chemical down the drain or in the regular trash. [7][8]

Step-by-Step Disposal Protocol:

  • Waste Characterization : Treat all unused this compound salt and any materials contaminated with it (e.g., pipette tips, gloves, bench paper) as hazardous chemical waste.[9]

  • Segregation : Keep this waste stream separate from other laboratory waste. Do not mix with incompatible chemicals.[8][10]

  • Containerization :

    • Solid Waste : Collect the powdered chemical and contaminated solids in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste : Collect any solutions containing this compound salt in a dedicated, leak-proof, and chemically compatible container. Aqueous waste should be collected separately from organic solvent waste.[8][11]

  • Labeling : The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"[10]

    • Chemical Name: "this compound salt"

    • Known Hazards: "Potentially Hazardous - Handle with Care"

    • Date of accumulation[10]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.[7][10]

  • Disposal Request : Once the waste container is full (or before the designated accumulation time limit is reached), request a waste pick-up from your institution's EHS office or licensed hazardous waste disposal contractor.[11][12]

Experimental Protocols Cited

This disposal procedure is based on standard best practices for handling and disposing of uncharacterized or potentially hazardous laboratory chemicals. The core principle is to prevent exposure and environmental contamination by treating the substance with a high degree of caution and adhering to established hazardous waste management protocols.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound salt.

Sulfo_Cyanine5_5_maleimide_potassium_Disposal_Workflow start_end start_end process process decision decision precaution precaution storage storage start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form (Solid or Liquid) ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage_node Store in Designated Satellite Accumulation Area solid_waste->storage_node liquid_waste->storage_node pickup Request Waste Pickup from EHS or Licensed Contractor storage_node->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.